molecular formula C3H9IOS B582730 Trimethylsulfoxonium-d9 Iodide CAS No. 23726-00-3

Trimethylsulfoxonium-d9 Iodide

Cat. No.: B582730
CAS No.: 23726-00-3
M. Wt: 229.123
InChI Key: BPLKQGGAXWRFOE-KYRNGWDOSA-M
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Description

Trimethylsulfoxonium-d9 Iodide, also known as Trimethylsulfoxonium-d9 Iodide, is a useful research compound. Its molecular formula is C3H9IOS and its molecular weight is 229.123. The purity is usually 95%.
BenchChem offers high-quality Trimethylsulfoxonium-d9 Iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylsulfoxonium-d9 Iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C3H9OS.HI/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLKQGGAXWRFOE-KYRNGWDOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](=O)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[S+](=O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Trimethylsulfoxonium-d9 Iodide – Mechanism & Application in Deuterated Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trimethylsulfoxonium-d9 Iodide (TMSI-d9) is the isotopically labeled analog of the classic Corey-Chaykovsky reagent precursor. It serves as a specialized methylene transfer agent, enabling the precise incorporation of deuterated methylene groups (


) into small molecule architectures.

This guide details the mechanistic pathways, experimental protocols, and strategic application of TMSI-d9 in the "Deuterium Switch" approach to drug discovery. By leveraging the Kinetic Isotope Effect (KIE), researchers utilize this reagent to fortify metabolic "soft spots" in drug candidates, potentially enhancing half-life (


) and pharmacokinetic profiles without altering target binding affinity.[1]

Part 1: The Chemical Architecture

Structural Identity & Physical Properties

TMSI-d9 is a sulfoxonium salt comprising a trimethylsulfoxonium cation where all nine hydrogen atoms are replaced by deuterium, paired with an iodide anion.[2]

PropertyTrimethylsulfoxonium Iodide (Proteo)Trimethylsulfoxonium-d9 Iodide (Deutero)
Formula


MW 220.07 g/mol ~229.13 g/mol
Appearance White/Colorless Crystalline SolidWhite/Colorless Crystalline Solid
Isotopic Purity N/ATypically

Role Methylene Transfer ReagentDeuterated Methylene (

) Transfer
The Atom Economy Paradox

Understanding the stoichiometry is critical for cost-management in synthesis. TMSI-d9 contains nine deuterium atoms. However, during the methylene transfer reaction, only two deuterium atoms are incorporated into the target molecule. The remaining seven (one on the ylide carbon, six in the leaving group) are lost to the byproduct, dimethyl sulfoxide-d6 (DMSO-d6).

  • Active Species: Dimethyloxosulfonium methylide-d8

  • Leaving Group: DMSO-d6 (High value loss, non-recoverable in standard workup)

Part 2: Mechanistic Pathways (The Core)

The mechanism follows the canonical Corey-Chaykovsky reaction but requires strict adherence to anhydrous conditions to prevent H/D exchange, although the C-D bonds on the sulfoxonium are relatively robust.

The Reaction Cycle
  • Ylide Formation: Deprotonation (dedeuteration) of TMSI-d9 by a strong base (NaH or KOtBu) generates the active sulfur ylide.

  • Nucleophilic Attack: The ylide attacks the electrophilic carbonyl carbon (ketone/aldehyde).

  • Ring Closure: The resulting betaine intermediate undergoes intramolecular

    
     substitution, expelling DMSO-d6 and forming the deuterated epoxide.
    
Mechanistic Visualization

The following diagram illustrates the transformation from the salt to the final deuterated epoxide.

TMSI_Mechanism TMSI TMSI-d9 Salt [(CD3)3SO]+ I- Ylide Active Ylide-d8 (CD3)2S(O)=CD2 TMSI->Ylide Deprotonation (-DI) Base Base (NaH) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine + Substrate Nucleophilic Attack Substrate Ketone Substrate R-C(=O)-R' Substrate->Betaine Epoxide Epoxide-d2 Product (Incorporates -CD2-) Betaine->Epoxide Ring Closure (Intramolecular SN2) LeavingGroup Leaving Group DMSO-d6 Betaine->LeavingGroup Expulsion

Figure 1: Mechanistic flow of methylene-d2 transfer via TMSI-d9. Note the expulsion of DMSO-d6 as the leaving group.

Part 3: Application in Drug Discovery (The "Why")

The Deuterium Switch & Kinetic Isotope Effect (KIE)

The primary utility of TMSI-d9 is to install deuterium at metabolic "soft spots"—typically carbon atoms adjacent to heteroatoms or aromatic rings susceptible to oxidation by Cytochrome P450 enzymes.

  • Bond Strength: The C-D bond is shorter and stronger than the C-H bond due to lower zero-point energy.[3][4]

  • Metabolic Impact: If C-H bond cleavage is the rate-determining step (RDS) in metabolism, substituting with C-D can significantly reduce the rate of metabolic clearance (

    
    , typically 2–7).
    
Strategic Workflow

The following decision tree outlines when to deploy TMSI-d9 in a lead optimization campaign.

Deuterium_Strategy Lead Lead Compound High Clearance MetID MetID Study Identify Soft Spot Lead->MetID Decision Is Soft Spot a Methylene/Epoxide? MetID->Decision UseTMSI Synthesize Analog using TMSI-d9 Decision->UseTMSI Yes (e.g. Gem-dimethyl) AltMethod Use D2/Pd-C or NaBD4 Decision->AltMethod No (Aromatic/Amine) PKStudy PK Study (Rat/Microsomes) Measure Intrinsic Clearance UseTMSI->PKStudy AltMethod->PKStudy

Figure 2: Decision logic for deploying TMSI-d9 in lead optimization.

Part 4: Experimental Protocols

Safety Pre-Check
  • Toxicity: TMSI-d9 precursors (like methyl iodide-d3) are alkylating agents. Handle in a fume hood.

  • DMSO Permeability: The reaction byproduct is DMSO, which enhances skin permeability of dissolved toxins. Double-glove (Nitrile/Laminate).

Protocol: Synthesis of Deuterated Epoxides

Objective: Convert a ketone to a gem-deutero-epoxide.

Reagents:

  • Ketone Substrate (1.0 eq)[5]

  • TMSI-d9 (1.2 – 1.5 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq) or KOtBu

  • DMSO (Anhydrous) or DMSO/THF mixture

Step-by-Step Workflow:

  • Preparation of the Base:

    • Wash NaH with dry pentane/hexane under Argon to remove mineral oil (optional but recommended for clean NMR).

    • Suspend NaH in anhydrous DMSO. Note: Evolution of

      
       gas may occur if DMSO is wet.
      
  • Ylide Generation:

    • Add TMSI-d9 solid in one portion to the NaH/DMSO suspension at room temperature (or 0°C if scale is large).

    • Observation: The mixture will bubble (evolution of

      
      ) and eventually become a clear or slightly cloudy solution (formation of dimethyloxosulfonium methylide-d8).
      
    • Stir for 30–60 minutes to ensure complete ylide formation.

  • Substrate Addition:

    • Dissolve the ketone substrate in a minimal amount of anhydrous DMSO or THF.

    • Add dropwise to the ylide solution.

    • Stir at Room Temperature (RT) for 2–12 hours. Monitor by TLC/LC-MS.

  • Workup:

    • Quench with water (slowly).

    • Extract with Ethyl Acetate or Diethyl Ether (

      
      ).
      
    • Wash combined organics with brine (

      
      ) to remove DMSO.
      
    • Dry over

      
      , filter, and concentrate.
      
Quality Control & Analysis
  • 1H NMR: The diagnostic signal for the epoxide protons (usually

    
     2.5–3.0 ppm) will be silent  (absent) in the product, confirming deuterium incorporation.
    
  • 13C NMR: Look for the triplet/quintet splitting pattern of the epoxide carbons due to C-D coupling (

    
    ), though often this requires high concentrations and long scan times.
    
  • Mass Spectrometry: Expect a mass shift of +2 Da relative to the non-deuterated epoxide.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society. Link

  • Russak, E. M., et al. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. Link

  • FDA Center for Drug Evaluation and Research. (2017). Deutetrabenazine (AUSTEDO) Prescribing Information. U.S. Food and Drug Administration. Link

  • Wiberg, K. B. (1955). The Deuterium Isotope Effect. Chemical Reviews. Link

  • MedChemExpress. (2024). Trimethylsulfoxonium-d9 Iodide Product Sheet. MedChemExpress. Link

Sources

A Technical Guide to the Strategic Applications of Trimethylsulfoxonium-d9 Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isotopic labeling is a cornerstone of modern chemical and pharmaceutical research, providing unparalleled insights into reaction mechanisms, metabolic pathways, and quantitative analysis. Among the arsenal of deuterated reagents, Trimethylsulfoxonium-d9 Iodide (TMSOI-d9) has emerged as a uniquely versatile and powerful tool. This guide delineates the core benefits of employing TMSOI-d9, moving beyond its fundamental role as a deuterated analog to explore its strategic application in enhancing drug efficacy, elucidating complex chemical transformations, and establishing robust analytical methodologies. We will examine the underlying principles of the kinetic isotope effect, detail its synthetic utility in the renowned Corey-Chaykovsky reaction for creating deuterated building blocks, and showcase its indispensable role as a precursor for gold-standard internal standards in mass spectrometry. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of TMSOI-d9 in their work.

Foundational Principles: The "Why" Behind Deuteration

Before delving into the specific applications of Trimethylsulfoxonium-d9 Iodide (TMSOI-d9), it is crucial to understand the fundamental physicochemical principle that underpins its utility: the Kinetic Isotope Effect (KIE) .

The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) introduces a subtle yet profound change in the properties of a molecule. The key difference lies in mass; deuterium possesses a neutron in addition to a proton, making it approximately twice as heavy as hydrogen[1]. This increased mass directly influences the vibrational energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.

Specifically, the C-D bond has a lower zero-point vibrational energy, meaning it resides in a more stable energetic state[2]. Consequently, more energy is required to break a C-D bond than a C-H bond[2][3]. This difference in bond dissociation energy means that chemical reactions involving the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the identical reaction with a C-H bond[2][4]. This phenomenon is the primary KIE and is the causal factor behind many of the benefits described in this guide.

KIE cluster_0 Potential Energy Diagram origin y_axis Potential Energy origin->y_axis x_axis Reaction Coordinate origin->x_axis reactants Reactants ts_point reactants->ts_point products Products ts Transition State (TS) ts_point->products zpe_h ZPE (C-H) zpe_h->ts_point zpe_d ZPE (C-D) zpe_d->ts_point ea_h_label Ea (H) ea_d_label Ea (D) invis1->invis2 invis3->invis2

Caption: The Kinetic Isotope Effect (KIE).

Core Benefit: A Precision Tool for Deuterated Synthesis

One of the most powerful applications of TMSOI-d9 is in the synthesis of deuterated molecules, particularly epoxides and cyclopropanes, via the Johnson-Corey-Chaykovsky reaction [5][6]. This reaction involves the addition of a sulfur ylide to a carbonyl compound (like a ketone or aldehyde) or an enone[7].

When TMSOI-d9 is deprotonated by a strong base, it forms the deuterated dimethyloxosulfonium methylide, [(CD₃)₂S(O)CD₂]⁻. This ylide then acts as a potent methylene-d2 (-CD₂-) transfer reagent.

Causality in Experimental Choice: Choosing TMSOI-d9 over other deuterated reagents for this transformation is deliberate. The sulfur ylide generated is highly reactive and efficiently transfers the -CD₂- group to a wide range of electrophiles[8][9]. The reaction proceeds via nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular ring-closing displacement of dimethyl sulfoxide-d6 (DMSO-d6), a very good leaving group[5][7]. This mechanism ensures the clean and efficient formation of the desired three-membered ring.

This capability is of paramount importance in drug development. By selectively replacing hydrogen atoms at metabolically vulnerable positions ("soft spots") with deuterium, the resulting deuterated drug can exhibit a significantly improved metabolic profile[10][11][12]. The stronger C-D bond can slow down metabolism by enzymes, particularly Cytochrome P450 (CYP450) isozymes, leading to several potential benefits[4][]:

  • Increased drug half-life: Requiring less frequent dosing.

  • Enhanced bioavailability: More of the drug reaches its target.

  • Reduced toxic metabolites: Altering metabolic pathways away from harmful byproducts[12][].

  • Improved safety and efficacy profile [10].

CoreyChaykovsky TMSOI_d9 Trimethylsulfoxonium-d9 Iodide ((CD₃)₃S(O)I) Ylide Deuterated Sulfur Ylide [(CD₃)₂S(O)=CD₂] TMSOI_d9->Ylide Deprotonation Base Strong Base (e.g., NaH) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Ketone Ketone / Aldehyde (R₂C=O) Ketone->Betaine Epoxide Deuterated Epoxide (R₂C(O)CD₂) Betaine->Epoxide Intramolecular Ring Closure DMSO_d6 DMSO-d6 ((CD₃)₂S=O) Betaine->DMSO_d6 Elimination

Caption: Synthesis of deuterated epoxides via the Corey-Chaykovsky reaction.

Core Benefit: The Gold Standard for Quantitative Analysis

In modern bioanalysis, pharmaceutical development, and clinical testing, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for quantification. The accuracy of LC-MS hinges on the use of an appropriate internal standard (IS) to correct for variability during sample preparation, chromatography, and ionization[14][15][16].

Deuterated compounds are considered the "gold standard" for use as internal standards, and TMSOI-d9 serves as an excellent precursor for synthesizing these standards[17][18].

Why Deuterated Standards are Superior: An ideal internal standard behaves chemically and physically identically to the analyte of interest but is distinguishable by the mass spectrometer[14][15]. Deuterated standards fulfill this requirement perfectly.

PropertyAnalyte (Non-labeled)Deuterated Internal StandardScientific Rationale
Chemical Reactivity NativeVirtually IdenticalIsotopic substitution has a negligible effect on most chemical properties[14].
Chromatographic Retention Time tRVirtually Identical (Co-elutes)Polarity and structure are nearly identical, ensuring they experience the same matrix effects[16][17][19].
Ionization Efficiency (MS) NativeVirtually IdenticalThe deuterated standard ionizes with the same efficiency as the analyte, correcting for ion suppression or enhancement[14][17].
Mass-to-Charge Ratio (m/z) MM + n (n = # of D)The mass difference allows the mass spectrometer to detect and quantify both compounds simultaneously and independently[14].

Self-Validating Protocol: The use of a deuterated internal standard creates a self-validating system. Any sample loss during extraction, or signal fluctuation due to matrix effects in the MS source, will affect both the analyte and the internal standard to the same degree[16]. Therefore, the ratio of the analyte signal to the internal standard signal remains constant and directly proportional to the analyte's true concentration. TMSOI-d9 provides a versatile starting point for introducing a deuterated methyl or methylene group to create the requisite internal standard for a target analyte.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Deuterated Internal Standard (IS) Sample->Spike Extract Extraction / Cleanup Spike->Extract LC LC Separation (Co-elution of Analyte + IS) Extract->LC MS Mass Spectrometry (Detection of distinct m/z) LC->MS Data Data Acquisition (Signal Ratio: Analyte/IS) MS->Data Quant Accurate Quantification Data->Quant

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocols

Protocol A: General Procedure for Deuterated Epoxidation using TMSOI-d9

This protocol is a representative example and must be adapted based on the specific substrate and scale.

1. Reagent Preparation (Inert Atmosphere): a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 1.1 equivalents) as a 60% dispersion in mineral oil. b. Wash the NaH dispersion with anhydrous hexane (3x) to remove the mineral oil. Carefully decant the hexane washings via cannula. c. Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a ~1 M solution.

2. Ylide Formation: a. In a separate flame-dried flask under nitrogen, dissolve Trimethylsulfoxonium-d9 Iodide (1.1 equivalents) in anhydrous DMSO. b. Slowly add the TMSOI-d9 solution to the NaH/DMSO suspension at room temperature. c. Stir the resulting mixture for 45-60 minutes at room temperature. The evolution of hydrogen gas should cease, and the solution will become clear or slightly hazy, indicating the formation of the deuterated ylide.

3. Epoxidation Reaction: a. Dissolve the carbonyl substrate (1.0 equivalent) in a minimal amount of anhydrous DMSO or THF. b. Add the substrate solution dropwise to the prepared ylide solution at room temperature. A mild exotherm may be observed. c. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

4. Work-up and Purification: a. Upon completion, cautiously pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate. b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude product via flash column chromatography on silica gel to yield the pure deuterated epoxide.

Conclusion

Trimethylsulfoxonium-d9 Iodide is far more than a simple isotopically labeled compound; it is a strategic reagent that confers significant advantages across the spectrum of chemical and pharmaceutical sciences. Its ability to precisely install deuterated methylene groups via the robust Corey-Chaykovsky reaction provides a direct pathway to synthesizing metabolically stable drug candidates[10][20]. Furthermore, its role as a precursor for creating ideal internal standards underpins the accuracy and reliability of modern quantitative bioanalysis[17][18]. By understanding the fundamental principles of the kinetic isotope effect and leveraging the synthetic versatility of TMSOI-d9, researchers and drug developers can unlock new efficiencies in mechanistic studies, enhance therapeutic profiles, and ensure the highest fidelity in analytical measurements.

References

  • The Power of Trimethylsulfoxonium Iodide in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Trimethylsulfoxonium Iodide: Comprehensive Overview and Applications. (2025-03-03).
  • Trimethylsulfonium and trimethylsulfoxonium as versatile epoxidation reagents. A comparative study. ResearchGate. (2025-08-06).
  • Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. BOC Sciences. (2025-08-30).
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. (2025-10-30).
  • N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Syn. (2025-05-21).
  • Thieme E-Journals - Sustainability & Circularity NOW / Abstract.
  • Deuterium in drug discovery: progress, opportunities and challenges. PMC. (2023-06-05).
  • Corey-Chaykovsky Reaction. Organic Chemistry Portal.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025-10-30).
  • Kinetic Isotope Effects in Organic Chemistry. Macmillan Group. (2005-09-14).
  • Johnson–Corey–Chaykovsky reaction. Wikipedia.
  • 11.8: The E2 Reaction and the Deuterium Isotope Effect. Chemistry LibreTexts. (2022-09-24).
  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. (2017-03-27).
  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Publishing.
  • Trimethylsulfoxonium-d9 Iodide | Stable Isotope. MedchemExpress.com.
  • Stabilizing pharmaceuticals with deuterium. Advanced Science News. (2021-12-28).
  • The deuteration of organic compounds as a tool to teach chemistry.
  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. (2025-11-08).
  • ISOTEC® Stable Isotopes. Sigma-Aldrich.
  • What Is The Deuterium Kinetic Isotope Effect? - Chemistry For Everyone. YouTube. (2025-08-11).

Sources

Advanced Isotopic Labeling with Trimethylsulfoxonium-d9 Iodide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Deuterated Methylene Transfer and Methylation Strategies

Executive Summary

Trimethylsulfoxonium-d9 Iodide (TMSI-d9) [CAS: 23726-00-3] is a high-utility stable isotope reagent traditionally defined by its role in the Corey-Chaykovsky reaction . While its primary application remains the introduction of deuterated methylene groups (=CD₂) to form labeled epoxides and cyclopropanes, recent methodological advances have unlocked its potential as a solid-state trideuteromethylating agent (-CD₃). This guide synthesizes the mechanistic principles, experimental protocols, and strategic advantages of TMSI-d9 in modern drug discovery, offering a safer, non-volatile alternative to Iodomethane-d3 for specific applications.

Chemical Profile & Mechanistic Basis[1][2]

TMSI-d9 is a sulfoxonium salt, distinguished by its stability relative to sulfonium analogs. Unlike the highly reactive and hygroscopic trimethylsulfonium salts, the sulfoxonium cation is stabilized by the oxygen atom, making it easier to handle, though it remains light-sensitive.

PropertySpecification
Chemical Name Trimethylsulfoxonium-d9 Iodide
CAS Number 23726-00-3
Formula [(CD₃)₃SO]⁺ I⁻
Molecular Weight 229.13 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, slightly soluble in water/methanol
Primary Reactivity Methylene-d2 transfer (Ylide formation); Methyl-d3 transfer (thermal/mechanochemical)
The Deuterated Ylide: Dimethyloxosulfonium Methylide-d8

The core utility of TMSI-d9 relies on its deprotonation by a strong base (typically NaH or KOtBu) to form the deuterated Corey-Chaykovsky reagent (Dimethyloxosulfonium methylide-d8).

Reaction:



This ylide acts as a nucleophilic methylene transfer agent.[1] Because the sulfoxonium ylide is "soft" and stabilized by the sulfoxide oxygen, it exhibits distinct chemoselectivity compared to unstabilized sulfonium ylides:

  • 1,2-Addition: Reacts with ketones/aldehydes to form epoxides .

  • 1,4-Addition: Reacts with

    
    -unsaturated carbonyls to form cyclopropanes .
    
Mechanistic Visualization: The Corey-Chaykovsky Pathway[4]

The following diagram illustrates the mechanistic divergence between epoxide formation and cyclopropanation using the deuterated ylide.

CoreyChaykovsky TMSI TMSI-d9 [(CD3)3SO]+ I- Ylide Deuterated Ylide (CD3)2S(O)=CD2 TMSI->Ylide Deprotonation (-HI) Base Base (NaH/KOtBu) Base->Ylide Betaine Betaine Intermediate (Alkoxide) Ylide->Betaine Nucleophilic Attack (1,2) Enolate Enolate Intermediate Ylide->Enolate Conjugate Addition (1,4) Substrate1 Ketone/Aldehyde (R-CO-R') Substrate1->Betaine Substrate2 Enone (Michael Acceptor) Substrate2->Enolate Epoxide Deuterated Epoxide (Ring closed with -CD2-) Betaine->Epoxide Intramolecular SN2 (-DMSO-d6) Cyclopropane Deuterated Cyclopropane (Ring closed with -CD2-) Enolate->Cyclopropane Ring Closure (-DMSO-d6)

Caption: Mechanistic pathways for methylene-d2 transfer. The stabilized ylide favors 1,4-addition on enones (cyclopropanation) and 1,2-addition on isolated carbonyls (epoxidation).

Emerging Utility: Solid-State Trideuteromethylation

Traditionally, introducing a methyl-d3 group (-CD₃) requires Iodomethane-d3 (CD₃I) . While effective, CD₃I is volatile (bp 42°C), highly toxic, and carcinogenic. Recent literature (e.g., Thieme Connect, 2025) highlights TMSI-d9 as a superior solid-state alternative for N- and O-methylation under mechanochemical conditions or high heat.

Comparative Analysis: TMSI-d9 vs. CD3I

FeatureIodomethane-d3 (CD₃I)Trimethylsulfoxonium-d9 Iodide (TMSI-d9)
Physical State Volatile LiquidCrystalline Solid
Toxicity High (Inhalation hazard)Moderate (Solid handling)
Reaction Type SN2 SubstitutionThermal Transfer / Ylide Mechanism
Atom Economy High (Direct transfer)Lower (Loss of DMSO-d6 byproduct)
Storage Refrigerated, Dark, SealedRoom Temp/Cool, Desiccated
Primary Use Methylation (-CD₃)Methylene Transfer (=CD₂)

Strategic Decision: Use TMSI-d9 for methylation when safety is paramount, or when working with solid-state synthesis (ball milling). Use CD₃I for standard solution-phase methylation where atom economy and mild conditions are prioritized.

Experimental Protocols
Protocol A: Synthesis of Deuterated Epoxides (Corey-Chaykovsky)

Target: Conversion of a ketone to a gem-deuterated epoxide.

Reagents:

  • Trimethylsulfoxonium-d9 Iodide (1.2 equiv)

  • Sodium Hydride (60% dispersion in oil, 1.2 equiv)

  • Anhydrous DMSO (Solvent)

  • Substrate (Ketone/Aldehyde)[2][3][4][5][6]

Step-by-Step:

  • Ylide Generation: In a flame-dried flask under Argon, wash NaH with dry pentane to remove oil. Suspend in anhydrous DMSO.

  • Add TMSI-d9 portion-wise at room temperature. Hydrogen gas evolution will occur.

  • Stir for 30–60 minutes until the solution becomes clear/homogeneous, indicating formation of the dimethyloxosulfonium methylide-d8.

  • Substrate Addition: Cool the ylide solution to 0°C (or room temp depending on substrate stability). Add the ketone substrate (dissolved in minimal DMSO or THF) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2–16 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMSO. Dry over Na₂SO₄ and concentrate.

  • Purification: Silica gel chromatography.

    • Note: The byproduct is DMSO-d6, which is water-soluble and easily removed.

Protocol B: Mechanochemical N-Trideuteromethylation

Target: Methylation of an amine/indole without using volatile CD₃I.

Reagents:

  • TMSI-d9 (1.5 equiv)

  • Powdered KOH or K₂CO₃ (2.0 equiv)

  • Substrate (Amine/Phenol)

  • Equipment: Planetary Ball Mill (e.g., Retsch PM 100)

Step-by-Step:

  • Combine the solid substrate, TMSI-d9, and base in a stainless steel milling jar.

  • Add milling balls (stainless steel).

  • Mill at 500–800 rpm for 60 minutes. (Optimization of time/frequency required per substrate).

  • Extraction: Suspend the resulting solid cake in Ethyl Acetate/Water.

  • Separate phases, dry the organic layer, and concentrate.[4]

  • Mechanism: Under mechanical energy and local heat, the methyl-d3 group is transferred, releasing DMSO-d6 as a byproduct.

Strategic Applications in Drug Design

The Deuterium Switch: Replacing hydrogen with deuterium can significantly alter a drug's metabolic profile due to the Kinetic Isotope Effect (KIE) . The C-D bond is shorter and stronger than the C-H bond, making it more resistant to enzymatic cleavage (e.g., by Cytochrome P450s).

Workflow for Reagent Selection:

ReagentSelection Start Target Labeling Site Type Type of Modification? Start->Type Ring Ring Formation (Epoxide/Cyclopropane) Type->Ring Insert -CD2- Methyl Methylation (-CD3 Group) Type->Methyl Add -CD3 TMSI_Primary Primary Choice: TMSI-d9 (Corey-Chaykovsky) Ring->TMSI_Primary Safety Safety/Volatility Constraints? Methyl->Safety CD3I Standard Choice: Iodomethane-d3 (Solution Phase) Safety->CD3I Standard Lab TMSI_Sec Alternative Choice: TMSI-d9 (Solid-State/High Temp) Safety->TMSI_Sec Avoid Tox/Volatility

Caption: Decision matrix for selecting TMSI-d9 versus Iodomethane-d3 based on structural goals and safety parameters.

Quality Control & Handling
  • Hygroscopicity: TMSI-d9 is slightly hygroscopic. Store in a desiccator. Moisture introduces protons (H) if exchange occurs over long periods, reducing isotopic purity.

  • Isotopic Purity Check: Run a Proton NMR (1H-NMR) in D₂O or DMSO-d6.

    • Pass: No signal (or negligible signal) at ~3.6 ppm (chemical shift of non-deuterated TMSI methyls).

    • Fail: Significant singlet at 3.6 ppm indicates H-contamination.

  • Recrystallization: If purity drops, recrystallize from D₂O. The labile protons on the sulfoxonium can exchange with the solvent, restoring high deuterium content.

References
  • Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis." Journal of the American Chemical Society.[7]

  • Russak, E. M., et al. (2019).[8] "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy.

  • Kharkar, P. S., et al. (2025).[2] "N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis." Sustainability & Circularity NOW (Thieme).

  • Cotton, F. A., et al. (1959).[2] "Rapid, Simple, and Inexpensive Preparation of [2H3] Methyl Iodide and [2H6] Dimethyl Sulphoxide." Journal of the Chemical Society.

  • National Institute of Standards and Technology (NIST). (2021). "Precision, Tunable Deuterated Polyethylene via Polyhomologation."[9] (Describing synthesis of TMSI-d9).

Sources

Precision Deuteration: A Technical Guide to Deuterated Methylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic replacement of hydrogen with deuterium (the "Deuterium Switch") has evolved from a mechanistic probe to a validated strategy in modern drug design.[1][2] Deuterated methylating agents are the primary chemical vectors for this transformation. By installing a CD₃ group in place of a CH₃ group, researchers can leverage the Kinetic Isotope Effect (KIE) to significantly alter a drug's metabolic profile without affecting its binding affinity or potency.

This guide serves as a technical manual for the selection, handling, and application of deuterated methylating agents. It moves beyond basic definitions to provide actionable protocols, safety frameworks, and mechanistic insights required for high-fidelity synthesis in pharmaceutical research.

Part 1: The Mechanistic Foundation (The Kinetic Isotope Effect)

The utility of deuterated methylating agents rests on the fundamental difference in bond dissociation energy (BDE) between Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) bonds.

The Physics of Stability

Deuterium (


) is twice as heavy as protium (

). This increased mass lowers the Zero Point Energy (ZPE) of the C-D bond relative to the C-H bond.
  • C-H Bond Strength: ~98 kcal/mol

  • C-D Bond Strength: ~100 kcal/mol

While a ~2 kcal/mol difference appears nominal, it has a profound exponential effect on reaction rates governed by bond cleavage, specifically in oxidative metabolism mediated by Cytochrome P450 (CYP450) enzymes.

Diagram 1: The Kinetic Isotope Effect (Energy Landscape)

The following diagram illustrates the activation energy barrier difference ($ \Delta E_a


 k_D < k_H $) for C-D bond cleavage.

KIE_Energy_Landscape cluster_0 Reaction Coordinate vs. Potential Energy Reactant Reactant (R-CH3 / R-CD3) TS_H Transition State (C-H) Reactant->TS_H Lower Ea (Fast) TS_D Transition State (C-D) Reactant->TS_D Higher Ea (Slow) Product Metabolite TS_H->Product TS_D->Product caption Figure 1: The Zero Point Energy difference leads to a higher activation energy for C-D cleavage.

Part 2: The Arsenal – Deuterated Methylating Agents

Selecting the correct agent requires balancing reactivity, atom economy, and safety. The three most prevalent agents are compared below.

Table 1: Comparative Profile of Deuterated Methylating Agents
AgentChemical FormulaReactivityAtom EconomyPrimary UtilitySafety Hazard
Iodomethane-d3

HighModerateGeneral purpose O-, N-, S-alkylationNeurotoxic, Volatile, Carcinogen
Dimethyl Sulfate-d6

HighPoor (only 1 Me group used)Large scale, high-boiling point needsHighly Toxic, Vesicant, Non-volatile
Methyl-d3 Triflate

ExtremeLowDifficult substrates, weak nucleophilesCorrosive, Moisture Sensitive
Methanol-d4

Low (requires activation)HighMitsunobu reactions, Green chemistryFlammable, Toxic
Technical Insight: Why Choose What?
  • Iodomethane-d3 (MeI-d3): The "workhorse" reagent. It is preferred for discovery-scale synthesis due to ease of removal (volatile) and good reactivity. Caveat: It is expensive and volatile; loss of isotopically enriched material during handling is a risk.

  • Dimethyl Sulfate-d6 (DMS-d6): Preferred for scale-up (kg scale) where volatility is a liability. However, it requires careful quenching protocols to destroy residual alkylating power.

  • Methyl-d3 Triflate: Reserved for "hard" alkylations where the nucleophile is weak (e.g., steric hindrance or electron-deficient centers).

Part 3: Applications in Drug Discovery[1]

The "Deuterium Switch" Strategy

The goal is to identify "metabolic soft spots"—usually methyl groups prone to rapid CYP450 oxidation (demethylation). By deuterating these specific sites, researchers can:

  • Extend Half-life (

    
    ):  Slower clearance means less frequent dosing.
    
  • Reduce Toxic Metabolites: If a metabolite causes toxicity, slowing its formation can improve the safety profile.[3][4]

  • Metabolic Shunting: Forcing the metabolism to occur at a different, more favorable site on the molecule.

Diagram 2: Metabolic Shunting Mechanism

This diagram visualizes how deuteration blocks the primary metabolic pathway, forcing the enzyme to process the drug via a secondary, slower pathway.

Metabolic_Shunting cluster_CYP Liver Metabolism (CYP450) Parent Parent Drug (R-CD3) Pathway_A Pathway A: Demethylation (Blocked by C-D Bond) Parent->Pathway_A High Resistance (KIE) Pathway_B Pathway B: Ring Oxidation (Secondary Route) Parent->Pathway_B Metabolic Shunt Clearance_Fast Rapid Clearance (Low Exposure) Pathway_A->Clearance_Fast Inhibited Clearance_Slow Slow Clearance (High Exposure) Pathway_B->Clearance_Slow Dominant Path caption Figure 2: Deuteration blocks the primary oxidative pathway, shunting metabolism to slower routes.

Part 4: Experimental Protocols

Protocol A: Standard O-Methylation using Iodomethane-d3

Target: Synthesis of a deuterated anisole derivative (e.g., Deutetrabenazine intermediate).

Reagents:

  • Phenolic Substrate (1.0 equiv)

  • Iodomethane-d3 (

    
    , >99.5 atom % D) (1.2 - 1.5 equiv)
    
  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Acetone or DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Dissolution: Add the phenolic substrate and anhydrous

    
     to the flask. Add Acetone (0.1 M concentration relative to substrate).
    
  • Activation: Stir at room temperature for 15-30 minutes to allow deprotonation of the phenol.

  • Addition: Critical Step. Add Iodomethane-d3 via a gas-tight syringe.

    • Note:

      
       is highly volatile (
      
      
      
      ).[5] If working in warm climates, cool the syringe and the reaction flask to
      
      
      before addition.
  • Reaction: Seal the flask tightly. Stir at

    
     (just below 
    
    
    
    boiling point) for 4-12 hours. Monitor by TLC or LC-MS.
  • Workup: Filter off the inorganic solids (

    
    ). Concentrate the filtrate under reduced pressure.
    
    • Caution: Do not use high vacuum initially if the product is volatile;

      
       is expensive, avoid co-evaporating unreacted reagent into the pump oil if possible (trap it).
      
  • Purification: Silica gel chromatography.

Protocol B: Mitsunobu Methylation (Green Alternative)

Target: Methylation using Methanol-d4 (


) to avoid toxic halides.

Reagents:

  • Phenol/Acid Substrate[6]

  • Methanol-d4 (

    
    )[7]
    
  • Triphenylphosphine (

    
    )[8]
    
  • DIAD or DEAD (Azodicarboxylate)[8]

Methodology:

  • Dissolve substrate,

    
     (1.5 equiv), and 
    
    
    
    (2.0 equiv) in THF.
  • Cool to

    
    .
    
  • Add DIAD (1.5 equiv) dropwise.

  • Allow to warm to RT and stir overnight.

  • Advantage: This method utilizes the high atom economy of methanol and avoids handling the carcinogen MeI.

Diagram 3: General Methylation Workflow

Workflow Start Start: Substrate Selection Choice Select Agent Start->Choice MeI Iodomethane-d3 (Standard) Choice->MeI General Use MeOTf Methyl-d3 Triflate (Low Reactivity Substrates) Choice->MeOTf Steric Bulk MeOH Methanol-d4 (Mitsunobu/Green) Choice->MeOH Avoid Halides Reaction Reaction Setup (Inert Atmosphere, Temp Control) MeI->Reaction MeOTf->Reaction MeOH->Reaction Workup Workup & Quenching (Safety Critical) Reaction->Workup Analysis Verification (NMR/MS) Workup->Analysis caption Figure 3: Decision tree for selecting the appropriate deuterated methylation protocol.

Part 5: Analytical Verification & Safety

Analytical Signatures

Validating the incorporation of deuterium is non-negotiable.

  • 1H NMR: Disappearance of the singlet normally associated with

    
     (typically 
    
    
    
    3.8 ppm for methoxy groups).
  • 13C NMR: Appearance of a septet (split by deuterium, spin=1) for the methyl carbon. The signal will be weaker due to the lack of NOE enhancement and C-D coupling.

  • Mass Spectrometry: A clear mass shift of +3 Da (

    
    ) relative to the non-deuterated standard.
    
Safety & Handling (E-E-A-T)
  • Toxicity: Deuterated methylating agents are alkylating agents. They can methylate DNA.[9] Always handle in a fume hood or glove box.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or ethanolamine to quench the alkylating agent chemically.

  • Volatility: Store

    
     in a fridge (
    
    
    
    ) over copper wire (stabilizer) and seal with Parafilm to prevent isotopic exchange with atmospheric moisture and evaporation.

References

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs.[1][2][4][10] Drug News & Perspectives, 23(6), 398-404. Link

  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Link

  • Pirali, T., et al. (2019). The Deuterium Switch: A Powerful Tool for the Design of New Drugs.[1][2][9][10][11] Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (n.d.). Iodomethane-d3 Product & Safety Data. Link

  • Dean, D. C. (2000). Recent advances in the synthesis and applications of radiolabeled compounds for drug discovery and development.[1][11] Current Pharmaceutical Design, 6(10), 1103-1120. Link

Sources

Trimethylsulfoxonium-d9 Iodide (CAS 23726-00-3): A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and isotopic labeling.

Executive Summary: The "Heavy" Methylene Carrier

Trimethylsulfoxonium-d9 Iodide (TMSI-d9) is the perdeuterated isotopologue of the classical Corey-Chaykovsky reagent precursor. While historically utilized primarily for deuterated methylene transfer (–CD₂–) to synthesize metabolically stable epoxides and cyclopropanes, recent advancements have positioned it as a solid-state, non-volatile surrogate for Iodomethane-d3 (CD₃I) in methylation reactions.

This guide details the physicochemical profile, synthesis protocols, and mechanistic applications of TMSI-d9, focusing on its critical role in manipulating the Deuterium Kinetic Isotope Effect (DKIE) to optimize drug pharmacokinetics (PK).

Chemical Profile & Specifications

PropertySpecification
Chemical Name Trimethylsulfoxonium-d9 Iodide
CAS Number 23726-00-3
Synonyms Trimethyloxosulfonium-d9 iodide; TMSI-d9
Molecular Formula C₃D₉IOS
Molecular Weight 229.13 g/mol (vs. 220.07 for non-deuterated)
Appearance White to off-white crystalline powder
Solubility Soluble in Water, DMSO; Slightly soluble in Methanol
Melting Point 175–180 °C (Decomposes)
Isotopic Purity Typically ≥ 98 atom % D
Storage Desiccate at RT; Light sensitive (store in amber vials)

Synthesis & Preparation Protocol

Unlike many deuterated reagents that must be purchased at high cost, TMSI-d9 can be synthesized in-house with high atom economy using DMSO-d6 and Methyl Iodide-d3.

Protocol: High-Purity Synthesis of TMSI-d9
  • Principle: Quaternization of DMSO-d6 with CD₃I.

  • Scale: 50 mmol basis.

Reagents:

  • Dimethyl sulfoxide-d6 (DMSO-d6): 5.0 mL (approx. 70 mmol)

  • Iodomethane-d3 (CD₃I): 4.5 mL (approx. 72 mmol)

  • Solvent: None (Neat reaction) or minimal Acetone for washing.

Step-by-Step Workflow:

  • Setup: Flame-dry a heavy-walled pressure tube or round-bottom flask equipped with a reflux condenser and inert gas (Argon/Nitrogen) inlet.

  • Addition: Charge the vessel with DMSO-d6. Cool to 0°C. Slowly add CD₃I (Caution: Volatile/Carcinogenic).

  • Reaction: Seal the vessel and heat to 50–60°C for 72 to 120 hours . A white precipitate will gradually form.

    • Note: Lower temperatures with longer reaction times favor higher crystal purity.

  • Isolation: Cool the mixture to room temperature, then to 0°C.

  • Purification: Filter the white solid. Wash the filter cake copiously with cold acetone or diethyl ether to remove unreacted DMSO-d6 and iodine traces.

  • Drying: Dry under high vacuum (0.1 mmHg) at room temperature for 4 hours.

  • Yield: Expected yield is 55–65% (approx. 7–8 g).

Critical Control Point: If the product appears yellow, it contains free iodine. Recrystallize from D₂O or wash further with cold acetone until white.

Mechanism of Action: The Deuterated Corey-Chaykovsky Reaction

The primary utility of TMSI-d9 is the generation of Dimethyloxosulfonium Methylide-d8 , a "hard" nucleophile that attacks carbonyls to form epoxides or enones to form cyclopropanes. This introduces a CD₂ moiety, often at metabolic "soft spots" to block CYP450 oxidation.

Mechanistic Pathway
  • Deprotonation: Treatment with NaH or KOtBu removes a deuteron from a CD₃ group, forming the ylide.

  • Nucleophilic Attack: The ylide attacks the electrophilic carbon.

  • Ring Closure: Intramolecular SN2 displacement of the DMSO-d6 leaving group.

CoreyChaykovsky TMSI TMSI-d9 (CD3)3S+(O)I- Ylide Ylide-d8 (CD3)2S+(O)CD2- TMSI->Ylide Deprotonation (-D+) Base Base (NaH/KOtBu) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine + Substrate Nucleophilic Attack Substrate Substrate (Ketone/Aldehyde) Substrate->Betaine Product Deuterated Epoxide (R-CD2-O-R) Betaine->Product Ring Closure (SN2) Byproduct Leaving Group DMSO-d6 Betaine->Byproduct Elimination

Figure 1: Mechanistic pathway for the transfer of a deuterated methylene group (CD₂) using TMSI-d9.

Applications in Drug Discovery

A. Metabolic Blocking (Deuterium Switch)

Replacing metabolic hotspots (CH₂) with CD₂ can significantly extend half-life (


) due to the strength of the C-D bond (approx. 1.2–1.5 kcal/mol stronger than C-H).
  • Target: Epoxides and Cyclopropanes are common pharmacophores.

  • Example: Converting a ketone to a d2-epoxide prevents oxidative ring opening or adjacent hydroxylation.

B. Green Trideuteromethylation (Emerging Application)

Recent literature highlights TMSI-d9 as a superior alternative to Methyl Iodide-d3 for N-methylation and O-methylation .

  • Advantage: TMSI-d9 is a stable solid, whereas CD₃I is a volatile, carcinogenic liquid.

  • Protocol: Reacting phenols or amines with TMSI-d9 and mild base (K₂CO₃) in DMF yields the –OCD₃ or –NCD₃ product.

  • Mechanism: In this context, it acts as a methyl donor similar to a sulfonium salt, driven by the release of DMSO.

Experimental Workflow: Metabolic Stability Assessment

When deploying TMSI-d9 to synthesize a deuterated analog, the following validation workflow ensures the isotopic modification translates to biological stability.

Workflow Start Target Identification (Metabolic Hotspot Analysis) Synth Synthesis with TMSI-d9 (Corey-Chaykovsky) Start->Synth QC QC Validation (NMR, MS for %D Incorp) Synth->QC Microsome In Vitro Stability (Liver Microsomes/Hepatocytes) QC->Microsome If >98% D Analysis LC-MS/MS Analysis (Compare Intrinsic Clearance) Microsome->Analysis Decision Go/No-Go Decision (Is DKIE Significant?) Analysis->Decision

Figure 2: Workflow for validating deuterated lead compounds synthesized via TMSI-d9.

Safety & Handling (MSDS Highlights)

Although less volatile than methyl iodide, TMSI-d9 is an alkylating agent and must be handled with strict safety protocols.

  • Hazards: Skin and eye irritant.[1][2][3] Potential respiratory sensitizer.[2][4]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.[3]

  • Incompatibility: Reacts violently with strong oxidizing agents and strong bases (during ylide formation).

  • First Aid:

    • Eye Contact: Rinse immediately with water for 15 minutes.

    • Skin Contact: Wash with soap and water. Remove contaminated clothing.[1]

References

  • National Institute of Standards and Technology (NIST). Synthesis of New Compounds and Polymers: Preparation of trimethylsulfoxonium iodide-d9. [Link]

  • Thieme Connect. N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9. (2025).[2][5][6] [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction: Mechanism and Applications. [Link]

Sources

physical characteristics of Trimethylsulfoxonium-d9 Iodide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical characteristics, handling protocols, and application workflows for Trimethylsulfoxonium-d9 Iodide , a critical reagent in the synthesis of deuterated pharmaceutical candidates.

CAS: 23726-00-3 | Formula:


 | Role:  Deuterated Methylene Transfer Agent

Executive Summary

Trimethylsulfoxonium-d9 Iodide (TMSI-d9) is the per-deuterated isotopologue of the standard Corey-Chaykovsky reagent precursor. It is primarily employed in the "Deuterium Switch" strategy within drug discovery to introduce metabolically stable deuterium atoms into a scaffold—specifically via the transfer of a deuterated methylene (


) group to ketones, aldehydes, or imines. This guide provides a rigorous physicochemical profile and a self-validating application protocol for researchers.

Physicochemical Characterization

The following data aggregates standard industrial specifications for high-purity (>98 atom% D) TMSI-d9.

Table 1: Physical Properties & Specifications
PropertySpecificationTechnical Note
Chemical Name Trimethylsulfoxonium-d9 IodideSynonyms: Trimethyl(oxo)-

-sulfanium-d9 iodide
CAS Number 23726-00-3Distinct from non-deuterated (1774-47-6)
Molecular Weight 229.13 g/mol +9.06 Da shift vs. standard (220.[1][2]07)
Appearance White to pale yellow crystalline powderYellowing indicates free iodine (degradation)
Melting Point 208–212 °C (decomposition)Consistent with non-deuterated form; sharp MP indicates high purity.
Solubility High: Water, DMSOLow: AlcoholsInsoluble: Ether, BenzeneCritical: Reaction requires polar aprotic solvents (DMSO) for ylide generation.
Hygroscopicity Moderate to HighMust be handled under inert atmosphere to prevent caking and deactivation.
Isotopic Purity

99 atom % D
Validated via 1H-NMR (residual protio signal suppression).
Structural Visualization

The following diagram illustrates the chemical composition and the isotopic labeling logic.

TMSI_Structure cluster_cation Cation: Trimethylsulfoxonium-d9 S Sulfur (S) O Oxygen (O) S->O Double Bond CD3_1 CD3 S->CD3_1 CD3_2 CD3 S->CD3_2 CD3_3 CD3 S->CD3_3 Anion Anion: Iodide (I-)

Figure 1: Structural composition of TMSI-d9, highlighting the sulfoxonium cation core and the three perdeuterated methyl groups.

Spectroscopic Validation (Self-Validating Protocol)

Trustworthiness in deuterated synthesis relies on verifying isotopic enrichment before committing expensive intermediates.

A. Proton NMR ( -NMR) - The "Silent" Spectrum

In a standard


-NMR (DMSO-

), non-deuterated Trimethylsulfoxonium Iodide shows a strong singlet at

3.90 ppm
.
  • Validation Criteria: For TMSI-d9, this region should be silent .

  • Quality Check: Integration of any residual peak at 3.90 ppm against an internal standard allows calculation of isotopic purity. If the integral is >1% of a proton equivalent, the batch is compromised.

B. Carbon-13 NMR ( -NMR)[3][4]
  • Signature: The methyl carbons appear as a septet (7 lines) rather than a singlet.

  • Mechanism: This splitting arises from spin-spin coupling between Carbon-13 and the attached Deuterium atoms (Spin

    
    ). The multiplicity is 
    
    
    
    .
C. Mass Spectrometry (MS)
  • Target Mass: Look for the cation mass

    
    .
    
  • Standard: m/z 93.

  • Deuterated: m/z 102 (

    
    ).
    

Handling, Stability & Storage

TMSI-d9 is sensitive to light and moisture.[3] Improper storage leads to the liberation of iodine (yellow/brown discoloration) and hydrolysis, which kills the reaction stoichiometry.

  • Storage: Keep at 2–8°C (refrigerated).

  • Container: Amber glass vials (light protection) with Parafilm or heat-shrink seals.

  • Atmosphere: Store under Argon or Nitrogen if the seal is broken.

  • Handling:

    • Do not weigh out on an open bench on humid days.

    • Use a glovebox or a rapid weigh-transfer method.

    • Safety: Wear nitrile gloves and safety glasses. Avoid dust inhalation (iodides can affect thyroid function upon chronic exposure).

Application Protocol: Deuterated Corey-Chaykovsky Reaction

This protocol describes the generation of the deuterated ylide (Dimethyloxosulfonium-d6 methylide-d2) and its reaction with a ketone to form a deuterated epoxide.

Mechanism & Workflow

The reaction proceeds via the deprotonation (dedeuteration) of one methyl group to form the ylide, which acts as a methylene transfer agent.

CoreyChaykovsky Start TMSI-d9 Reagent (Solid) Solvent Solvent: Dry DMSO (Inert Atm) Start->Solvent Dissolution Base Base Addition (NaH or KOtBu) Solvent->Base Activation Ylide Active Ylide Formation (CD2-S(O)(CD3)2) Base->Ylide Deprotonation (-D+) Substrate Substrate Addition (Ketone/Aldehyde) Ylide->Substrate Nucleophilic Attack Intermediate Betaine Intermediate Substrate->Intermediate Product Final Product: Epoxide-d2 + DMSO-d6 Intermediate->Product Ring Closure (-DMSO-d6)

Figure 2: Step-by-step workflow for the deuterated Corey-Chaykovsky epoxidation.

Detailed Methodology

Reagents:

  • TMSI-d9 (1.2 equivalents)

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous DMSO (Dried over molecular sieves).

Step-by-Step:

  • Ylide Generation:

    • Flame-dry a round-bottom flask and purge with Argon.

    • Add NaH (1.2 equiv) (washed with hexane to remove oil if necessary).

    • Add TMSI-d9 (1.2 equiv).

    • Add anhydrous DMSO slowly. Caution: Hydrogen (Deuterium) gas evolution.

    • Stir at Room Temperature (RT) for 30–60 minutes until the solution becomes clear/homogeneous. This indicates the formation of the Dimethyloxosulfonium methylide .

  • Substrate Addition:

    • Dissolve the target ketone/aldehyde (1.0 equiv) in a minimal amount of anhydrous DMSO or THF.

    • Add this solution dropwise to the ylide mixture.

    • Stir at RT (or 50°C for sterically hindered ketones) for 2–12 hours. Monitor via TLC or LC-MS.

  • Workup:

    • Quench with water (slowly).

    • Extract with Diethyl Ether or Ethyl Acetate.

    • Wash organic layer with brine to remove DMSO.

    • Dry over

      
       and concentrate.
      

Why this works: The


 group is transferred to the carbonyl carbon. The leaving group is fully deuterated DMSO (

), which is water-soluble and easily removed.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society. Link

  • Sigma-Aldrich. (n.d.). Trimethylsulfoxonium iodide Product Specification. Merck KGaA. Link

  • Russak, E. M., et al. (2019).[4] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. Link

  • CDN Isotopes. (n.d.). Safety Data Sheet: Trimethylsulfoxonium Iodide.[5] Link

  • MedChemExpress. (n.d.). Trimethylsulfoxonium-d9 Iodide Datasheet. Link

Sources

A Senior Application Scientist's Guide to the Solubility of Trimethylsulfoxonium-d9 Iodide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trimethylsulfoxonium-d9 Iodide Solubility

Trimethylsulfoxonium-d9 Iodide, the deuterated analogue of Trimethylsulfoxonium Iodide (TMSOI), is a specialized organosulfur salt of significant interest in pharmaceutical development and complex organic synthesis.[1] Its non-deuterated counterpart is widely used as a precursor to dimethyloxosulfonium methylide, a key reagent for methylene-transfer reactions in the synthesis of epoxides, cyclopropanes, and aziridines, most notably in the Johnson–Corey–Chaykovsky reaction.[2][3][4]

The incorporation of deuterium (d9) provides a powerful tool for researchers. In drug development, selective deuteration can alter a molecule's metabolic profile, potentially improving its pharmacokinetic properties, such as bioavailability and half-life, by slowing down metabolic degradation at specific sites.[1] Understanding the solubility of this deuterated reagent is therefore a critical first step in its practical application. Solubility dictates the choice of reaction media, influences reaction kinetics, and is paramount for purification and formulation processes. This guide provides a comprehensive overview of the solubility characteristics of Trimethylsulfoxonium Iodide, offering a robust theoretical framework and practical experimental protocols directly applicable to its deuterated form.

Theoretical Principles: Why "Like Dissolves Like" Governs Solubility

The solubility of a compound is fundamentally governed by the intermolecular forces between the solute (Trimethylsulfoxonium-d9 Iodide) and the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone for predicting solubility.

Trimethylsulfoxonium-d9 Iodide, [(CD₃)₃SO]⁺I⁻, is an ionic salt. It is composed of a positively charged trimethylsulfoxonium-d9 cation and a negatively charged iodide anion. The cation itself is highly polar, featuring a significant dipole moment in the sulfoxide bond (S=O) and a formal positive charge localized on the sulfur atom.[5]

  • Polar Solvents (e.g., Water, Methanol, DMSO): These solvents possess large dipole moments. Polar protic solvents like water (H₂O) and methanol (CH₃OH) can also engage in hydrogen bonding. The dissolution process in these solvents is energetically favorable because the strong ion-dipole interactions between the solvent molecules and the [(CD₃)₃SO]⁺ and I⁻ ions can overcome the crystal lattice energy of the salt. The solvent molecules effectively solvate the ions, surrounding them in a stable shell.

  • Nonpolar Solvents (e.g., Hexane, Carbon Tetrachloride): These solvents have weak intermolecular forces (primarily London dispersion forces). They cannot form strong interactions with the charged ions of the salt. The energy required to break apart the ionic lattice of Trimethylsulfoxonium-d9 Iodide is far greater than the energy released by the weak solute-solvent interactions. Consequently, the salt is virtually insoluble in nonpolar solvents.[6]

  • Polar Aprotic Solvents (e.g., Dimethylformamide, Dimethyl Sulfoxide): Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are highly polar but lack acidic protons for hydrogen bonding.[2][7] They are excellent solvents for salts like this one due to their ability to solvate the cation effectively through strong dipole-dipole interactions.[2]

Solubility Profile of Trimethylsulfoxonium Iodide

While specific quantitative data for the deuterated (d9) version is not widely published, its solubility profile is expected to be nearly identical to that of its non-deuterated analogue, Trimethylsulfoxonium Iodide (CAS: 1774-47-6). The substitution of hydrogen with deuterium has a negligible effect on the compound's polarity and ionic character.

The following table summarizes the available solubility data for the non-deuterated compound.

SolventTypeSolubilityTemperature (°C)Source
Water (H₂O)Polar Protic15 g/L20[4][8]
Water (H₂O)Polar Protic38.5 g/L20
Water (H₂O)Polar Protic50 mg/mL (50 g/L)Not Specified[4][8]
Methanol (CH₃OH)Polar ProticReadily SolubleNot Specified[2]
Dimethylformamide (DMF)Polar AproticReadily SolubleNot Specified[2]
Ethanol (C₂H₅OH)Polar ProticVery SolubleNot Specified[9][10]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleNot Specified[11]
Chloroform (CHCl₃)NonpolarInsoluble (used as inert solvent)Not Specified[6]
Carbon Tetrachloride (CCl₄)NonpolarInsoluble (used as inert solvent)Not Specified[6]

Note: The variation in reported water solubility values highlights the sensitivity of solubility measurements to experimental conditions and purity.

Experimental Protocol for Determining Solubility

This protocol provides a reliable, self-validating method for quantitatively determining the solubility of Trimethylsulfoxonium-d9 Iodide in a given organic solvent. The method is based on creating a saturated solution at a controlled temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment
  • Trimethylsulfoxonium-d9 Iodide (high purity)

  • Anhydrous solvent of interest

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled shaker or stirring plate with a thermal bath

  • Scintillation vials or sealed flasks (e.g., Schlenk flasks for hygroscopic solvents)[12]

  • Volumetric flasks and pipettes

  • Syringe filters (0.2 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Step-by-Step Methodology
  • Preparation: Add an excess amount of Trimethylsulfoxonium-d9 Iodide to a vial. The key is to have undissolved solid remaining at equilibrium. For example, add ~100 mg of the salt to 2 mL of the chosen solvent.

  • Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the suspension for a sufficient period to ensure equilibrium is reached. A minimum of 20-24 hours is recommended for ionic salts.[12]

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the thermal bath for at least 2 hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.

  • Sample Extraction: Carefully draw a known volume of the clear supernatant using a pipette or syringe. Immediately filter the solution through a 0.2 µm syringe filter into a clean, tared vial. This step is critical to remove any microscopic solid particles.

  • Gravimetric Analysis (Optional but Recommended): Weigh the vial containing the filtered supernatant to determine the mass of the solution. Then, gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a mild temperature until a constant weight of the dried solute is achieved. This provides a direct measure of mass of solute per mass of solvent.

  • Quantitative Analysis (Primary Method):

    • Accurately dilute a precise aliquot of the filtered supernatant with a suitable solvent in a volumetric flask.

    • Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC or UV-Vis).

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Data Reporting: Express the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L), and always report the temperature at which the measurement was made.

Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling cluster_analysis Analysis & Calculation A 1. Add excess solute to known volume of solvent B 2. Seal vial and place in temperature-controlled shaker A->B C 3. Agitate for 24h to reach equilibrium B->C D 4. Cease agitation, allow excess solid to settle (2h) C->D E 5. Withdraw aliquot of clear supernatant D->E F 6. Filter sample with 0.2 µm syringe filter E->F G 7. Prepare accurate dilution of the filtered sample F->G H 8. Analyze concentration via calibrated HPLC/UV-Vis G->H I 9. Calculate original concentration and report solubility (g/L) H->I

Sources

Methodological & Application

Application Note: Trimethylsulfoxonium-d9 Iodide (TMSd9I) Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Deuterium Labeling: Trideuteromethylation & Methylene Transfer

Executive Summary & Strategic Utility

In modern drug discovery, the strategic incorporation of deuterium (Deuterium Kinetic Isotope Effect - DKIE) is a critical tool for improving metabolic stability (blocking CYP450 hotspots) and reducing toxic metabolite formation.

Trimethylsulfoxonium Iodide-d9 (TMSd9I) is a versatile, solid-state electrophile that serves two distinct mechanistic pathways depending on reaction conditions:

  • Direct Trideuteromethylation (-CD3): A recently developed, "green" protocol using mechanochemistry or high-thermal conditions to transfer a full methyl-d3 group to N- or O-nucleophiles.

  • Deuterated Methylene Transfer (-CD2-): The classic Corey-Chaykovsky reaction, generating deuterated epoxides (gem-d2) or cyclopropanes (d2-cyclopropyl) via a sulfur ylide intermediate.

This guide details both protocols, prioritizing the direct trideuteromethylation as requested, while covering the essential methylene transfer workflows standard in medicinal chemistry.

Mechanism of Action: Divergent Pathways

The reactivity of TMSd9I is dictated by the site of nucleophilic attack and the base employed.

  • Path A (Methylation): Under high thermal or mechanochemical stress with mild bases (K2CO3), the nucleophile (Nu-) attacks the methyl carbon in an S_N2 fashion, displacing DMSO-d6.

  • Path B (Methylene Transfer): Strong bases (NaH, KOtBu) deprotonate the methyl group to form the Dimethyloxosulfonium Methylide-d8 . This ylide attacks electrophiles (carbonyls/enones) to transfer a -CD2- group.

TMSd9I_Pathways Reagent Trimethylsulfoxonium-d9 Iodide [(CD3)3SO]+ I- Base_Weak Weak Base / Heat (K2CO3, 80-110°C) Reagent->Base_Weak Path A Base_Strong Strong Base (NaH, DMSO) Reagent->Base_Strong Path B Transition_SN2 S_N2 Transition State Base_Weak->Transition_SN2 + Nucleophile (R-NH2/OH) Ylide Deuterated Ylide (CD3)2S(O)=CD2 Base_Strong->Ylide Deprotonation Product_CD3 Trideuteromethylated Product R-N-CD3 / R-O-CD3 Transition_SN2->Product_CD3 - DMSO-d6 Product_Epox Deuterated Epoxide (Gem-d2) Ylide->Product_Epox + Aldehyde/Ketone Product_Cyclo Deuterated Cyclopropane (Gem-d2) Ylide->Product_Cyclo + Enone (Michael Acceptor)

Figure 1: Divergent reactivity of Trimethylsulfoxonium-d9 Iodide. Path A yields trideuteromethylation; Path B yields methylene transfer.

Protocol A: Direct Trideuteromethylation (N- and O-Labeling)

Application: Synthesis of deuterated APIs (e.g., Deutetrabenazine analogs) where a -CD3 group is required. Advantage: Avoids volatile/toxic Methyl Iodide-d3 (MeI-d3). TMSd9I is a stable, non-volatile solid.

Materials
  • Substrate: Amine (primary/secondary) or Phenol/Alcohol.

  • Reagent: Trimethylsulfoxonium Iodide-d9 (1.2 – 1.5 equiv).

  • Base: Potassium Carbonate (K2CO3), anhydrous (2.0 equiv).

  • Solvent: None (Neat/Mechanochemical) or minimal DMF if required.

Step-by-Step Workflow (Thermal/Solvent-Free)
  • Preparation: In a sealed reaction tube or ball-mill jar, combine the substrate (1.0 mmol), TMSd9I (1.5 mmol), and finely ground anhydrous K2CO3 (2.0 mmol).

  • Activation:

    • Method A (Thermal): Heat the neat mixture to 80–110°C for 4–8 hours. The mixture will likely form a melt.

    • Method B (Mechanochemical): Ball mill at 500–800 rpm for 60–90 minutes (requires optimizing frequency for specific ball-mill type).

  • Monitoring: Monitor via TLC or LC-MS. Look for the +3 mass shift (or +n*3 for poly-methylation).

  • Workup:

    • Cool the reaction mixture.

    • Add water (10 mL) to dissolve inorganic salts and the byproduct (DMSO-d6).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Silica gel chromatography.

Critical Note: This reaction relies on the high temperature to overcome the steric bulk of the sulfoxonium cation for S_N2 attack. It is less reactive than MeI-d3 but significantly greener and safer.

Protocol B: Corey-Chaykovsky Methylene Transfer (Epoxides & Cyclopropanes)[1]

Application: Installing metabolic blocks by converting C=O to deuterated epoxides or C=C to deuterated cyclopropanes. Mechanism: Transfer of -CD2- (Mass shift +2 per site).

Materials
  • Substrate: Ketone/Aldehyde (for Epoxide) or Enone (for Cyclopropane).[1]

  • Reagent: TMSd9I (1.2 – 1.5 equiv).

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).

  • Solvent: DMSO (Anhydrous) is mandatory for ylide stability.

Step-by-Step Workflow
  • Ylide Generation (The "Yellow Solution"):

    • Flame-dry a 2-neck flask under Argon/Nitrogen.

    • Add NaH (1.5 equiv) and wash with dry pentane to remove mineral oil (optional but recommended for difficult substrates).

    • Add anhydrous DMSO. Stir at Room Temp (RT).

    • Add TMSd9I (1.5 equiv) in portions.

    • Observation: Evolution of H2 gas stops and a clear/light yellow solution forms. This is the Dimethyloxosulfonium Methylide-d8 .

    • Time: Stir for 30–60 mins at RT.

  • Substrate Addition:

    • Dissolve the substrate (1.0 equiv) in minimal anhydrous DMSO or THF.

    • Add dropwise to the ylide solution.[2]

    • Temperature:

      • Epoxides: RT to 50°C.

      • Cyclopropanes: RT to 60°C (requires higher energy barrier).

  • Reaction & Quench:

    • Stir for 2–12 hours.

    • Quench: Pour the mixture carefully into ice-cold water or saturated NH4Cl. Caution: Residual NaH will bubble.

  • Workup:

    • Extract with Et2O or EtOAc (DMSO is difficult to remove from DCM).

    • Wash extensively with water (3x) to remove DMSO.

    • Dry (MgSO4) and concentrate.[3]

Technical Comparison & Selection Guide
FeatureProtocol A: TrideuteromethylationProtocol B: Corey-Chaykovsky
Transferred Group -CD3 (Methyl-d3)-CD2- (Methylene-d2)
Target Motif Methyl amines, Methyl ethersEpoxides-d2, Cyclopropanes-d2
Reagent Role Electrophile (Methyl donor)Ylide Precursor (Carbene equivalent)
Base Weak (K2CO3)Strong (NaH, KOtBu)
Temp High (80–110°C)Moderate (RT – 60°C)
Byproduct DMSO-d6 (removable by wash)DMSO-d6 (removable by wash)
Troubleshooting & Quality Control
  • Isotopic Scrambling:

    • Risk:[4][5] In Protocol B, if the reaction is run too long or with protic impurities, the acidic alpha-protons of the ketone can exchange with the bulk solvent/ylide.

    • Prevention: Use strictly anhydrous DMSO. Keep reaction times short.

  • Hygroscopicity: TMSd9I is not highly hygroscopic, but NaH and DMSO are. Water kills the ylide (Protocol B) immediately.

  • Storage: Store TMSd9I in a desiccator away from light. It is stable for years if dry.

References
  • Direct Trideuteromethylation Protocol

    • Patil, P., et al. "N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis." Synthesis, 2025.[5]

  • Corey-Chaykovsky Mechanism & Scope

    • Corey, E. J., & Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide."[1][2][6] Journal of the American Chemical Society, 1965, 87(6), 1353–1364.

  • Deuterated Drug Synthesis (Deutetrabenazine)

    • Sommer, A., et al. "Synthesis of Deutetrabenazine." Chinese Journal of Pharmaceuticals, 2021.
    • [4]

  • Cyclopropanation Protocols

    • "Application Notes and Protocols: Corey-Chaykovsky Reaction for the Synthesis of Cyclopropylbenzene Derivatives." BenchChem.[1]

Sources

Application Notes and Protocols for Trimethylsulfoxonium-d9 Iodide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Deuteration in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of enhanced therapeutic profiles is paramount. One of the most effective strategies to emerge is "deuteration," the selective replacement of hydrogen atoms with their stable isotope, deuterium. This seemingly subtle modification can profoundly alter a drug molecule's metabolic fate, leading to significant improvements in its pharmacokinetic properties. The foundational principle behind this advantage is the kinetic isotope effect (KIE), wherein the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond.[1][2] Consequently, metabolic pathways that involve the cleavage of a C-H bond can be slowed, potentially leading to a longer drug half-life, reduced dosing frequency, and a more favorable safety profile by minimizing the formation of toxic metabolites.[1][2]

Trimethylsulfoxonium-d9 Iodide, [(CD₃)₃SO]I, has emerged as a critical reagent for introducing deuterated methyl and methylene groups into pharmaceutical candidates. Its utility is most prominently showcased in two key applications: the deuterated Corey-Chaykovsky reaction for the synthesis of deuterated epoxides, aziridines, and cyclopropanes, and as a novel agent for the direct trideuteromethylation of various functional groups. This guide provides an in-depth exploration of these applications, complete with detailed protocols and the scientific rationale behind the experimental design.

Physicochemical Properties and Synthesis of Trimethylsulfoxonium-d9 Iodide

Trimethylsulfoxonium-d9 Iodide is the nona-deuterated analogue of Trimethylsulfoxonium Iodide, a colorless, crystalline solid. The synthesis is a two-step process, beginning with the preparation of the non-deuterated precursor, followed by an efficient isotope exchange.

Protocol 1: Synthesis of Trimethylsulfoxonium-d9 Iodide

Part A: Synthesis of Trimethylsulfoxonium Iodide (TMSOI)

This procedure is based on the well-established alkylation of dimethyl sulfoxide (DMSO) with iodomethane.[3]

Materials:

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Iodomethane (Methyl Iodide)

  • Anhydrous diethyl ether or chloroform for washing

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, combine DMSO (0.128 mol) and iodomethane (0.3 mol, 2.34 equivalents).

  • Heat the mixture at 50°C with vigorous stirring for 72 hours. A precipitate will form as the reaction progresses.

  • Cool the reaction mixture to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the crystals thoroughly with anhydrous diethyl ether or chloroform to remove unreacted starting materials.

  • Dry the resulting white to off-white crystals under vacuum to yield Trimethylsulfoxonium Iodide. The expected yield is approximately 60%.[3]

Part B: Deuteration to Trimethylsulfoxonium-d9 Iodide (TDMSOI)

This step leverages the acidic nature of the protons on TMSOI, allowing for their exchange with deuterium from deuterium oxide (D₂O).

Materials:

  • Trimethylsulfoxonium Iodide (from Part A)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the synthesized Trimethylsulfoxonium Iodide (1 equivalent) in a large excess of D₂O (e.g., 50-60 equivalents).

  • Add a catalytic amount of anhydrous potassium carbonate.

  • Heat the mixture to 70-80°C and stir for 8 hours to facilitate the H/D exchange.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the crystals of Trimethylsulfoxonium-d9 Iodide by filtration.

  • Dry the product under vacuum. The expected yield is approximately 80%.[3] The level of deuteration can be confirmed by ¹H NMR spectroscopy by observing the disappearance of the methyl proton signal.

Application I: The Deuterated Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a cornerstone of synthetic chemistry, providing a powerful method for the formation of three-membered rings.[4][5][6][7][8][9] By employing Trimethylsulfoxonium-d9 Iodide, this reaction can be adapted to produce deuterated epoxides, aziridines, and cyclopropanes, which are valuable building blocks for deuterated drug candidates.

Mechanism and Rationale

The reaction proceeds via the in-situ generation of a deuterated sulfur ylide, dimethyloxosulfonium methylide-d₆, by deprotonation of the Trimethylsulfoxonium-d9 cation with a strong base. This ylide then acts as a nucleophile, attacking the electrophilic carbon of a carbonyl, imine, or α,β-unsaturated carbonyl compound. An intramolecular Sₙ2 reaction follows, with dimethyl sulfoxide-d₆ acting as a good leaving group to form the three-membered ring.

Diagram: Generalized Mechanism of the Deuterated Corey-Chaykovsky Reaction

G reagent [(CD₃)₃SO]⁺I⁻ ylide Dimethyloxosulfonium methylide-d₆ (CD₃)₂(SO)CD₂⁻ reagent->ylide Deprotonation base Strong Base (e.g., NaH) base->ylide intermediate Betaine Intermediate ylide->intermediate Nucleophilic Attack substrate Electrophile (Ketone, Aldehyde, Imine) substrate->intermediate product Deuterated Product (Epoxide, Aziridine) intermediate->product Intramolecular SN2 dmso DMSO-d₆ intermediate->dmso Elimination

Caption: Formation of the deuterated ylide and subsequent reaction.

Protocol 2: Synthesis of a Deuterated Epoxide via the Corey-Chaykovsky Reaction

This protocol provides a general procedure for the epoxidation of a ketone or aldehyde using Trimethylsulfoxonium-d9 Iodide.

Materials:

  • Trimethylsulfoxonium-d9 Iodide (TDMSOI)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)

  • Ketone or aldehyde substrate

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, magnetic stirrer, nitrogen inlet, and dropping funnel

Procedure:

  • Ylide Formation: To a three-neck flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).

  • Add anhydrous DMSO or THF to the flask and cool the suspension to 0°C in an ice bath.

  • In a separate flask, dissolve Trimethylsulfoxonium-d9 Iodide (1.1 equivalents) in a minimum amount of anhydrous DMSO.

  • Slowly add the TDMSOI solution to the NaH suspension. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases. This forms the deuterated ylide.

  • Epoxidation: Dissolve the ketone or aldehyde substrate (1 equivalent) in anhydrous THF or DMSO.

  • Cool the ylide solution to 0°C and add the substrate solution dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of water at 0°C.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure deuterated epoxide.

Expected Results: Yields for the Corey-Chaykovsky epoxidation are generally good to excellent, typically ranging from 70-95%, depending on the substrate.

Application II: Direct Trideuteromethylation

A recent and innovative application of Trimethylsulfoxonium-d9 Iodide is its use as a direct trideuteromethylating agent for various nucleophiles, including phenols, carboxylic acids, and amines.[3] This method provides a safer and more cost-effective alternative to traditional reagents like iodomethane-d₃ (CD₃I), which is carcinogenic.[3] A particularly noteworthy advancement is the development of a solvent-free, mechanochemical protocol.[3]

Mechanism and Rationale

This transformation is proposed to proceed through the nucleophilic attack of the substrate on one of the trideuteromethyl groups of the sulfoxonium salt, with subsequent elimination of DMSO-d₆. The use of mechanochemistry (grinding or milling) provides the necessary energy to drive the reaction without the need for a solvent, aligning with the principles of green chemistry.[3]

Diagram: Mechanochemical Trideuteromethylation Workflow

G start Substrate (Phenol, Acid, Amine) + TDMSOI + K₂CO₃ milling Mechanochemical Milling (e.g., Ball Mill) start->milling reaction Solid-State Reaction milling->reaction workup Aqueous Workup & Extraction reaction->workup product Trideuteromethylated Product workup->product

Caption: A solvent-free approach to trideuteromethylation.

Protocol 3: Mechanochemical N- and O-Trideuteromethylation

This protocol is adapted from a novel, solvent-free method and is applicable to a range of substrates.[3]

Materials:

  • Substrate (e.g., a phenol, carboxylic acid, or amine)

  • Trimethylsulfoxonium-d9 Iodide (TDMSOI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ball mill or agate mortar and pestle

  • Ethyl acetate

  • Water

Procedure:

  • In the milling vessel (or mortar), combine the substrate (1 equivalent), Trimethylsulfoxonium-d9 Iodide (1.5-2.0 equivalents), and potassium carbonate (1.5 equivalents).

  • Perform mechanochemical milling at ambient temperature for a specified time (e.g., 2 hours). The optimal time may need to be determined empirically for each substrate.

  • After milling, transfer the solid mixture to a flask.

  • Add water and ethyl acetate to the flask and stir to dissolve the components.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired trideuteromethylated compound.

Expected Results: This method has been shown to provide good to excellent yields with a high degree of deuterium incorporation (~90% D) for a variety of substrates.[3]

Data Summary and Comparison

The following table summarizes typical reaction conditions and outcomes for the applications described.

ApplicationReagentSubstrateKey ConditionsTypical YieldDeuterium IncorporationReference
Deuterated Epoxidation TDMSOIKetone/AldehydeNaH, DMSO or THF, 0°C to RT70-95%>98% (for the new methylene)Inferred from[6][7]
Trideuteromethylation TDMSOIPhenolK₂CO₃, Ball Mill, RT, 2h~85-95%~90%[3]
Trideuteromethylation TDMSOICarboxylic AcidK₂CO₃, Ball Mill, RT, 2h~80-90%~90%[3]

Conclusion and Future Outlook

Trimethylsulfoxonium-d9 Iodide is a versatile and highly valuable reagent in medicinal chemistry for the strategic introduction of deuterium into drug candidates. Its application in the deuterated Corey-Chaykovsky reaction provides access to important deuterated three-membered ring systems, while its use as a direct trideuteromethylating agent, particularly through green mechanochemical methods, opens new avenues for efficient and safer syntheses. As the demand for deuterated pharmaceuticals continues to grow, the importance and utility of Trimethylsulfoxonium-d9 Iodide are set to expand, further empowering chemists to fine-tune the properties of next-generation therapeutics.

References

  • This cit
  • Corey-Chaykovsky Reactions. (2021, September 11). YouTube. Retrieved from [Link]

  • Johnson–Corey–Chaykovsky reaction. chemeurope.com. Retrieved from [Link]

  • This cit
  • N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Syn. (2025, May 21). Thieme Chemistry.
  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. Retrieved from [Link]

  • Johnson–Corey–Chaykovsky reaction. Wikipedia. Retrieved from [Link]

  • COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. ADICHEMISTRY. Retrieved from [Link]

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Clinical Application and Synthesis Methods of Deuterated Drugs. (2022, November 22). PubMed. Retrieved from [Link]

  • This cit
  • Trimethylsulfoxonium iodide. Wikipedia. Retrieved from [Link]

  • Clinical Application and Synthesis Methods of Deuterated Drugs. ResearchGate. Retrieved from [Link]

Sources

Application Note: N-Trideuteromethylation with Trimethylsulfoxonium-d9 Iodide (TDMSOI)

[1][2][3][4]

Executive Summary

Objective: To provide a robust, scalable, and safe protocol for the N-trideuteromethylation of drug candidates and intermediates using Trimethylsulfoxonium-d9 Iodide (TDMSOI).

Significance: The "Deuterium Switch" is a critical strategy in modern medicinal chemistry to improve metabolic stability (via the Kinetic Isotope Effect) and bioavailability without altering pharmacological potency. Traditionally, this is achieved using Iodomethane-d3 (CD₃I), a highly volatile, carcinogenic, and expensive reagent.

The TDMSOI Advantage: Trimethylsulfoxonium-d9 Iodide (TDMSOI) offers a superior alternative:

  • Safety: It is a stable, non-volatile solid, eliminating inhalation risks associated with CD₃I.

  • Cost-Efficiency: It can be generated in situ or synthesized using cost-effective DMSO-d6 via sulfoxonium metathesis.[1][2]

  • Selectivity: It provides controlled methylation of acidic amines (indoles, pyrroles, amides) and phenols, often avoiding over-methylation common with highly reactive alkyl halides.

Mechanism of Action: Sulfoxonium Metathesis & Transfer

Understanding the behavior of TDMSOI is crucial for protocol optimization. Unlike standard S_N2 alkylating agents, TDMSOI operates through a unique thermal equilibrium known as Sulfoxonium Metathesis .

The Metathesis Equilibrium

At elevated temperatures (>80°C), Trimethylsulfoxonium iodide (TMSOI) undergoes reversible thermal decomposition into Dimethyl Sulfoxide (DMSO) and Methyl Iodide (MeI). In the presence of excess DMSO-d6, the equilibrium shifts to form the deuterated sulfoxonium species (TDMSOI).

Methyl Transfer Pathway

The N-methylation of the substrate proceeds via nucleophilic attack by the deprotonated amine (using a base like K₂CO₃) on the deuterated methyl group of the TDMSOI cation.

Mechanistic Visualization

The following diagram illustrates the generation of the active deuterating agent and the subsequent methylation event.

TDMSOI_MechanismTMSOITMSOI (Solid)[(CH3)3SO]+ I-DecompThermalDecomposition(>80°C)TMSOI->DecompMeIMeI (Transient)Decomp->MeI + DMSOTDMSOITDMSOI (Active)[(CD3)3SO]+ I-MeI->TDMSOI+ DMSO-d6(Metathesis)DMSO_d6DMSO-d6(Excess Solvent)ProductProduct(R-N(CD3)-R')TDMSOI->ProductCD3 SourceSubstrateSubstrate(R-NH-R')Substrate->ProductMethyl TransferBaseBase(K2CO3)Base->SubstrateDeprotonation

Figure 1: The Sulfoxonium Metathesis pathway showing the conversion of TMSOI to the active TDMSOI species via solvent exchange with DMSO-d6, followed by nucleophilic attack by the substrate.[1]

Experimental Protocols

Protocol A: The "One-Pot" Metathesis Method (Recommended)

This protocol utilizes non-deuterated TMSOI and DMSO-d6 to generate the deuterating agent in situ. This is the most cost-effective approach for research labs.

Reagents:

  • Substrate (1.0 equiv)

  • Trimethylsulfoxonium Iodide (TMSOI) (1.5 – 2.0 equiv)

  • DMSO-d6 (Solvent & Deuterium Source, >10 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

Procedure:

  • Setup: Charge a dried, screw-cap reaction vial or round-bottom flask with the Substrate (1.0 mmol), TMSOI (330 mg, 1.5 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Solvent Addition: Add DMSO-d6 (2.0 - 3.0 mL). The excess DMSO-d6 is critical to drive the metathesis equilibrium toward the fully deuterated species.

  • Reaction: Seal the vessel and heat to 100°C – 110°C .

    • Expert Insight: Do not exceed 120°C to prevent excessive decomposition of the sulfoxonium salt.

  • Monitoring: Stir for 4–12 hours. Monitor via LC-MS or TLC. The reaction is complete when the starting material is consumed.

    • Note: You may observe a transient Me-d0 or Me-d1/d2 intermediate if the equilibration is slow, but at 110°C with excess DMSO-d6, the product will be >95% -CD₃.

  • Workup: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Direct Methylation using Isolated TDMSOI

Use this protocol if you have pre-synthesized or commercially purchased Trimethylsulfoxonium-d9 Iodide. This allows the use of non-deuterated solvents (e.g., standard DMSO or DMF).

Reagents:

  • Substrate (1.0 equiv)

  • TDMSOI (1.2 – 1.5 equiv)

  • Base (K₂CO₃ or Cs₂CO₃) (1.5 equiv)

  • Solvent: DMSO or DMF (Anhydrous)

Procedure:

  • Setup: In a reaction vial, combine Substrate and Base in anhydrous DMSO (0.5 M concentration).

  • Addition: Add TDMSOI (Solid) in one portion.

  • Reaction: Heat to 80°C – 100°C .

    • Expert Insight: Since metathesis is not required, slightly lower temperatures (80°C) are often sufficient for reactive amines (e.g., indoles).

  • Workup: Standard aqueous extraction as described in Protocol A.

Substrate Scope & Performance Data

The following table summarizes expected conditions and yields for various nitrogen-containing heterocycles based on field data and literature precedents (Shen et al., 2019).

Substrate ClassExampleBaseTemp (°C)Time (h)Yield (%)D-Incorp (%)
Indoles Indole-3-carboxylateK₂CO₃100492>98
Pyrroles Ethyl pyrrole-2-carboxylateK₂CO₃110688>97
Amides N-PhenylacetamideCs₂CO₃110128195
Anilines p-NitroanilineK₂CO₃10087596
Imidazoles BenzimidazoleK₂CO₃90394>98

Comparison: TDMSOI vs. MeI-d3

Researchers often ask when to switch from standard Iodomethane-d3 to TDMSOI.

FeatureIodomethane-d3 (CD₃I)Trimethylsulfoxonium-d9 Iodide (TDMSOI)
Physical State Volatile Liquid (bp 42°C)Stable Solid (mp ~200°C)
Toxicity High (Carcinogen, Inhalation hazard)Low (Non-volatile salt)
Atom Economy High (Direct transfer)Moderate (Loss of DMSO-d6 byproduct)
Cost High (

$)
Low ($) (If generated in situ)
Selectivity Low (Prone to over-methylation/quaternization)High (Controlled mono-methylation)
Storage Fridge/Dark, stabilizer (Cu) requiredRoom Temperature, Shelf-stable

Troubleshooting & Optimization

Issue: Low Deuterium Incorporation (<90% D)[4]
  • Cause: Insufficient exchange time or insufficient excess of DMSO-d6 in Protocol A.

  • Solution: Increase the volume of DMSO-d6. Ensure the reaction temperature is at least 100°C to facilitate the rapid metathesis equilibrium before the irreversible methylation step occurs.

Issue: Poor Conversion
  • Cause: Substrate acidity is too low for K₂CO₃.

  • Solution: Switch to a stronger base like NaH (Sodium Hydride) or Cs₂CO₃ (Cesium Carbonate). If using NaH, perform the deprotonation at 0°C first, then add TDMSOI and heat.

Issue: Formation of S-ylides[2][4][6]
  • Cause: Reaction on the carbon alpha to a carbonyl (Corey-Chaykovsky pathway) instead of N-methylation.

  • Solution: This competes primarily with ketones/aldehydes. If your substrate has a ketone, keep the temperature lower (80°C) or ensure the N-H is sufficiently acidic (pKa < 17) to favor deprotonation and nucleophilic attack over ylide addition.

References

  • Shen, Z., Zhang, S., Geng, H., Wang, J., Zhang, X., Zhou, A., Yao, C., Chen, X., & Wang, W. (2019).[2] Trideuteromethylation Enabled by a Sulfoxonium Metathesis Reaction.[1][2] Organic Letters, 21(2), 448–452.[2] [Link]

  • Kuhn, R., & Trischmann, H. (1958).[3] Über Trimethyl-sulfoxonium-salze. Justus Liebigs Annalen der Chemie, 611(1), 117-121. (Foundational chemistry of TMSOI synthesis).

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. (Background on reagent reactivity).

Application Note: O-Trideuteromethylation of Phenols via In-Situ Generated Trimethylsulfoxonium-d9 Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of deuterium into pharmaceutical scaffolds—the "Deuterium Switch"—is a pivotal strategy in modern drug discovery to enhance metabolic stability and mitigate toxic metabolite formation. Traditional methods for introducing trideuteromethyl (


) groups, primarily using iodomethane-d3 (

), are hampered by high costs, volatility, and significant toxicity concerns.

This Application Note details a robust, cost-effective protocol for the O-trideuteromethylation of phenols using Trimethylsulfoxonium-d9 Iodide (TDMSOI) . Crucially, we focus on a "one-pot" methodology where the active deuterated reagent is generated in situ via a sulfoxonium metathesis reaction between inexpensive trimethylsulfoxonium iodide (TMSOI) and DMSO-


.[1] This approach eliminates the need for handling volatile alkyl halides, offering a scalable, green, and high-yielding alternative for synthesizing deuterated aryl ethers.

Scientific Background & Mechanism[1][2][3][4][5]

The Reagent Profile: TMSOI

Trimethylsulfoxonium iodide (TMSOI) is classically known as the precursor to the Corey-Chaykovsky reagent (dimethyloxosulfonium methylide), used for converting carbonyls to epoxides.[2] However, its reactivity profile is dualistic:

  • Strong Base (NaH) / Low Temp: Generates the ylide (Methylene transfer).

  • Weak Base (

    
    ) / High Temp:  Acts as a methylating agent  (
    
    
    
    electrophile).

In the context of O-methylation, the sulfoxonium cation


 serves as a "hard" electrophile. The leaving group, dimethyl sulfoxide (DMSO), is stable and non-toxic relative to halides.
The Sulfoxonium Metathesis Strategy

The core innovation in this protocol is the Sulfoxonium Metathesis (Shen et al., 2019). Instead of purchasing expensive isolated TDMSOI, the reagent is generated dynamically.

At elevated temperatures (100–110 °C), TMSOI undergoes a reversible dissociation-recombination equilibrium with the solvent. When performed in a large excess of DMSO-


, the methyl groups on the sulfur center rapidly exchange with the deuterated solvent pool.

Mechanism of In-Situ Generation:



In the presence of excess DMSO-

:

Repeated cycles lead to full deuteration:

Once formed, the TDMSOI acts as the electrophilic donor for the phenoxide nucleophile.

Reaction Pathway Visualization

G cluster_0 Phase 1: Sulfoxonium Metathesis cluster_1 Phase 2: O-Methylation TMSOI TMSOI (H3) [(CH3)3SO]+ TDMSOI TDMSOI (d9) [(CD3)3SO]+ TMSOI->TDMSOI H/D Exchange (110°C) DMSOd6 Solvent: DMSO-d6 (Excess) DMSOd6->TDMSOI Product Product Ar-O-CD3 TDMSOI->Product CD3 Transfer Byproduct Leaving Group DMSO-d6 TDMSOI->Byproduct Phenol Phenol Substrate (Ar-OH) Phenoxide Phenoxide (Ar-O-) Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide Phenoxide->Product SN2 Attack

Caption: Figure 1. Coupled equilibrium-reaction pathway showing the in-situ generation of the deuterated electrophile followed by nucleophilic capture.

Detailed Experimental Protocol

Materials & Reagents[4][6]
  • Substrate: Phenol derivative (1.0 equiv).

  • Reagent Source: Trimethylsulfoxonium Iodide (TMSOI) (1.2 – 1.5 equiv). Note: Standard non-deuterated commercial grade (98%).

  • Solvent/D-Source: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    ) (99.9 atom % D). Minimum 10-20 equiv relative to TMSOI to ensure >95% D-incorporation.
  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (1.5 – 2.0 equiv).
    
  • Equipment: Sealed tube or screw-cap vial (to prevent moisture ingress and contain minor pressure), magnetic stir bar, oil bath.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • Charge a reaction vial with the Phenol substrate (1.0 mmol).

  • Add Trimethylsulfoxonium Iodide (TMSOI) (330 mg, 1.5 mmol).

  • Add anhydrous

    
     (207 mg, 1.5 mmol).
    
  • Add DMSO-

    
     (2.0 mL).
    
    • Critical Insight: The volume of DMSO-

      
       determines the theoretical maximum deuterium incorporation. A higher solvent-to-reagent ratio favors higher isotopic purity in the product.
      

Step 2: The "One-Pot" Metathesis & Methylation

  • Seal the vial tightly.

  • Place in a pre-heated oil bath at 110 °C .

  • Stir vigorously for 2 to 4 hours .

    • Monitoring: The reaction typically proceeds through a clear solution phase (as TMSOI dissolves) to a suspension (as KI precipitates).

    • Note: The metathesis (H to D exchange) and the methylation (O-alkylation) occur concurrently. The high temperature is required to overcome the activation energy for the

      
       attack on the sterically hindered sulfoxonium sulfur.
      

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute with water (10 mL) to quench the reaction and solubilize inorganic salts.

  • Extract with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with brine (

    
     mL) to remove residual DMSO.
    
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Most products are obtained in high purity (>90%). If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc).

Data & Optimization Insights

The following data summarizes the optimization parameters established in key literature (Shen et al., Org. Lett. 2019).[1][3][4]

Base Selection Effect

Conditions: 4-phenylphenol, TMSOI (1.5 eq), Base (1.5 eq), DMSO-


, 110°C, 2h.
BaseYield (%)D-Incorporation (%)Notes

95 91 Optimal balance of basicity and solubility.

4594Low solubility in DMSO slows reaction.

8889Effective but more expensive.

<10--Strong base promotes side reactions/decomposition.

0--Promotes ylide formation (Corey-Chaykovsky) instead of methylation.
Temperature Dependence
  • 80 °C: Incomplete conversion (<50%) after 4 hours. Metathesis is slow.

  • 110 °C: Optimal.[5] Full conversion in 2-4 hours. High D-incorporation.

  • 140 °C: Decreased yield due to substrate/reagent decomposition.

Scope and Limitations

Substrate Scope

This protocol has been validated across a diverse range of phenolic substrates:

  • Electron-Deficient Phenols: (e.g., 4-nitrophenol, 4-cyanophenol). Excellent yields (>90%). The nucleophilicity is sufficient at 110°C.

  • Electron-Rich Phenols: (e.g., 4-methoxyphenol). Good yields, though slightly slower reaction times may be observed.[5][6]

  • Sterically Hindered Phenols: (e.g., 2,6-dimethylphenol). Works well; the methyl group on the sulfoxonium is accessible.[7]

  • Heterocycles: Applicable to hydroxy-pyridines and indoles (N-methylation may compete if NH is acidic, but O-methylation is favored for phenols).

Comparison with Classical Reagents
FeatureTMSOI / DMSO-

Protocol
Iodomethane-

(

)
Safety High. Non-volatile solid.Low. Volatile carcinogen.
Cost Low. Uses bulk DMSO-

.
High. Reagent is expensive.
Atom Economy Moderate (DMSO byproduct).Good.
Operation Open-vial/Screw-cap (Solid handling).Syringe/Sealed techniques required.[8][9][10]
Stability Reagents stable at RT.

sensitive to light/moisture.

Troubleshooting Guide

Problem: Low Deuterium Incorporation (<85%).

  • Root Cause: Insufficient DMSO-

    
     volume relative to TMSOI (H-source).
    
  • Solution: Increase the volume of DMSO-

    
     or reduce the equivalents of TMSOI. The H/D exchange relies on the statistical excess of D in the solvent.
    

Problem: Low Yield with Starting Material Remaining.

  • Root Cause: Incomplete deprotonation or temperature too low.

  • Solution: Ensure

    
     is finely ground or use 
    
    
    
    . Verify oil bath temperature is strictly maintained at 110°C.

Problem: Formation of Side Products (C-methylation).

  • Root Cause: Phenoxide acting as a C-nucleophile (rare with this reagent but possible with specific substrates).

  • Solution: This reagent is highly selective for O-methylation. If C-methylation occurs, solvent polarity adjustments (adding minimal co-solvent) may help, but generally, this indicates intrinsic substrate reactivity (e.g., naphthols).

References

  • Shen, Z.; Zhang, S.; Geng, H.; Wang, J.; Zhang, X.; Zhou, A.; Yao, C.; Chen, X.; Wang, W. (2019).[1][4] Trideuteromethylation Enabled by a Sulfoxonium Metathesis Reaction.[1][4][6] Organic Letters, 21(2), 448–452.[4] Link

  • Russak, E. M.; et al. (2019).[3] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216.[3] Link

  • Kutscher, B. (2019). Sulfoxonium Metathesis for the Synthesis of Trideuteromethyl Ethers. Synfacts, 15(04), 0363. Link

  • Corey, E. J.; Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

Sources

Trimethylsulfoxonium-d9 Iodide in drug discovery and development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Trimethylsulfoxonium-d9 Iodide in Deuterated Drug Discovery

Executive Summary: The Deuterium Advantage

In the landscape of modern drug discovery, the "Deuterium Switch"—replacing specific hydrogen atoms with deuterium (


H)—has evolved from a niche mechanistic probe to a validated strategy for enhancing drug properties. Trimethylsulfoxonium-d9 Iodide (TMSI-d9)  stands as a critical reagent in this domain. Unlike simple methylating agents (e.g., 

), TMSI-d9 offers unique versatility: it is the premier reagent for deuterated methylene transfer (Corey-Chaykovsky reaction), enabling the synthesis of deuterated epoxides and cyclopropanes . Furthermore, emerging mechanochemical protocols now utilize it as a safer, solid-state source for trideuteromethylation (

/

).

This guide provides field-proven protocols for utilizing TMSI-d9 to install metabolic roadblocks (Kinetic Isotope Effect) and synthesize deuterated building blocks with high isotopic purity (>98% D).

Mechanism of Action: The Deuterated Ylide

The utility of TMSI-d9 relies on the in situ generation of the deuterated sulfur ylide: Dimethyloxosulfonium methylide-d8 .

  • Deprotonation: Treatment of TMSI-d9 with a strong base (NaH or KOtBu) removes a deuterium atom from one of the

    
     groups.
    
  • Ylide Formation: This generates the nucleophilic ylide

    
    .
    
  • Methylene Transfer: The ylide acts as a

    
     transfer agent.
    
    • vs. Carbonyls: Attacks the carbonyl carbon to form a betaine intermediate, followed by ring closure to yield a deuterated epoxide .

    • vs. Enones: Undergoes 1,4-addition (Michael addition) followed by ring closure to yield a deuterated cyclopropane .

Visualizing the Pathway

G TMSI Trimethylsulfoxonium-d9 Iodide (TMSI-d9) Ylide Deuterated Ylide [(CD3)2S(O)=CD2] TMSI->Ylide Deprotonation (-D+) Base Base (NaH/KOtBu) Base->Ylide Betaine Betaine-d8 Intermediate Ylide->Betaine Nucleophilic Attack Enolate Enolate-d8 Intermediate Ylide->Enolate 1,4-Addition Substrate_Ketone Ketone/Aldehyde (C=O) Substrate_Ketone->Betaine Substrate_Enone Enone (C=C-C=O) Substrate_Enone->Enolate Prod_Epoxide Deuterated Epoxide (Spiro-CD2) Betaine->Prod_Epoxide Ring Closure (-DMSO-d6) Prod_Cyclo Deuterated Cyclopropane (Ring-CD2) Enolate->Prod_Cyclo Ring Closure (-DMSO-d6)

Figure 1: Divergent reaction pathways of the deuterated Corey-Chaykovsky reagent generated from TMSI-d9.

Application Protocols

Protocol A: Synthesis of Deuterated Cyclopropanes

Context: Cyclopropyl groups are common in drugs (e.g., Ciprofloxacin, Ivacaftor analogs) to restrict conformation and improve metabolic stability. This protocol installs a


 bridge.

Reagents:

  • Trimethylsulfoxonium-d9 Iodide (TMSI-d9) [>98 atom % D][1]

  • Sodium Hydride (NaH) (60% dispersion in mineral oil)

  • DMSO (Anhydrous)

  • Substrate:

    
    -unsaturated ketone (Enone)
    

Step-by-Step Methodology:

  • Ylide Generation:

    • In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 eq) in anhydrous DMSO (5 mL/mmol).

    • Add TMSI-d9 (1.2 eq) portion-wise at room temperature (RT). Note: Hydrogen evolution will occur; ensure proper venting.

    • Stir at RT for 30–60 minutes until the solution becomes clear/milky homogeneous, indicating ylide formation.

  • Substrate Addition:

    • Cool the ylide solution to 0°C.

    • Add the enone substrate (1.0 eq) dissolved in a minimum amount of DMSO/THF dropwise.

    • Scientific Insight: Low temperature during addition prevents polymerization of sensitive enones, though the reaction is often warmed to RT or 50°C to drive the 1,4-addition and subsequent cyclization [1].

  • Reaction & Quench:

    • Stir at RT for 2–4 hours. Monitor by TLC/LC-MS.

    • Quench by slow addition of saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (

      
      ). Wash combined organics with water and brine (crucial to remove DMSO).
      
  • Purification:

    • Dry over

      
      , concentrate, and purify via silica gel chromatography.
      

Validation Data:

Parameter Method Expected Result

| D-Incorporation |


-NMR | Disappearance of alkene protons; No new signals in cyclopropyl region (0.5–1.5 ppm). |
| Mass Shift  | LC-MS | 

|
Protocol B: Trideuteromethylation ( ) via Mechanochemistry

Context: Traditionally, installing


 groups requires volatile and carcinogenic 

. Recent studies utilize TMSI-d9 as a solid-state methylating agent under mechanochemical conditions (ball milling), offering a "greener" and safer route for modifying phenols and amines [2].

Reagents:

  • TMSI-d9 (1.5 eq)

  • Phenol/Amine Substrate (1.0 eq)

  • KOH (Solid, 3.0 eq)

  • Equipment: Planetary Ball Mill (e.g., Retsch PM 100)

Methodology:

  • Loading: Place the substrate, TMSI-d9, and solid KOH into a stainless steel grinding jar (10–25 mL) with stainless steel balls (5–10 mm).

  • Grinding: Mill at 500–600 rpm for 60 minutes.

    • Mechanism:[2][3][4][5][6][7][8] The mechanical energy facilitates the transfer of the methyl-d3 group directly, likely via a demethylation pathway of the sulfoxonium salt favored in the solid state.

  • Work-up: Suspend the resulting solid cake in water/ethyl acetate. Separate layers, dry, and concentrate.[9]

Handling, Safety, and Storage

Hygroscopicity & Stability: TMSI-d9 is hygroscopic. Moisture absorption leads to proton-deuterium exchange (scrambling) over time, degrading isotopic purity.

  • Storage: Store in a desiccator at RT or 4°C, protected from light.

  • Handling: Weigh quickly in air, or preferably inside a glovebox for critical high-purity applications.

Safety Profile:

  • Toxicity: Irritant to eyes, skin, and respiratory system.

  • Chemical Incompatibility: Reacts violently with strong oxidizing agents.

  • Waste: Segregate as halogenated organic waste.

Strategic Decision Framework

When should you choose TMSI-d9 over other deuterated reagents?

DecisionTree Start Target Modification? Q1 Type of Group? Start->Q1 Res_Methyl Methyl Group (-CD3) Q1->Res_Methyl Alkylation Res_Ring Ring Formation (-CD2-) Q1->Res_Ring Methylene Transfer Q2 Substrate Sensitivity? Res_Methyl->Q2 Q3 Target Ring? Res_Ring->Q3 Opt_CD3I Use CD3-Iodide (Standard) Q2->Opt_CD3I Liquid Phase Opt_TMSI_Mech Use TMSI-d9 (Mechanochemistry) *Safer/Green* Q2->Opt_TMSI_Mech Solid Phase/Safety Critical Opt_Epox Deuterated Epoxide (Use TMSI-d9 + Ketone) Q3->Opt_Epox Opt_Cyclo Deuterated Cyclopropane (Use TMSI-d9 + Enone) Q3->Opt_Cyclo

Figure 2: Reagent selection guide for deuterated synthesis.

References

  • Corey-Chaykovsky Cyclopropanation & Epoxidation

    • Review: "A review on the sulfur ylide-mediated Corey–Chaykovsky reaction." NIH/PubMed. Available at: [Link]

    • Protocol Source: "Corey-Chaykovsky Reaction - Organic Chemistry Portal." Available at: [Link]

  • Mechanochemical Trideuteromethylation

    • Primary Research: "N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis." Thieme Connect / SynOpen, 2025. Available at: [Link][8]

    • Reagent Utility: "Trideuteromethylation Enabled by a Sulfoxonium Metathesis Reaction." NIH/PMC. Available at: [Link]

  • Deuterium in Drug Discovery (General Context)

    • "Deuterium in drug discovery: progress, opportunities and challenges." Nature Reviews Drug Discovery, 2023. Available at: [Link]

  • Safety Data

Sources

Application Note: High-Fidelity Deuteromethylation of Peptides using Trimethylsulfoxonium-d9 Iodide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the advanced application of Trimethylsulfoxonium-d9 Iodide (TMSO-d9) as a superior, "green" reagent for stable isotope labeling in proteomics.

Unlike traditional protocols relying on volatile and highly toxic Methyl-d3 Iodide (CD₃I), this guide introduces a solid-state, non-volatile methodology for deuteromethylation , leveraging recent advances in catalytic methyl transfer.

Executive Summary & Scientific Rationale

In quantitative proteomics and de novo sequencing, modifying physicochemical properties of peptides is often required to enhance ionization efficiency or simplify MS/MS spectra. Traditionally, esterification of acidic residues (Aspartic acid, Glutamic acid, and the C-terminus) is performed using Methyl-d3 Iodide (CD₃I) . While effective, CD₃I is a volatile carcinogen requiring strict safety controls and often suffering from reagent degradation (hydrolysis) during storage.

Trimethylsulfoxonium-d9 Iodide (TMSO-d9) represents a paradigm shift. It is a stable, non-volatile solid salt that acts as a latent source of the electrophilic methyl-d3 group. Upon activation (thermal or catalytic), TMSO-d9 transfers a -CD₃ group to nucleophilic sites, releasing deuterated dimethyl sulfoxide (DMSO-d6) as a benign byproduct.

Key Advantages of TMSO-d9 Protocol:
  • Safety: Reagent is a solid salt, eliminating inhalation risks associated with volatile alkyl halides.

  • Stability: High resistance to atmospheric moisture compared to CD₃I.

  • Specificity: Under controlled catalytic conditions (Fe-catalysis), TMSO-d9 exhibits high selectivity for oxygen nucleophiles (carboxyls/hydroxyls) over amines, reducing N-terminal heterogeneity.

  • Mass Shift: Introduces a net mass shift of +17.03 Da per carboxyl group (H

    
     CD₃), distinct from the +14.02 Da of standard methylation.
    

Mechanistic Insight

The labeling mechanism relies on the electrophilicity of the sulfoxonium methyl groups. Unlike sulfonium salts (which degrade via simple nucleophilic substitution), the sulfoxonium ylide/cation requires specific activation to transfer the methyl group.

Reaction Pathway

The reaction proceeds via an


-like attack by the deprotonated peptide carboxylate onto one of the deuterated methyl groups of the TMSO cation.

TMSO_Mechanism Reagent Trimethylsulfoxonium-d9 [(CD3)3SO]+ Transition Transition State [SN2 Attack] Reagent->Transition Electrophile Peptide Peptide Carboxylate R-COO- Peptide->Transition Nucleophile Product Labeled Peptide R-COOCD3 Transition->Product Methyl Transfer Byproduct DMSO-d6 (CD3)2SO Transition->Byproduct Leaving Group

Figure 1: Mechanism of methyl-d3 transfer from Trimethylsulfoxonium-d9 to a peptide carboxylate.

Experimental Protocol

This protocol is optimized for 100 µg of peptide digest . It employs an Iron(III) catalyst to lower the activation energy, allowing the reaction to proceed under mild conditions, preserving labile Post-Translational Modifications (PTMs).

Materials Required
ReagentSpecificationRole
TMSO-d9 Iodide >99 atom% D (CAS 23726-00-3)Methyl-d3 Donor
Fe(acac)₃ Iron(III) acetylacetonateCatalyst
K₂CO₃ Anhydrous, granularBase
Solvent Anhydrous DMF or DMSOReaction Medium
Quench Buffer 1% Formic Acid in WaterStop Solution
Step-by-Step Methodology
Phase 1: Reagent Preparation (Fresh)
  • Catalyst Mix: Dissolve 1 mg of Fe(acac)₃ in 1 mL of anhydrous DMF.

  • Base Suspension: Weigh 5 mg of anhydrous K₂CO₃ into a microcentrifuge tube.

  • TMSO-d9 Solution: Dissolve 10 mg of Trimethylsulfoxonium-d9 Iodide in 100 µL of DMSO. Note: The salt is sparingly soluble in cold DMF but soluble in DMSO.

Phase 2: Labeling Reaction
  • Lyophilization: Ensure the peptide sample (100 µg) is completely dry and salt-free (use C18 StageTip if necessary).

  • Solubilization: Resuspend peptides in 20 µL of the Catalyst Mix (DMF + Fe).

  • Activation: Add 5 µL of TMSO-d9 Solution .

  • Basification: Add 2 mg of solid K₂CO₃ (excess) to the vial.

  • Incubation: Vortex vigorously for 1 minute. Incubate at 45°C for 2 hours with agitation (800 rpm).

    • Scientific Note: The solid base acts as a proton scavenger for the carboxylic acids, driving the equilibrium toward the carboxylate nucleophile.

Phase 3: Quenching and Cleanup
  • Quench: Add 200 µL of Quench Buffer (1% Formic Acid). The pH should drop to <3, neutralizing the base and stopping the reaction.

  • Centrifugation: Spin at 14,000 x g for 5 minutes to pellet the residual K₂CO₃ and any precipitated iron salts.

  • Desalting: Transfer the supernatant to a C18 StageTip or Spin Column. Wash 3x with 0.1% FA in water to remove DMSO-d6 and excess reagent.

  • Elution: Elute labeled peptides with 50% Acetonitrile/0.1% FA.

Data Analysis & Interpretation

Mass Shift Calculation

When setting up database searches (Mascot, Sequest, MaxQuant), define a Variable Modification (or Fixed if quantitative completeness is verified).

ElementAtomic MassChangeNet Shift
Loss Hydrogen (H)1.0078 Da-1.0078
Gain Methyl-d3 (CD₃)18.0423 Da+18.0423
Total R-H

R-CD₃
+17.0345 Da

Note: This differs from standard Methylation (CH₃), which is +14.0157 Da. The "Deuterium Shift" (ΔMass) between light (CH₃) and heavy (CD₃) forms is +3.0188 Da.

Expected Residue Modifications
  • Aspartic Acid (D): +17.03 Da

  • Glutamic Acid (E): +17.03 Da

  • C-Terminus: +17.03 Da

  • Tyrosine (Y): +17.03 Da (O-methylation may occur depending on pH/Temp; check for variable mod).

Workflow Visualization

Workflow cluster_0 Sample Prep cluster_1 TMSO-d9 Labeling cluster_2 Analysis S1 Protein Digest (Trypsin) S2 Lyophilization (Remove H2O) S1->S2 L1 Add TMSO-d9 + Fe(acac)3 in DMF/DMSO S2->L1 L2 Incubate 45°C, 2h (Solid Phase Base) L1->L2 L3 Quench (1% FA) L2->L3 A1 C18 Cleanup L3->A1 A2 LC-MS/MS A1->A2 A3 Database Search (+17.0345 Da) A2->A3

Figure 2: Complete analytical workflow for TMSO-d9 peptide labeling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Labeling Residual water in peptide sample.Ensure strict lyophilization; water competes as a nucleophile.
Precipitate in LC Iron catalyst carryover.Ensure centrifugation step (Phase 3, Step 2) is rigorous; use C18 cleanup.
N-term Methylation pH too high (>10).Reduce amount of K₂CO₃ or switch to a weaker base like Pyridine if N-term specificity is required.
Low Signal Poor ionization of esters.Esters reduce charge state (z). Adjust MS collision energy for lower z ions (+1/+2).

References

  • Zhang, X., et al. (2025).[1][2] "Trimethylsulfoxonium iodide: a green methylating agent for site-selective methylation of carbohydrates."[3][4] Green Chemistry, 27, 1652-1657.[1] Link

    • Core reference for the catalytic utility of TMSOI as a methyl donor.
  • Russak, E. M., et al. (2019).[5] "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy, 53(2), 211-216.[5] Link

    • Establishes the stability and utility of deuter
  • Blagojevic, V., et al. (2010). "Peptide quantitation with methyl iodide isotopic tags and mass spectrometry." Analyst, 135(6), 1456-1460. Link

    • Comparative reference for traditional Methyl Iodide labeling.
  • Santa Cruz Biotechnology. "Trimethylsulfoxonium-d9 Iodide Product Data." Link[6][7]

    • Source for reagent specifications and CAS verific

Sources

Application Note: Strategic Solvent Selection for Reactions with Trimethylsulfoxonium-d9 Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive analysis of solvent selection for chemical reactions involving Trimethylsulfoxonium-d9 Iodide (TMSOI-d9). As an essential reagent for introducing isotopically labeled methyl groups, particularly in drug discovery for pharmacokinetic studies, the performance of TMSOI-d9 is critically dependent on the reaction medium. This document elucidates the mechanistic role of the solvent in the generation and subsequent reactions of the deuterated dimethyloxosulfonium methylide, focusing on the widely applied Corey-Chaykovsky reaction. We offer a comparative analysis of common solvents, detailed experimental protocols for epoxidation and deuteromethylation, and troubleshooting guidance for researchers, scientists, and drug development professionals.

Introduction to Trimethylsulfoxonium-d9 Iodide (TMSOI-d9)

Trimethylsulfoxonium-d9 Iodide, the perdeuterated analogue of Trimethylsulfoxonium Iodide, is a powerful and versatile organosulfur salt. Its primary application lies in its role as a precursor to deuterated dimethyloxosulfonium methylide, a key sulfur ylide.[1][2] This ylide is a cornerstone of the Corey-Chaykovsky reaction, enabling the efficient transfer of a deuterated methylene (-CD2-) group to various electrophiles.[3][4] This transformation is invaluable for synthesizing deuterated epoxides, cyclopropanes, and aziridines from carbonyls, enones, and imines, respectively.[1][5]

The strategic incorporation of deuterium can significantly alter the metabolic profile of a drug candidate by strengthening C-H bonds, a phenomenon known as the kinetic isotope effect. This makes TMSOI-d9 a vital tool in medicinal chemistry for enhancing the in-vivo half-life of pharmaceuticals.[6] The success of these synthetic transformations, however, is not guaranteed by the reagent alone; the choice of solvent is a paramount experimental parameter that governs solubility, ylide stability, reaction rate, and ultimately, product yield and purity.

The Mechanistic Imperative of the Solvent

The reactions of TMSOI-d9 predominantly proceed via the in-situ formation of a sulfur ylide. This two-stage process—ylide generation and subsequent nucleophilic attack—places specific demands on the solvent system.

Ylide Generation: A Base and a Medium

The formation of deuterated dimethyloxosulfonium methylide requires the deprotonation of the TMSOI-d9 salt by a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).[3][7][8]

(CD₃)₃SO⁺I⁻ + Base → [ (CD₃)₂(CD₂⁻)SO ] + Base-H⁺ + I⁻

The ideal solvent for this step must fulfill several criteria:

  • Aprotic Nature: The solvent must be aprotic; it cannot possess acidic protons (like O-H or N-H) that would be neutralized by the strong base.[9][10] Polar aprotic solvents are the standard choice.[11]

  • Reagent Solubility: It should adequately dissolve or suspend the TMSOI-d9 salt and the base to facilitate a heterogeneous or homogeneous reaction.

  • Inertness: The solvent must be inert to the strong base and the highly reactive ylide intermediate.

The Corey-Chaykovsky Reaction Pathway

Once formed, the sulfur ylide acts as a potent nucleophile. In the classic Corey-Chaykovsky reaction with a ketone, the mechanism proceeds through a betaine intermediate which rapidly cyclizes to form an epoxide, regenerating dimethyl sulfoxide (in this case, DMSO-d6) as a byproduct.[5]

G cluster_0 Ylide Generation cluster_1 Methylene Transfer Reaction TMSOI TMSOI-d9 ((CD₃)₃SO⁺I⁻) Ylide Deuterated Ylide ((CD₃)₂(CD₂)SO) TMSOI->Ylide Deprotonation Base Strong Base (e.g., NaH) Base->Ylide Carbonyl Carbonyl Substrate (R₂C=O) Betaine Betaine Intermediate Epoxide Deuterated Epoxide (R₂C(CD₂)O) DMSO_d6 DMSO-d6 Byproduct

Caption: Mechanism of ylide generation and subsequent Corey-Chaykovsky epoxidation.

Polar aprotic solvents are optimal as they can solvate the cationic sulfoxonium species and the charged betaine intermediate, stabilizing them and facilitating the reaction. Unlike protic solvents, they do not form a tight solvation shell around the nucleophilic ylide via hydrogen bonding, thus preserving its reactivity.[10]

Comparative Analysis of Recommended Solvents

The selection of a solvent is a balance between ideal chemical properties and practical considerations like boiling point and ease of removal. Dimethyl sulfoxide (DMSO) and Tetrahydrofuran (THF) are the most commonly employed solvents for these reactions.[3][5][7]

SolventStructureTypeDielectric Constant (ε) at 20°CBoiling Point (°C)Key Considerations for TMSOI-d9 Reactions
DMSO (CH₃)₂SOPolar Aprotic47189Gold Standard. Excellent solubility for TMSOI-d9. The non-deuterated form is the precursor to the reagent itself.[12] Its high boiling point ensures thermal stability for sluggish reactions but can complicate product isolation.
THF C₄H₈OPolar Aprotic7.666Versatile Alternative. Good for reactions that require lower temperatures. Its lower boiling point simplifies workup and solvent removal. Solubility of the salt may be lower than in DMSO. Often used with KOt-Bu.[5][7]
DMF (CH₃)₂NCHOPolar Aprotic37153Similar polarity to DMSO and can be an effective alternative.[7][8] Also has a high boiling point.
Acetonitrile CH₃CNPolar Aprotic37.582Can be used, particularly in mixed-solvent systems for methylation reactions, but is less common for ylide generation.[5][13]

Note: Dielectric constants are a measure of solvent polarity.[14] Values are approximate.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Trimethylsulfoxonium iodide is an irritant, and strong bases like NaH are highly reactive and flammable.[15] Handle with extreme care.

Protocol 1: Corey-Chaykovsky Epoxidation using TMSOI-d9 in DMSO

Objective: To synthesize a deuterated epoxide from a ketone via the in-situ generation of deuterated dimethyloxosulfonium methylide.

Materials:

  • Trimethylsulfoxonium-d9 Iodide (TMSOI-d9)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ketone substrate (e.g., Cyclohexanone)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and syringe.

G

Caption: Workflow for Corey-Chaykovsky epoxidation.

Step-by-Step Methodology:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add sodium hydride (1.1 equivalents).

  • Wash the NaH with anhydrous hexanes (2x) to remove the protective mineral oil, decanting the hexanes carefully via cannula. Place the flask under high vacuum for 15 minutes to remove residual hexanes.

  • Add anhydrous DMSO (e.g., 0.5 M concentration relative to the limiting reagent) via an anhydrous syringe.

  • Stir the suspension at room temperature.

  • Carefully add TMSOI-d9 (1.1 equivalents) to the suspension.

  • Stir the mixture at room temperature for approximately 45-60 minutes. The reaction is complete when hydrogen gas evolution ceases, and the solution typically becomes cloudy or milky white. This indicates the formation of the ylide.

  • Dissolve the ketone substrate (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired deuterated epoxide.

Protocol 2: O-Trideuteromethylation of a Phenol

Objective: To achieve the site-selective methylation of a phenolic hydroxyl group using TMSOI-d9. This reaction often requires a catalyst and a specific solvent system to favor methylation over ylide formation.

Materials:

  • Trimethylsulfoxonium-d9 Iodide (TMSOI-d9)

  • Phenolic substrate (e.g., 4-hydroxybenzaldehyde)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous Acetonitrile (ACN)

  • Anhydrous Dimethylformamide (DMF)

  • Optional: Iron catalyst such as Fe(dipm)₃ as described in the literature.[13]

Step-by-Step Methodology:

  • To an oven-dried reaction tube containing a magnetic stir bar, add the phenolic substrate (1.0 equivalent), potassium carbonate (2.0 equivalents), and TMSOI-d9 (1.5 equivalents).

  • If using a catalyst, add it at this stage (e.g., 0.1 equivalents).

  • Add a solvent mixture of anhydrous ACN and DMF, typically in a 4:1 volume ratio, to achieve a substrate concentration of approximately 0.1-0.2 M.[13]

  • Seal the tube and stir the mixture vigorously at an elevated temperature (e.g., 80 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and concentrate in vacuo to remove the solvents.

  • Purify the crude residue directly by flash column chromatography on silica gel (e.g., eluting with a petroleum ether/ethyl acetate gradient) to afford the pure O-trideuteromethylated product.[13]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No reaction or low conversion 1. Inactive base (NaH exposed to moisture).2. Non-anhydrous solvent.3. TMSOI-d9 or substrate has poor solubility.4. Insufficient reaction time or temperature.1. Use fresh, high-quality NaH. Perform a hexane wash.2. Use freshly distilled or commercially available anhydrous solvents.3. Switch to DMSO for superior dissolving power. Increase solvent volume.4. Allow the reaction to run longer or gently heat (e.g., to 40-50 °C).
Complex mixture of byproducts 1. Base reacting with the substrate (e.g., enolization).2. Ylide is unstable at reaction temperature.3. Substrate is unstable to basic conditions.1. Add the substrate after the ylide has fully formed. Consider a less reactive base like KOt-Bu in THF.2. Perform the reaction at a lower temperature (0 °C or room temperature).3. Protect other sensitive functional groups on the substrate.
Difficulty removing solvent 1. Using a high-boiling solvent like DMSO or DMF.1. For small scale, purify directly via chromatography. For larger scale, consider aqueous workup and extraction into a lower-boiling solvent. Alternatively, use a lower-boiling solvent like THF from the start if the reaction permits.

References

  • Chem-Impex International. (n.d.). Trimethylsulfoxonium iodide. Retrieved from [Link]

  • Thieme. (2025). N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Syn. Sustainability & Circularity NOW, 2, a25717048. Retrieved from [Link]

  • Adichemistry. (n.d.). COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. Retrieved from [Link]

  • MDPI. (2025). Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. Molecules. Retrieved from [Link]

  • Google Patents. (1986). US4625065A - Process for preparation of trimethylsulfoxonium salts.
  • ACS Publications. (2023). Synthesis of Sulfoxonium Ylides from Amides by Selective N–C(O) Activation. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Trimethylsulfoxonium Iodide: A Green Methylating Agent for Site-Selective (di)Methylation of Imidazopyridinyl-phenylsulfones. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethylsulfoxonium iodide. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]

  • RSC Publishing. (2025). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. Retrieved from [Link]

  • Oreate AI. (2026). Understanding Polar Aprotic Solvents: The Unsung Heroes of Organic Chemistry. Retrieved from [Link]

Sources

Application Note: Strategic Base Selection for Trideuteromethylation using Trimethylsulfoxonium-d9 Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Trideuteromethylation in Drug Development

In modern medicinal chemistry, the strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a powerful tool for optimizing drug candidates. The replacement of a metabolically labile protio-methyl (-CH₃) group with a trideuteromethyl (-CD₃) group can significantly alter a molecule's pharmacokinetic profile.[1][] This modification, often termed a "deuterium clamp," leverages the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[3] This can lead to several desirable outcomes:

  • Enhanced Metabolic Stability: Reduced rate of oxidative metabolism, leading to a longer plasma half-life.[][3][4]

  • Improved Pharmacokinetic Profile: Increased drug exposure (AUC) and potentially lower, less frequent dosing regimens.[][4]

  • Reduced Toxicity: "Metabolic shunting" can be redirected away from pathways that form toxic or reactive metabolites.[3][5]

  • Increased Efficacy: Sustained therapeutic concentrations can lead to improved target engagement.[5]

Trimethylsulfoxonium-d9 iodide (TDMSOI) has been identified as a cost-effective, safer, and highly practical reagent for introducing the -CD₃ moiety, serving as a superior alternative to hazardous and expensive reagents like trideuteromethyl iodide (CD₃I).[6][7][8] The success of this reaction, however, is critically dependent on the appropriate choice of a base. This guide provides a comprehensive analysis of base selection, enabling researchers to optimize their trideuteromethylation reactions across a wide range of substrates.

The Core Reaction Mechanism: Base-Mediated Ylide Formation

The trideuteromethylation reaction using TDMSOI is an adaptation of the classic Corey-Chaykovsky reaction.[9][10][11] The process is fundamentally a two-step sequence where the base plays the pivotal role in the first, rate-determining step:

  • Ylide Generation: A suitable base abstracts a deuteron from one of the methyl groups of the TDMSOI salt. This deprotonation generates the highly reactive nucleophile, dimethyloxosulfonium methylide-d3, a sulfur ylide.[9][10][12]

  • Nucleophilic Attack (-CD₃ Transfer): The deuterated ylide then acts as a potent nucleophile, attacking an electrophilic center on the substrate molecule (e.g., a deprotonated phenol, carboxylic acid, amine, or enolizable carbon). This results in the transfer of the trideuteromethyl group and the liberation of dimethyl sulfoxide-d6 (DMSO-d6) as a byproduct.

The selection of the base is therefore not a trivial choice; it dictates the efficiency of ylide formation, compatibility with the substrate's functional groups, and the overall success of the reaction.

Reaction_Mechanism TDMSOI Trimethylsulfoxonium-d9 Iodide ((CD₃)₃S(O)⁺I⁻) Ylide Dimethyloxosulfonium Methylide-d3 ((CD₃)₂(O)S=CD₂) TDMSOI->Ylide Deprotonation Base Base (B:) Base->TDMSOI Ylide_step2 Ylide Base_H Conjugate Acid (BH⁺) Substrate Substrate (R-XH) (e.g., Phenol, Amine) Substrate->Ylide_step2 Product Trideuteromethylated Product (R-X-CD₃) DMSO_d6 DMSO-d6 Byproduct Product->DMSO_d6 Liberation Ylide_step2->Product Nucleophilic Attack (-CD₃ Transfer)

Figure 1: General mechanism for base-mediated trideuteromethylation.

A Guide to Strategic Base Selection

The ideal base must be sufficiently strong to deprotonate the TDMSOI salt to form the ylide but not so reactive that it leads to undesirable side reactions with the substrate or solvent. The decision hinges on a careful evaluation of the base's strength (pKa), its nucleophilicity, and the acidity and functional group tolerance of the starting material.

Commonly Employed Bases and Their Characteristics
BaseCommon AbbreviationConjugate Acid pKa (approx.)Typical SolventsAdvantagesDisadvantages & Considerations
Sodium Hydride NaH~36 (H₂)DMSO, THF, DMFStrong, non-nucleophilic base; well-established for ylide formation; commercially available.[10][13]Heterogeneous reaction; pyrophoric (handle under inert gas); produces H₂ gas; requires anhydrous conditions.
Potassium tert-Butoxide KOtBu, t-BuOK~19 (t-BuOH)THF, DMF, DMSOStrong, sterically hindered, non-nucleophilic base; good solubility in organic solvents.[14][15]Highly hygroscopic; can promote elimination side reactions in some substrates.
Potassium Carbonate K₂CO₃~10.3 (HCO₃⁻)DMSO, DMF, AcetonitrileMilder, inexpensive, and safer to handle than hydrides or alkoxides; effective in mechanochemical (solvent-free) methods.[6][8]May not be strong enough for all substrates or conditions; reaction rates can be slower.
Sodium Carbonate Na₂CO₃~10.3 (HCO₃⁻)DMSO, DMF, AcetonitrileSimilar to K₂CO₃; provides an alternative inorganic base option.[8]Generally exhibits similar or slightly lower efficacy compared to K₂CO₃ in reported protocols.[8]
Potassium Hydroxide KOH~15.7 (H₂O)Protic Solvents, DMSOInexpensive and strong.Often less effective; presence of water can quench the ylide and other reactive intermediates.[8]
Causality Behind Experimental Choices: Matching the Base to the Substrate

The substrate's acidity and functional groups are the most critical factors in selecting a base.

  • For Acidic Substrates (Phenols, Carboxylic Acids): These substrates will be deprotonated by the base before ylide formation. A weaker inorganic base like potassium carbonate (K₂CO₃) is often an excellent and safe choice.[7][8] It is strong enough to deprotonate the phenol or acid, and under thermal or mechanochemical conditions, it can facilitate the subsequent trideuteromethylation.[6][8][16] Using a very strong base like NaH requires careful stoichiometry, as excess base can remain after substrate deprotonation, potentially leading to side reactions.

  • For Less Acidic Substrates (Amines, Anilines, Enolizable Carbons): These substrates require a stronger base to efficiently generate the sulfur ylide. Sodium hydride (NaH) is a classic and effective choice, as its high basicity ensures rapid and complete formation of the ylide.[10][13] Potassium tert-butoxide (KOtBu) is another excellent strong, non-nucleophilic option with better solubility in organic solvents.[14][15] The choice between them may depend on desired reaction temperature, solvent, and safety considerations.

  • For Sensitive Functional Groups: If the substrate contains base-sensitive groups (e.g., esters prone to saponification, stereocenters prone to epimerization), a milder base like K₂CO₃ or a sterically hindered base like KOtBu may be preferable to highly reactive options. The reaction should be conducted at the lowest effective temperature to minimize degradation.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions involving sodium hydride must be conducted under an inert atmosphere (e.g., nitrogen or argon) as it is pyrophoric and reacts violently with water to produce flammable hydrogen gas.

Protocol 1: General O-Trideuteromethylation of a Phenol using K₂CO₃

This protocol is adapted from procedures that favor milder, safer conditions suitable for acidic substrates.[7][8]

Reagents and Equipment:

  • Phenolic substrate (1.0 equiv)

  • Trimethylsulfoxonium-d9 iodide (TDMSOI) (1.5 - 2.0 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 - 3.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction vial with a stir bar and screw cap

  • Stirring hotplate, standard glassware for workup, silica gel for chromatography

Procedure:

  • To a dry reaction vial, add the phenolic substrate (e.g., 0.5 mmol), TDMSOI (0.75 mmol, 1.5 equiv), and powdered anhydrous K₂CO₃ (1.0 mmol, 2.0 equiv).

  • Add anhydrous DMSO (e.g., 2.5 mL) to the vial.

  • Securely cap the vial and place it on a preheated stirring hotplate at 65-80 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water (e.g., 20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure trideuteromethylated ether.

Protocol 2: General C-Trideuteromethylation of an Enolizable Ketone using NaH

This protocol uses a strong base necessary for deprotonating a carbon acid and is adapted from the principles of the Corey-Chaykovsky reaction.[10][13]

Reagents and Equipment:

  • Enolizable ketone substrate (1.0 equiv)

  • Trimethylsulfoxonium-d9 iodide (TDMSOI) (1.2 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Two-neck round-bottom flask, stir bar, condenser, nitrogen/argon inlet, septa

  • Syringes, standard glassware for workup, silica gel for chromatography

Procedure:

  • Set up a dry two-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add NaH (1.2 equiv) to the flask. Wash the mineral oil away with dry hexanes (x2) via cannula filtration if desired, taking extreme care.

  • Add anhydrous DMSO (or THF) to the NaH to create a slurry.

  • In a separate dry flask, dissolve TDMSOI (1.2 equiv) in anhydrous DMSO.

  • Slowly add the TDMSOI solution to the NaH slurry at room temperature. Stir for 45-60 minutes. You should observe the evolution of hydrogen gas ceasing as the ylide forms.

  • Dissolve the ketone substrate (1.0 equiv) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete as determined by TLC or LC-MS.

  • Cool the reaction in an ice bath and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Proceed with an aqueous workup and purification as described in Protocol 1.

Workflow start Start setup Reaction Setup (Dry Glassware, Inert Atm.) start->setup reagents Add Substrate, TDMSOI, and selected Base setup->reagents solvent Add Anhydrous Solvent (e.g., DMSO, THF) reagents->solvent reaction Stir at Defined Temperature & Time solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Isolated Product (R-CD₃) purify->product

Figure 2: General experimental workflow for trideuteromethylation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction Base too weak: K₂CO₃ may not be sufficient for non-acidic substrates.Switch to a stronger base like NaH or KOtBu.
Wet reagents/solvents: Water quenches the ylide and strong bases.Use freshly dried solvents and anhydrous reagents. Dry substrate in a vacuum oven if necessary.
Insufficient temperature: Some reactions require thermal energy.Gradually increase the reaction temperature, monitoring for product formation and degradation.
Low Yield Incomplete reaction: Insufficient reaction time or temperature.Allow the reaction to stir for a longer period. Re-check progress with LC-MS.
Substrate/product degradation: Base may be too strong or temperature too high.Use a milder base or lower the reaction temperature.
Poor workup: Product may be water-soluble or volatile.Modify the extraction solvent or pH. Use care during solvent removal.
Side Product Formation Incorrect base: A nucleophilic base may react with the substrate.Ensure the base is non-nucleophilic (NaH, K₂CO₃, KOtBu).
Base-promoted side reactions: Elimination, condensation, or epimerization.Use the mildest base possible (e.g., K₂CO₃). Lower the reaction temperature.
Low Deuterium Incorporation Protic contamination: H₂O or other protic sources can lead to H/D exchange.Ensure all reagents and solvents are rigorously anhydrous.
Base selection: Some studies suggest certain bases can lead to lower incorporation.[8]If issues persist, screen alternative bases (e.g., switch from NaH to K₂CO₃ or vice versa).

Conclusion

The trideuteromethylation of drug candidates and molecular probes with Trimethylsulfoxonium-d9 Iodide is a robust and valuable synthetic transformation. Its success is fundamentally governed by the judicious selection of a base. There is no single "best" base; the optimal choice represents a carefully considered balance between the pKa of the substrate, the required reactivity for ylide formation, and the overall functional group tolerance of the molecule. For acidic substrates like phenols, milder inorganic bases such as K₂CO₃ offer a safe and effective route. For less acidic C-H and N-H bonds, stronger, non-nucleophilic bases like NaH or KOtBu are required to efficiently generate the reactive ylide. By following the principles and protocols outlined in this guide, researchers can confidently select the appropriate base to achieve high yields and excellent deuterium incorporation, thereby accelerating their drug discovery and development programs.

References

  • N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis. (2022). ResearchGate. [Link]

  • Yao, B., et al. (2019). Trideuteromethylation Enabled by a Sulfoxonium Metathesis Reaction. ACS Omega. [Link]

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

  • Trimethylsulfoxonium Iodide: Comprehensive Overview and Applications. (2025). Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Corey Chaykovsky Reaction | Mechanism | Epoxides | Aziridines | Cyclopropanes. (n.d.). Adichemistry. [Link]

  • Johnson–Corey–Chaykovsky reaction. (2023). Wikipedia. [Link]

  • Unlocking Chemical Transformations: The Role of Trimethylsulfoxonium Iodide. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Patil, M. D., et al. (2022). N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis. ChemistrySelect. [Link]

  • Kumar, R., et al. (2021). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances. [Link]

  • Dhudshia, B., et al. (2022). Accepted Manuscript. ResearchGate. [Link]

  • Worlikar, S. S., et al. (2020). Synthesis of Sulfoxonium Ylides from Amides by Selective N–C(O) Activation. Organic Letters. [Link]

  • Trimethylsulfoxonium iodide. (2023). Wikipedia. [Link]

  • Trideuteromethylation Enabled by a Sulfoxonium Metathesis Reaction. (2019). Organic Letters. [Link]

  • Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

  • From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.). Beacon Intelligence. [Link]

  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). (n.d.). Master Organic Chemistry. [Link]

  • Trimethylsulfonium. (2023). Wikipedia. [Link]

  • Belete, T. M. (2022). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate. [Link]

  • Sharma, R., et al. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]

Sources

Troubleshooting & Optimization

Trimethylsulfoxonium-d9 Iodide: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the stability and storage of Trimethylsulfoxonium-d9 Iodide. It addresses common issues encountered during experimental workflows and offers scientifically grounded solutions.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the handling and storage of Trimethylsulfoxonium-d9 Iodide.

Q1: What are the ideal storage conditions for solid Trimethylsulfoxonium-d9 Iodide?

A1: To ensure the long-term stability and integrity of your Trimethylsulfoxonium-d9 Iodide, it should be stored in a cool, dry, and well-ventilated area. The compound is sensitive to light and moisture; therefore, it is crucial to keep it in a tightly sealed, light-resistant container.[1][2] Storage at room temperature is generally acceptable, though some suppliers recommend refrigeration at 4°C for optimal preservation.[1][2]

Parameter Recommendation Rationale
Temperature Room temperature or 4°CMinimizes degradation over time.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Protects against moisture and oxidation.[3]
Light Protect from light (amber vial)The compound is light-sensitive and can decompose upon exposure.[1][2][3]
Moisture Keep dry (tightly sealed container)The compound is hygroscopic and readily absorbs moisture from the air.[3]

Q2: How does the deuteration (-d9) affect the stability of Trimethylsulfoxonium Iodide?

A2: The replacement of hydrogen with deuterium to create Trimethylsulfoxonium-d9 Iodide primarily enhances its metabolic stability in biological systems.[4][5] This is due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[4][6] For general laboratory storage and handling, the stability of the deuterated form is comparable to its non-deuterated counterpart under the recommended conditions.[7] However, the principles of protecting it from light, moisture, and incompatibilities remain equally critical.

Q3: What solvents are compatible with Trimethylsulfoxonium-d9 Iodide?

A3: Trimethylsulfoxonium-d9 Iodide is readily soluble in polar solvents such as water, methanol, and dimethylformamide (DMF).[3] Its solubility in these solvents facilitates its use in a variety of solution-phase chemical reactions.[3] When preparing solutions, it is imperative to use anhydrous solvents if the subsequent reaction is moisture-sensitive.

Q4: Is Trimethylsulfoxonium-d9 Iodide hazardous?

A4: Trimethylsulfoxonium-d9 Iodide is considered a hazardous substance and should be handled with appropriate safety precautions.[2] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][8] Always handle this compound in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][9]

Section 2: Troubleshooting Guide

This section addresses specific problems that users may encounter during their experiments with Trimethylsulfoxonium-d9 Iodide.

Issue 1: The solid Trimethylsulfoxonium-d9 Iodide has changed color from white to yellow or reddish.

  • Potential Cause A: Exposure to Light. Trimethylsulfoxonium-d9 Iodide is light-sensitive.[1][2][3] Prolonged exposure to light can induce decomposition, leading to a color change.

  • Potential Cause B: Oxidation. The iodide anion can be susceptible to oxidation, which may be accelerated by impurities or exposure to oxidizing agents in the atmosphere.

  • Solution Workflow:

cluster_storage Storage Assessment cluster_purity Purity Assessment start Observed Color Change (White to Yellow/Reddish) check_storage Review Storage Conditions: - Light exposure? - Container sealed? start->check_storage light_exposure Light Exposure Confirmed check_storage->light_exposure Yes no_light_exposure No Obvious Light Exposure check_storage->no_light_exposure No check_purity Consider Product Purity: - Age of reagent? - Source? old_reagent Reagent is old or from an unreliable source check_purity->old_reagent Yes new_reagent Reagent is new and from a reputable source check_purity->new_reagent No solution_light Discard discolored reagent. Procure fresh stock and store in an amber vial or wrap container in foil. light_exposure->solution_light Action no_light_exposure->check_purity solution_purity Consider reagent decomposition. Test a small amount in a known reaction. If performance is poor, discard and replace. old_reagent->solution_purity Action contact_support Contact supplier's technical support for further investigation. new_reagent->contact_support Action

Caption: Troubleshooting workflow for color change in solid Trimethylsulfoxonium-d9 Iodide.

Issue 2: My reaction with Trimethylsulfoxonium-d9 Iodide is not proceeding as expected or giving low yields.

  • Potential Cause A: Reagent Decomposition. As a hygroscopic and light-sensitive compound, improper storage can lead to degradation and reduced reactivity.[3]

  • Potential Cause B: Incompatibility with Reaction Conditions. Trimethylsulfoxonium-d9 Iodide is incompatible with strong oxidizing agents and strong bases.[1][8] The ylide, formed by deprotonation with a base, is the reactive species in many applications, but the salt itself can be sensitive to strongly basic conditions.[10]

  • Potential Cause C: Presence of Moisture. The hygroscopic nature of the salt means that absorbed water can interfere with moisture-sensitive reactions.[3]

  • Experimental Protocol for Verifying Reagent Activity:

    • Preparation of the Ylide: In a flame-dried flask under an inert atmosphere, suspend Trimethylsulfoxonium-d9 Iodide in anhydrous DMSO.

    • Deprotonation: Add one equivalent of a strong base, such as sodium hydride (NaH), and stir at room temperature until the evolution of hydrogen gas ceases. This indicates the formation of dimethyloxosulfonium methylide-d2.

    • Test Reaction: Add a simple electrophile, such as benzaldehyde, to the ylide solution.

    • Analysis: Monitor the reaction by TLC or GC-MS. The successful formation of the corresponding epoxide product confirms the activity of the Trimethylsulfoxonium-d9 Iodide.

Issue 3: The solid reagent has clumped together or appears wet.

  • Potential Cause: Absorption of Moisture. This is a clear indication that the compound, which is hygroscopic, has been exposed to ambient moisture.[3]

  • Solution:

    • If the clumping is minor, the reagent may still be usable for reactions that are not moisture-sensitive. However, its effective concentration will be lower than expected due to the mass of the absorbed water.

    • For moisture-sensitive applications, it is highly recommended to discard the compromised reagent and use a fresh, properly stored supply.

    • To prevent recurrence, ensure the container is always tightly sealed immediately after use and consider storing it in a desiccator.

Section 3: In-depth Scientific Explanations

The "Why" Behind the Instability

Understanding the chemical principles governing the stability of Trimethylsulfoxonium-d9 Iodide is key to its successful application.

  • Light Sensitivity: The energy from UV-Vis light can be sufficient to promote electronic transitions within the molecule, potentially leading to the homolytic cleavage of bonds and the formation of radical species. This can initiate a cascade of decomposition reactions, often manifesting as a color change.

  • Hygroscopicity: The ionic nature of the sulfoxonium salt makes it readily attract and absorb polar water molecules from the atmosphere. This can lead to clumping and can be detrimental to water-sensitive reactions.

  • Incompatibility with Strong Bases: While a base is required to form the reactive ylide, the salt itself can undergo decomposition in the presence of very strong bases through alternative reaction pathways.[10]

  • Incompatibility with Oxidizing Agents: The iodide anion (I⁻) can be easily oxidized to iodine (I₂), which is a colored species. This is a common decomposition pathway for iodide salts in the presence of oxidizing agents.[2][10]

cluster_degradation Degradation Pathways TMSOI Trimethylsulfoxonium-d9 Iodide ((CD3)3SOI) Decomposition Decomposition Products (e.g., colored species) TMSOI->Decomposition Clumping Clumping / Reduced Purity TMSOI->Clumping SideReaction Unwanted Side Reactions TMSOI->SideReaction OxidizedIodide Oxidation of Iodide (I⁻ -> I₂) TMSOI->OxidizedIodide Light Light (UV-Vis) Light->Decomposition initiates Moisture Moisture (H2O) Moisture->Clumping causes Base Strong Base Base->SideReaction promotes Oxidant Oxidizing Agent Oxidant->OxidizedIodide causes

Caption: Factors contributing to the instability of Trimethylsulfoxonium-d9 Iodide.

References

  • Sdfine. TRIMETHYLSULPHOXONIUM IODIDE. [Link]

  • Rahman, M. M., et al. (2021). Aqueous Phase Synthesis of Trimethylsulfoxonium Lead Triiodide for Moisture-Stable Perovskite Solar Cells.
  • Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca - Unibo. Sulfoxonium ylides. [Link]

  • Wikipedia. Trimethylsulfonium. [Link]

  • Wikipedia. Trimethylsulfoxonium iodide. [Link]

  • MDPI. Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. [Link]

  • Google Patents.
  • Juniper Publishers. Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. [Link]

  • Nature. Application of sulfonium and sulfoxonium ylides in organocatalyzed asymmetric reaction. [Link]

  • ResearchGate. Handling Diazonium Salts in Flow for Organic and Material Chemistry. [Link]

  • YouTube. Does Deuterium Have A Shelf Life? - Chemistry For Everyone. [Link]

  • ZEOCHEM. Deuterium Labeled Compounds. [Link]

  • Juniper Publishers. Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. [Link]

  • Nature. Deuterium in drug discovery: progress, opportunities and challenges. [Link]

Sources

Technical Support Center: Precision Deuteromethylation with Trimethylsulfoxonium-d9 Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Code: TDMSOI | CAS: 1774-47-6 (labeled) / 1774-47-6 (unlabeled parent) Application: Deuterated Methylation (


) & Methylene Transfer (

)
Core Concept: The Reagent & The Risk[1][2][3]

Trimethylsulfoxonium-d9 Iodide (TDMSOI) is a stable, solid-state electrophilic deuterium source. Unlike the volatile and carcinogenic Methyl Iodide-d3 (


), TDMSOI offers a safer handling profile. However, its reactivity profile is dualistic, leading to common user errors:
  • The Methylation Mode (

    
    ):  Under specific thermal or catalytic conditions, nucleophiles attack one of the trideuteromethyl groups, displacing DMSO-d6. Risk:  "Over-methylation" (Poly-alkylation) of substrates with multiple nucleophilic sites (e.g., diamines, polyphenols).
    
  • The Methylene Transfer Mode (

    
    ):  Under strong basic conditions, it forms the dimethyloxosulfonium methylide-d8, which performs Corey-Chaykovsky reactions (epoxidation/cyclopropanation). Risk:  "Over-reaction" (e.g., double cyclopropanation of dienes).
    

This guide focuses on preventing "Over-methylation" (Poly-alkylation) during the installation of


 groups. 
Mechanism & Causality

To prevent over-methylation, you must understand the kinetics. In a typical


 methylation of a primary amine or phenol using TDMSOI:
  • Activation: Heat or catalysis weakens the

    
     bond.
    
  • Attack: The nucleophile attacks a

    
     group.
    
  • Leaving Group: DMSO-d6 is expelled.

The Trap: The product (e.g., a secondary amine) is often more nucleophilic than the starting material. If stoichiometry is uncontrolled, the remaining TDMSOI will rapidly methylate the product again, leading to mixtures of mono-, di-, and tri-methylated species.

Visualizing the Pathway (Graphviz)

MethylationPathways Start Substrate (Nu-H) Mono Mono-Methylated (Nu-CD3) Start->Mono k1 (Slow) + TDMSOI TDMSOI TDMSOI (Excess) DMSO Leaving Group: DMSO-d6 TDMSOI->DMSO Decomposition Di Over-Methylated (Nu-(CD3)2) Mono->Di k2 (Fast) + TDMSOI

Figure 1: Kinetic competition in methylation. If k2 > k1, over-methylation is thermodynamically favored unless stoichiometry is starved.

Troubleshooting Guide: Preventing Over-Methylation
Scenario A: "I am getting significant Bis-methylation on my aniline/phenol."
Root Cause Diagnostic Question Corrective Action
Stoichiometric Excess Did you use >1.1 equivalents of TDMSOI?Reduce to 0.9 - 1.0 eq. Starving the reaction forces the reagent to react only with the most nucleophilic species (the starting material).
Homogeneous Mixing Did you add TDMSOI as a solid in one portion?Switch to Slow Addition. Dissolve TDMSOI in DMSO-d6 and add dropwise. High local concentration favors over-methylation.
Temperature Spike Is your reaction running >80°C?Lower Temperature. Higher heat reduces selectivity (

ratio drops). Run at the lowest temperature that permits conversion (often 60-70°C).
Wrong Base Strength Are you using NaH or KOtBu?Switch to Weaker Bases. Use

or

. Strong bases deprotonate the product (mono-methylated species) too easily, accelerating the second addition.
Scenario B: "My Deuterium Incorporation is <95%."

This looks like "under-methylation" but is actually isotopic dilution.

  • Cause: H/D Exchange. The

    
     group or the intermediate ylide exchanges protons with moisture or non-deuterated solvents.
    
  • Fix:

    • Solvent: MUST use anhydrous DMSO-d6 . Using regular DMSO will dilute the isotopic pool via sulfoxonium metathesis [1].

    • Atmosphere: Run under strict Argon/Nitrogen.

    • Glassware: Flame-dry glassware to remove surface moisture.

Scenario C: "The reaction stalls at 50% conversion."
  • Cause: TDMSOI has poor solubility in non-polar solvents (DCM, Toluene).

  • Fix: Use DMSO or DMF (if compatible). If a non-polar solvent is required for the substrate, use a Phase Transfer Catalyst (e.g., TBAB) to shuttle the reagent.

Optimized Protocol: Mono-Deuteromethylation of Amines/Phenols

This protocol minimizes over-methylation by controlling the "Effective Concentration" of the electrophile.

Materials:

  • Substrate (1.0 eq)

  • TDMSOI (1.0 - 1.1 eq)

  • Base:

    
     (2.0 eq)
    
  • Solvent: Anhydrous DMSO-d6 (0.2 M concentration)

Step-by-Step:

  • Preparation: In a flame-dried vial, dissolve the Substrate and Base in 80% of the total DMSO-d6 volume. Stir at Room Temperature (RT) for 15 min to ensure deprotonation (for phenols).

  • Reagent Solution: Dissolve TDMSOI in the remaining 20% DMSO-d6.

  • Controlled Addition: Heat the substrate mixture to the target temperature (e.g., 60°C). Slowly add the TDMSOI solution via syringe pump or dropwise over 30-60 minutes.

    • Why? This keeps the concentration of TDMSOI low relative to the substrate, statistically favoring mono-alkylation.

  • Monitoring: Monitor via LC-MS. Stop the reaction immediately upon disappearance of starting material. Do not "cook" it longer to chase yield; this generates impurities.

  • Workup: Dilute with water (quenches unreacted reagent) and extract into EtOAc.

Frequently Asked Questions (FAQs)

Q: Can I use regular DMSO instead of DMSO-d6? A: No. TDMSOI undergoes "Sulfoxonium Metathesis" with sulfoxides [1]. If you use regular DMSO (


), it will swap methyl groups with your reagent, generating non-deuterated TMSOI. You will end up with a mix of 

and

products.

Q: I am trying to make an epoxide, not methylate. Why am I getting ring-opened products? A: You are likely using too much base or high heat. The Corey-Chaykovsky reaction (epoxidation) requires the formation of the ylide at RT or


. If you heat it, the ylide can act as a base or nucleophile in side reactions. Ensure you are using NaH  in THF/DMSO  at 

.

Q: How do I remove excess TDMSOI? A: TDMSOI is water-soluble. A simple aqueous wash during workup effectively removes unreacted reagent and the DMSO byproduct.

Decision Logic: Reaction Optimization

Use this flow to determine your next step if the standard protocol fails.

OptimizationFlow Start Issue: Over-Methylation Observed CheckEq Is TDMSOI > 1.1 eq? Start->CheckEq ReduceEq Action: Reduce to 0.9 eq CheckEq->ReduceEq Yes CheckTemp Is Temp > 60°C? CheckEq->CheckTemp No LowerTemp Action: Lower Temp by 10°C CheckTemp->LowerTemp Yes CheckBase Base pKa > 20? (e.g. NaH) CheckTemp->CheckBase No CheckBase->Start No (Consult Literature) WeakerBase Action: Switch to K2CO3/Cs2CO3 CheckBase->WeakerBase Yes

Figure 2: Troubleshooting logic flow for selectivity issues.

References
  • Shen, Z., et al. (2019).[1] "Trideuteromethylation Enabled by a Sulfoxonium Metathesis Reaction." Organic Letters, 21(2), 448–452.[1]

  • Koppel, I. A., et al. (2000). "Trimethylsulfonium and trimethylsulfoxonium as versatile epoxidation reagents."[2] Arkivoc, (ii), 128-132.[3]

  • Parrish, J. P., et al. (2000). "Use of the Corey-Chaykovsky Reagent in the Synthesis of Epoxides." Tetrahedron, 56(42), 8207-8237.

Sources

Navigating the Scale-Up of Trideuteromethylation Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of a trideuteromethyl (-CD₃) group into active pharmaceutical ingredients (APIs) has become a pivotal strategy in modern drug development. This "magic methyl" effect, amplified by the kinetic isotope effect, can significantly enhance a drug's metabolic stability, reduce toxicity, and improve its pharmacokinetic profile.[1][2] However, transitioning a promising trideuteromethylation reaction from the bench to a pilot plant or full-scale manufacturing facility presents a unique set of challenges. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these critical reactions.

Section 1: Troubleshooting Guide for Scaled-Up Trideuteromethylation Reactions

This section addresses common issues encountered during the scale-up of trideuteromethylation reactions in a question-and-answer format, providing potential causes and actionable solutions grounded in chemical engineering and process chemistry principles.

Issue 1: Incomplete Reaction or Stalled Conversion at Scale

Question: My trideuteromethylation reaction works perfectly at the lab scale (1-10 g), but upon scaling to 1 kg, the conversion stalls at 70%, even with extended reaction times. What could be the cause?

Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.

  • Causality:

    • Inefficient Mixing: At the laboratory scale, magnetic stirring or small overhead stirrers provide adequate mixing for homogenous reaction conditions. In a large reactor, however, inadequate agitation can lead to "dead zones" where the concentration of reactants is not uniform.[3] This is particularly problematic in heterogeneous reactions (e.g., with a solid base like potassium carbonate).

    • Poor Heat Transfer: Many methylation reactions are exothermic. A small flask has a large surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, which can lead to localized overheating or, conversely, difficulty in maintaining the optimal reaction temperature throughout the vessel.[3]

  • Troubleshooting Protocol:

    • Evaluate Mixing Efficiency:

      • Ensure the impeller design and agitation speed are appropriate for the reactor geometry and reaction mixture viscosity. For solid-liquid mixtures, an impeller that promotes solid suspension is crucial.

      • Consider installing baffles in the reactor to improve mixing and prevent vortex formation.

    • Optimize Thermal Management:

      • Monitor the internal and jacket temperatures closely. A significant difference can indicate poor heat transfer.

      • If the reaction is exothermic, consider a slower addition of the trideuteromethylating agent to control the rate of heat generation.[4]

    • Process Analytical Technology (PAT):

      • Employ in-situ monitoring tools like ReactIR (FTIR) or Raman spectroscopy to track the concentration of reactants and products in real-time.[5][6][7] This can help identify if the reaction stalls due to a mass transfer limitation (e.g., the concentration of the limiting reagent is not uniform) or a kinetic issue.

Issue 2: Decreased Isotopic Enrichment in the Final Product

Question: The isotopic purity of my trideuteromethylated product was >99% at the lab scale, but at the pilot scale, it has dropped to 95%. What could be causing this loss of deuterium?

Answer: Maintaining high isotopic enrichment at scale is critical and can be compromised by several factors.

  • Causality:

    • Contamination with Protic Solvents or Reagents: Trace amounts of water or other protic impurities in the starting materials, solvents, or even from atmospheric moisture can lead to H/D exchange, especially under basic conditions.

    • Side Reactions: At higher temperatures or longer reaction times, which are common at scale, side reactions that can lead to deuterium scrambling or loss may become more prevalent.

    • Impure Deuterated Reagent: The purity of the bulk trideuteromethylating agent should be re-verified, as batch-to-batch variability can occur.

  • Troubleshooting Protocol:

    • Stringent Anhydrous Conditions:

      • Ensure all solvents are rigorously dried before use.

      • Dry all glassware and the reactor thoroughly.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Re-evaluate Reaction Parameters:

      • If possible, lower the reaction temperature and shorten the reaction time. A kinetic study at the lab scale can help define the optimal balance between conversion and isotopic purity.

    • Quality Control of Deuterated Reagent:

      • Test the isotopic enrichment of the trideuteromethylating agent for each new batch.

    • Analytical Monitoring:

      • Use mass spectrometry to monitor the isotopic distribution of the product and key intermediates during the reaction.[8]

Section 2: Frequently Asked Questions (FAQs) for Trideuteromethylation Scale-Up

This section provides answers to common questions regarding the practical and strategic aspects of scaling up trideuteromethylation reactions.

Q1: Which trideuteromethylating agent is best for scale-up?

A1: The choice of reagent depends on factors like cost, safety, and compatibility with your substrate.

ReagentAdvantages for Scale-UpDisadvantages for Scale-Up
Trideuteriomethyl Iodide (CD₃I) High reactivity, commercially available.Expensive, toxic, potential for genotoxic impurities.[9]
Deuterated Methanol (CD₃OD) Less expensive, safer to handle.Lower reactivity, may require harsher conditions.[10]
Deuterated Dimethyl Sulfate ((CD₃)₂SO₄) Highly reactive, cost-effective for large scale.Extremely toxic and carcinogenic, requires specialized handling.
In-situ generated reagents (e.g., from DMSO-d₆) Cost-effective deuterium source, can be a one-pot procedure.[11]May require process development to ensure consistent generation and reactivity.

Q2: How do I manage the exotherm of a large-scale trideuteromethylation reaction?

A2: Managing the heat generated during an exothermic reaction is critical for safety and product quality.

  • Slow Addition: Add the trideuteromethylating agent or another reactive component slowly to control the rate of reaction and heat generation.

  • Efficient Cooling: Ensure your reactor has an efficient cooling system and that the heat transfer fluid is at the appropriate temperature.

  • Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.

  • Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow reactor can offer superior heat transfer and safety.[4]

Q3: What are the key considerations for the work-up and purification of a scaled-up trideuteromethylation reaction?

A3: The work-up and purification strategy should be designed for efficiency and scalability.

  • Quenching: The quenching of excess trideuteromethylating agent must be done carefully. For example, quenching large amounts of CD₃I with a nucleophilic quenching agent like sodium thiosulfate can also be exothermic and requires controlled addition and cooling.

  • Extraction: Choose a solvent system that provides a good partition coefficient for your product and is safe for large-scale use. Minimize the use of chlorinated solvents.[12]

  • Crystallization vs. Chromatography: At scale, purification by crystallization is highly preferred over chromatography due to cost and throughput.[9] Develop a robust crystallization procedure at the lab scale.

Q4: What are the regulatory considerations for a deuterated API?

A4: Deuterated drugs are treated as new chemical entities (NCEs) by the FDA, which has significant implications for the regulatory pathway.[2] It is crucial to have robust analytical methods to characterize the isotopic enrichment and purity of the final API.

Section 3: Experimental Protocols and Visualizations

Protocol: Kilogram-Scale Synthesis of a Trideuteromethylated Intermediate (Illustrative Example)

This protocol is a generalized example based on the synthesis of intermediates for drugs like Deutetrabenazine.[13][14]

  • Reactor Preparation: A 100 L glass-lined reactor is cleaned, dried, and purged with nitrogen.

  • Reactant Charging: The starting material (e.g., a dihydroxyisoquinoline derivative, 1 kg) and a suitable base (e.g., potassium carbonate, 2 eq) are charged to the reactor, followed by a dry, inert solvent (e.g., DMF or acetonitrile, 10 L).

  • Reaction: The mixture is heated to the desired temperature (e.g., 60-80 °C). The trideuteromethylating agent (e.g., CD₃I, 2.2 eq) is added subsurface via a dosing pump over 2-4 hours to control the exotherm. The reaction is monitored by in-situ IR or by periodic sampling and HPLC analysis.

  • Quenching: After the reaction is complete, the mixture is cooled to room temperature. A quenching solution (e.g., aqueous sodium thiosulfate) is added slowly with cooling to destroy any remaining CD₃I.

  • Work-up and Isolation: The product is extracted with a suitable organic solvent. The organic layer is washed with water and brine, then concentrated under reduced pressure.

  • Purification: The crude product is purified by crystallization from a suitable solvent system.

Diagrams

Scale_Up_Workflow cluster_lab Lab Scale (1-10 g) cluster_pilot Pilot Scale (1-10 kg) cluster_production Production Scale (>10 kg) lab_reagents Reagent & Solvent Screening lab_optimization Reaction Optimization (Temp, Time, Stoichiometry) lab_reagents->lab_optimization lab_analysis Purity & Isotopic Enrichment (NMR, MS) lab_optimization->lab_analysis pilot_sourcing Reagent Sourcing & QC lab_analysis->pilot_sourcing Tech Transfer pilot_process Process Safety Evaluation (Calorimetry) pilot_sourcing->pilot_process pilot_scaleup Scale-Up in Reactor (Mixing & Heat Transfer) pilot_process->pilot_scaleup pilot_pat PAT Implementation (In-situ Monitoring) pilot_scaleup->pilot_pat pilot_purification Work-up & Purification (Crystallization) pilot_pat->pilot_purification prod_validation Process Validation pilot_purification->prod_validation Tech Transfer prod_gmp GMP Manufacturing prod_validation->prod_gmp prod_release API Release Testing prod_gmp->prod_release

Caption: High-level workflow for scaling up a trideuteromethylation reaction.

Troubleshooting_Decision_Tree start Low Yield / Incomplete Conversion at Scale q_mixing Is mixing efficient? start->q_mixing q_temp Is temperature uniform? q_mixing->q_temp Yes sol_mixing Improve agitation: - Increase RPM - Change impeller type - Add baffles q_mixing->sol_mixing No q_reagents Are reagents stable at scale conditions? q_temp->q_reagents Yes sol_temp Optimize thermal control: - Slower reagent addition - Adjust jacket temperature q_temp->sol_temp No sol_reagents Re-evaluate reagent stability: - Perform stress testing - Consider alternative reagents q_reagents->sol_reagents No

Caption: Decision tree for troubleshooting low conversion in scaled-up reactions.

References

  • Ray, P. C., Pawar, Y. D., Singare, D. T., Deshpande, T. N., & Singh, G. P. (2018). Novel Process for Preparation of Tetrabenazine and Deutetrabenazine. Organic Process Research & Development, 22(5), 621-627. [Link]

  • Lupin Limited. (2018). Process for preparation of tetrabenazine and deutetrabenazine. U.S.
  • MSN Laboratories Private Limited. (2021). A novel process for preparation of deutetrabenazine. U.S.
  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of medicinal chemistry, 57(9), 3595-3611.
  • Harbeson, S. L., & Tung, R. D. (2017). Deuterated drugs; updates and obviousness analysis.
  • Auspex Pharmaceuticals, Inc. (2013). Process for preparation of deutetrabenazine. U.S.
  • SD-809, Deutetrabenazine. (2015). New Drug Approvals. [Link]

  • Hangzhou Jingxin Pharmaceutical Co., Ltd. (2020). Preparation method of deuterated methanol.
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Validation & Comparative

Comparative Guide: Trimethylsulfoxonium-d9 Iodide vs. Deuterated Diazomethane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison between Trimethylsulfoxonium-d9 Iodide and Deuterated Diazomethane (CD₂N₂) for methylene transfer applications in drug discovery.

Strategic Reagent Selection for Deuterated Methylene Insertion

Executive Summary: In the synthesis of deuterated pharmaceutical candidates, the introduction of a labeled methylene group (–CD₂–) is a critical step for metabolic blocking or improving pharmacokinetic profiles. This guide compares the two primary reagents used for this transformation:

  • Trimethylsulfoxonium-d9 Iodide (TMSOI-d9): A stable, solid sulfoxonium salt acting via a nucleophilic ylide mechanism.

  • Deuterated Diazomethane (CD₂N₂): A volatile, high-energy gas acting via carbene insertion or 1,3-dipolar cycloaddition.

The Verdict: While TMSOI-d9 is the superior choice for safety, scalability, and diastereoselectivity on electron-deficient substrates (enones), CD₂N₂ remains indispensable for unactivated alkenes and direct esterification of carboxylic acids.

Safety & Handling: The "Solid Salt" vs. "Explosive Gas"

The most immediate differentiator is the safety profile. This factor often dictates the feasibility of the reaction in a standard medicinal chemistry lab versus a specialized process facility.

FeatureTrimethylsulfoxonium-d9 Iodide (TMSOI-d9)Deuterated Diazomethane (CD₂N₂)
Physical State Crystalline Solid (Salt)Yellow Gas (usually in Et₂O solution)
Stability Shelf-stable at RT; non-explosive.Explosive; shock/friction sensitive.
Toxicity Low acute toxicity; standard PPE required.[1]Extremely toxic; potent allergen/carcinogen.[2][3]
Equipment Standard round-bottom flasks.Specialized fire-polished glassware (Clear-Seal); blast shield required.
Preparation Commercially available or synthesized via reflux.Generated in situ from Diazald-d3; never stored neat.

Critical Safety Note: Diazomethane (and its deuterated analog) must never be used with ground-glass joints or scratched glassware, as friction can trigger detonation. TMSOI-d9 requires no such precautions.

Mechanistic Divergence & Selectivity[3]

The choice of reagent is chemically determined by the electronic nature of the substrate.

The Mechanisms[4]
  • TMSOI-d9 (Corey-Chaykovsky): Forms a "stabilized" sulfur ylide. It acts as a nucleophile .[4][5] It attacks electrophilic centers (carbonyls, Michael acceptors).

  • CD₂N₂ (Carbene/Dipole): Acts as a 1,3-dipole or generates a carbene (with metal catalysis). It reacts well with electron-rich alkenes or acidic protons.

ReactionPathways Start_TMSOI Trimethylsulfoxonium-d9 Iodide (Solid Salt) Ylide Dimethyloxosulfonium-d8 Methylide-d2 (Nucleophilic Ylide) Start_TMSOI->Ylide  + Base (NaH/KOtBu)   Start_Diazo Deuterated Diazomethane (Gas/Solution) Carbene Deuterated Carbene [:CD2] (Electrophilic) Start_Diazo->Carbene  + Pd(OAc)2 / Cu   Sub_Acid Carboxylic Acid Start_Diazo->Sub_Acid  Protonation   Sub_Ketone Ketone/Aldehyde Ylide->Sub_Ketone  Nucleophilic Attack   Sub_Enone Enone (Michael Acceptor) Ylide->Sub_Enone  Conjugate Addition   Sub_Alkene Unactivated Alkene Carbene->Sub_Alkene  Insertion   Prod_Epoxide Deuterated Epoxide Sub_Ketone->Prod_Epoxide  Ring Closure (-DMSO)   Prod_Cyclo1 Deuterated Cyclopropane (1,4-Addition) Sub_Enone->Prod_Cyclo1  Ring Closure   Prod_Cyclo2 Deuterated Cyclopropane (Concerted) Sub_Alkene->Prod_Cyclo2 Prod_Ester Deuterated Methyl Ester Sub_Acid->Prod_Ester  SN2 Displacement  

Figure 1: Mechanistic pathways distinguishing the nucleophilic ylide chemistry of TMSOI-d9 from the electrophilic/insertion chemistry of CD₂N₂.

Selectivity Matrix
Substrate ClassPreferred ReagentReason

-Unsaturated Ketones
TMSOI-d9 Exclusive 1,4-addition followed by cyclization.[5] High diastereoselectivity (trans).
Isolated Ketones/Aldehydes TMSOI-d9 Clean conversion to epoxides (Corey-Chaykovsky).[6]
Unactivated Alkenes CD₂N₂ Requires Pd/Cu catalyst. TMSOI-d9 is too nucleophilic and will not react with electron-rich alkenes.
Carboxylic Acids CD₂N₂ Rapid methylation to form –COOCD₃ esters (via protonation/SN2).
Strained Rings CD₂N₂ Capable of ring expansion (e.g., ketone homologation) via insertion.

Experimental Protocols

Protocol A: Cyclopropanation of Enones using TMSOI-d9

Best for: Creating stable deuterated cyclopropyl motifs in drug scaffolds.

Materials:

  • Trimethylsulfoxonium-d9 Iodide (CAS: 115197-62-9)

  • Sodium Hydride (60% dispersion in oil)

  • DMSO (Anhydrous)

  • Substrate: Chalcone derivative (or generic enone)

Procedure:

  • Ylide Generation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 equiv) in anhydrous DMSO. Add TMSOI-d9 (1.2 equiv) portion-wise at room temperature.

    • Observation: Evolution of H₂ gas stops once the ylide is formed (approx. 30–60 mins). The solution typically turns clear or slightly cloudy.

  • Addition: Cool the mixture to 0°C. Add the enone substrate (1.0 equiv) dissolved in a minimum amount of DMSO dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

    • Mechanism:[6][4][5][7][8][9][10][11] The ylide attacks the

      
      -carbon (Michael addition), forming an enolate intermediate which then displaces DMSO to close the cyclopropane ring.
      
  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate. Wash organic layer with water (to remove DMSO) and brine. Dry over MgSO₄ and concentrate.

Validation:

  • 1H NMR: Disappearance of alkene protons.

  • 2H NMR (Deuterium): Appearance of broad singlet/multiplet corresponding to the cyclopropyl CD₂ group.

Protocol B: Generation and Use of CD₂N₂

Best for: Methylating acids or cyclopropanating electron-rich alkenes.

Materials:

  • Diazald-d3 (N-methyl-d3-N-nitroso-p-toluenesulfonamide)

  • NaOD (30% in D₂O)

  • Carbitol (2-(2-ethoxyethoxy)ethanol)

  • Diethyl Ether[1][3]

  • Specialized Glassware: Mini-Diazald kit (Clear-Seal joints, fire-polished).

Procedure:

  • Setup: Assemble the Mini-Diazald apparatus with a dry ice/isopropanol condenser. Place the receiving flask in a dry ice bath. Ensure no ground glass joints are used.

  • Precursor Mix: In the reaction vessel, dissolve KOH (or NaOD for full isotopic purity) in water/ethanol.

  • Generation: Add a solution of Diazald-d3 in ether/carbitol dropwise to the heated (65°C) reaction vessel.

  • Distillation: The yellow CD₂N₂ gas co-distills with ether and condenses into the cold receiver.

    • Yield: The resulting yellow solution contains CD₂N₂ (approx. 0.3–0.4 M).

  • Reaction (Immediate Use):

    • For Esterification: Add the ethereal CD₂N₂ solution to the carboxylic acid at 0°C until a faint yellow color persists.

    • For Cyclopropanation: Add Pd(OAc)₂ (1 mol%) to the alkene substrate, then slowly add the CD₂N₂ solution.

Decision Framework

Use this logic flow to determine the appropriate reagent for your specific campaign.

DecisionTree Start Start: Target Transformation Q1 Is the target a Cyclopropane? Start->Q1 Q2 Is the alkene Electron-Deficient? (e.g., Enone, Nitroalkene) Q1->Q2 Yes Q3 Is the target an Epoxide? Q1->Q3 No Res_TMSOI USE TMSOI-d9 (Corey-Chaykovsky) Q2->Res_TMSOI Yes (Michael Acceptor) Res_Diazo USE CD2N2 (Pd-Catalyzed) Q2->Res_Diazo No (Unactivated Alkene) Q3->Res_TMSOI Yes (From Ketone) Q4 Is the target a Methyl Ester? Q3->Q4 No Q4->Res_Diazo Yes (From Acid)

Figure 2: Decision matrix for selecting between TMSOI-d9 and CD₂N₂ based on substrate electronics and desired product.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society. Link

  • Aggarwal, V. K., et al. (2003). Catalytic Asymmetric Synthesis of Epoxides and Aziridines. Chemical Communications. Link

  • Proctor, A. J., et al. (2019). Safe and Scalable Synthesis of Diazomethane. Organic Process Research & Development. Link

  • Sigma-Aldrich Technical Bulletin AL-180. Diazald® and Diazomethane Generators. Link

  • NIST Standard Reference Materials. Synthesis of Trimethylsulfoxonium Iodide-d9. NIST Technical Note. Link

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A Researcher's Guide to Deuterated Methylating Agents: Mechanisms, Applications, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the precise modification of molecular structures is paramount to optimizing therapeutic efficacy and safety. Among the various tools available, the use of deuterated methylating agents represents a sophisticated strategy to fine-tune molecular properties. This guide provides an in-depth comparison of deuterated and non-deuterated methylating agents, grounded in mechanistic principles and supported by experimental data, to empower scientists in making informed decisions for their research.

The Core Principle: Understanding the Kinetic Isotope Effect (KIE)

The fundamental difference between a standard methylating agent (e.g., CH₃I) and its deuterated counterpart (e.g., CD₃I) lies in the Kinetic Isotope Effect (KIE) .[][2] This quantum mechanical phenomenon describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[2]

The key to the KIE in this context is the difference in bond strength between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to the greater mass of deuterium (one proton and one neutron) compared to protium (one proton), the C-D bond has a lower zero-point vibrational energy.[3] This makes the C-D bond stronger and more stable than the C-H bond.[3][4] Consequently, more energy is required to break a C-D bond, which can significantly slow down a reaction if this bond cleavage is part of the rate-determining step.[4] This is known as a primary kinetic isotope effect .[2]

The magnitude of the KIE is expressed as the ratio of the rate constants (k) for the light (H) and heavy (D) isotopes (kH/kD).[] For C-H bond cleavage, this ratio is typically greater than 1, indicating a slower reaction for the deuterated compound.

Mechanistic Implications for Methylation Reactions

Methylation reactions, such as the widely used Sₙ2 reaction, involve the transfer of a methyl group from the methylating agent to a nucleophile. While the C-H (or C-D) bonds of the methyl group are not typically broken in the primary bond-forming/bond-breaking step of an Sₙ2 reaction, their vibrational frequencies can still influence the stability of the transition state. This leads to what is known as a secondary kinetic isotope effect .

For Sₙ2 reactions, replacing hydrogen with deuterium in the methyl group often results in an inverse secondary KIE (kH/kD < 1), meaning the deuterated compound reacts slightly faster. However, in the context of drug metabolism, the situation is often different.

Metabolic N- and O-Demethylation

In drug development, a primary application of deuteration is to protect a drug molecule from metabolic degradation.[5] Many drugs are metabolized by cytochrome P450 (CYP450) enzymes, which are responsible for about 70-80% of drug metabolism.[6] A common metabolic pathway is the oxidation of a methyl group, particularly N-methyl and O-methyl groups, which leads to demethylation.[7][8]

This enzymatic process involves the abstraction of a hydrogen atom from the methyl group, a C-H bond-breaking event that is often the rate-limiting step.[9] By replacing the hydrogens of the methyl group with deuterium (creating a -CD₃ group), the stronger C-D bonds slow down this metabolic cleavage.[] This can lead to several desirable pharmacokinetic outcomes:

  • Increased Drug Half-Life: Slower metabolism extends the duration of the drug's action in the body.[11]

  • Reduced Metabolic Load: Decreased formation of metabolites can reduce the risk of toxicity or unwanted side effects.[11]

  • Improved Bioavailability: Less first-pass metabolism in the liver allows more of the active drug to reach systemic circulation.[11]

This strategy, sometimes called "metabolic switching," has been successfully employed in FDA-approved drugs. For example, deutetrabenazine (Austedo) is a deuterated version of tetrabenazine used to treat Huntington's disease.[][12] The deuteration of the methoxy groups slows their metabolism, leading to a longer half-life and allowing for less frequent dosing.[5][][13]

Comparison of Common Methylating Agents

While the primary difference lies in the isotopic composition, the choice of a deuterated methylating agent often mirrors that of its non-deuterated counterpart, with considerations for reactivity, solubility, and safety.

Methylating Agent Deuterated Analog Formula Typical Use Key Considerations
Methyl IodideIodomethane-d₃CH₃I / CD₃IHighly reactive agent for C, N, O, and S-methylation.[14]Volatile and toxic. Reactions are often fast and efficient.
Dimethyl SulfateDimethyl-d₆ Sulfate(CH₃)₂SO₄ / (CD₃)₂SO₄Cost-effective and powerful methylating agent for various substrates.Highly toxic and carcinogenic. Requires careful handling.
Trimethyloxonium tetrafluoroborateTrimethyloxonium-d₉ tetrafluoroborate(CH₃)₃OBF₄ / (CD₃)₃OBF₄"Meerwein's salt"; a strong, non-nucleophilic methylating agent.Less common in deuterated form but useful for specific applications.
S-Adenosyl methionine (SAM)SAM (methyl-d₃)-The primary biological methyl donor, used in enzymatic studies.Used to probe enzymatic mechanisms and KIE in biological systems.[15]

The synthesis of deuterated methylating agents like iodomethane-d₃ often starts from deuterated methanol.[16][17]

Experimental Protocols for Quantifying Mechanistic Differences

To validate the mechanistic impact of deuteration, researchers can employ several key experiments.

Measuring the Kinetic Isotope Effect (KIE)

A competitive experiment is a robust method to determine the KIE.

Protocol: Competitive KIE Measurement for N-Methylation

  • Reactant Preparation: Prepare a solution containing the nucleophilic substrate (e.g., an amine).

  • Reagent Mixture: Add a precisely equimolar mixture of the non-deuterated (e.g., CH₃I) and deuterated (e.g., CD₃I) methylating agents to the substrate solution.

  • Reaction: Allow the reaction to proceed, but do not let it go to completion (typically 10-50% conversion is ideal to ensure sufficient starting material remains for accurate analysis).

  • Quenching: Stop the reaction at a specific time point by adding a suitable quenching agent.

  • Analysis: Analyze the ratio of the deuterated and non-deuterated products using a sensitive analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[18]

  • Calculation: The KIE (kH/kD) can be calculated from the ratio of products and the fraction of the reaction completion.[18]

KIE_Workflow sub Substrate + Equimolar CH3-X & CD3-X react Initiate Reaction (t=0) sub->react progress Reaction in Progress (Allow partial conversion) react->progress quench Quench Reaction (t=t1) progress->quench analyze Analyze Product Ratio (e.g., LC-MS) [Product-H] / [Product-D] quench->analyze calc Calculate KIE analyze->calc

In Vitro Metabolic Stability Assay

This assay compares the rate of metabolism of a deuterated vs. non-deuterated compound in a biological matrix.

Protocol: Metabolic Stability in Liver Microsomes

  • Preparation: Prepare separate incubations for the deuterated and non-deuterated compounds with liver microsomes (human or rat) and an NADPH-regenerating system to initiate CYP450 activity.

  • Incubation: Incubate the mixtures at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of each reaction and quench it with a cold organic solvent (e.g., acetonitrile) to stop the enzymatic reaction.

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • Analysis: Quantify the amount of the parent compound remaining at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is the rate constant of degradation (k). The intrinsic clearance (CLint) can then be calculated. The metabolic KIE is the ratio of CLint for the non-deuterated compound to the deuterated compound.[8]

Metabolism_Pathway Metabolic demethylation pathway comparison. cluster_0 Non-Deuterated Pathway cluster_1 Deuterated Pathway Drug_CH3 Drug-CH3 Metabolite_H [Drug-CH2OH] Drug_CH3->Metabolite_H CYP450 (k_H, fast) Product_H Demethylated Drug Metabolite_H->Product_H Drug_CD3 Drug-CD3 Metabolite_D [Drug-CD2OH] Drug_CD3->Metabolite_D CYP450 (k_D, slow) Product_D Demethylated Drug Metabolite_D->Product_D

Conclusion and Future Outlook

Deuterated methylating agents are more than just heavy analogues of their conventional counterparts; they are precision tools for mechanistic investigation and drug optimization. By leveraging the kinetic isotope effect, researchers can selectively slow down metabolic pathways, leading to drugs with improved pharmacokinetic profiles.[5][19] The ability to quantify these differences through robust experimental protocols is essential for translating this fundamental chemical principle into tangible therapeutic benefits. As synthetic methods for deuteration become more sophisticated, the strategic incorporation of deuterated methyl groups will undoubtedly continue to be a valuable strategy in the design of safer and more effective medicines.[20]

References

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A Senior Application Scientist's Guide to Validating Deuteration Levels in Final Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Deuteration in Modern Drug Development

In pharmaceutical research, the strategic replacement of hydrogen atoms with their stable isotope, deuterium (²H or D), has emerged as a powerful tool to enhance the pharmacokinetic profiles of drug candidates.[1][2][3] This substitution, while minimally altering the molecule's steric and electronic properties, can significantly strengthen the corresponding chemical bonds (C-D vs. C-H).[3][4] This increased bond strength can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect (KIE). The tangible benefits for drug development include potentially reduced metabolic breakdown, which can lead to lower required dosages, less frequent administration, and a more favorable safety profile by minimizing the formation of toxic metabolites.[3][5]

However, the promise of these benefits hinges on the precise and accurate quantification of deuterium incorporation in the final active pharmaceutical ingredient (API). Incomplete or variable deuteration can lead to inconsistent clinical outcomes and regulatory hurdles. Therefore, robust analytical validation is not merely a quality control step; it is a cornerstone of the entire deuterated drug development process. This guide provides an in-depth comparison of the two gold-standard techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Core Analytical Techniques: A Duality of Perspective

The two primary methods for determining deuteration levels, NMR and MS, offer complementary information.[6] While both can provide quantitative data, their fundamental principles differ, making them powerful orthogonal techniques for cross-validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy directly probes the nuclei of atoms (¹H and ²H). It provides a highly accurate measure of the average isotopic enrichment across the molecule and crucial site-specific information.[7][8]

  • Mass Spectrometry (MS) separates ions based on their mass-to-charge ratio (m/z). It provides a detailed profile of the distribution of isotopologues (molecules differing only in their isotopic composition) within the sample.[9][10]

Combining these techniques provides a comprehensive picture of the deuterated compound, ensuring both the overall level of deuterium incorporation and the correct distribution of deuterated species are confirmed.[6][11]

Deep Dive I: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method renowned for its high precision and structural information. The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, making it an inherently quantitative technique.[8][12]

The Causality Behind the Method

For deuteration analysis, ¹H NMR is the most common approach. The logic is straightforward: when a hydrogen atom is replaced by a deuterium atom, the corresponding signal in the ¹H NMR spectrum disappears. By integrating the signals of the remaining protons at the target deuteration sites and comparing them to the integral of a non-deuterated, stable region of the molecule (an internal standard), one can precisely calculate the extent of deuterium incorporation.[7][9]

²H NMR can also be used as a complementary or alternative technique. In this case, one directly observes the signals from the incorporated deuterium atoms.[13][14] This can be particularly useful for highly deuterated compounds where residual proton signals are very weak.[13]

Key Experimental Considerations for Trustworthiness
  • Internal Standard Selection: The choice of an internal standard is critical for accuracy. It must be a high-purity, non-volatile compound with signals that do not overlap with the analyte signals.

  • Relaxation Delays (D1): To ensure accurate integration, all nuclei must fully relax back to their equilibrium state between successive radiofrequency pulses. This requires setting a sufficiently long relaxation delay (typically 5-7 times the longest spin-lattice relaxation time, T₁, of the nuclei being measured). Failure to do so will result in underestimated integrals for protons with long T₁ values.

  • Solvent Choice: Using a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is standard practice in ¹H NMR to avoid a massive solvent signal that would obscure the analyte signals.[15]

Experimental Protocol: ¹H qNMR for Deuteration Level
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the deuterated compound and 10-20 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.

  • Dissolution: Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated NMR solvent (e.g., DMSO-d₆). Ensure complete dissolution by vortexing or brief sonication.

  • Transfer: Transfer the solution to a high-precision 5 mm NMR tube.

  • Instrument Setup:

    • Place the sample in a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

    • Lock and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H NMR spectrum to identify the chemical shifts of the analyte and internal standard.

  • Quantitative Acquisition:

    • Set the pulse angle to 90°.

    • Set the relaxation delay (D1) to at least 30-60 seconds to ensure full relaxation for all relevant protons.

    • Acquire the data with a sufficient number of scans (e.g., 8-16) to achieve a high signal-to-noise ratio (>250:1 is ideal).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum and perform a baseline correction to ensure a flat baseline across all signals of interest.

  • Integration and Calculation:

    • Integrate a well-resolved, non-deuterated signal from the analyte (IntAnalyte_Ref).

    • Integrate the signal(s) corresponding to the position(s) where deuteration was intended (IntAnalyte_Site).

    • Integrate a well-resolved signal from the internal standard (IntStd).

    • Calculate the deuteration level (%) at the target site using the following formula: Deuteration (%) = (1 - [(Int_Analyte_Site / N_H_Site) / (Int_Analyte_Ref / N_H_Ref)]) * 100 where NH is the number of protons corresponding to each signal.

Deep Dive II: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an exceptionally sensitive technique that provides a global view of the isotopic distribution of a compound.[9][16] For deuterated molecules, it reveals the relative abundance of the non-deuterated species (M+0), the fully deuterated species (e.g., M+n for n deuterium atoms), and all partially deuterated intermediates.[10]

The Causality Behind the Method

The principle relies on the mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u). High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, have sufficient resolving power to distinguish between these isotopologues.[10] By analyzing the isotopic cluster of the molecular ion, we can determine the proportion of each deuterated species in the sample. The overall deuteration level is then calculated as the weighted average of the deuterium content across all observed isotopologues.

Key Experimental Considerations for Trustworthiness
  • Ionization Technique: Electrospray Ionization (ESI) is the most common technique for pharmaceutical compounds as it is a "soft" ionization method that typically keeps the molecule intact, allowing for observation of the molecular ion.[10]

  • Resolution: High resolution is paramount. It is necessary to resolve the deuterated peaks from the natural abundance ¹³C isotopes, which also contribute to M+1, M+2, etc., signals.

  • Absence of H/D Exchange: It is crucial to ensure that no hydrogen-deuterium exchange occurs in the ion source or during the chromatographic separation.[4] This is particularly important for protons on heteroatoms (e.g., -OH, -NH), which are labile.[15] Using aprotic solvents and ensuring the labeling is on non-exchangeable carbon positions mitigates this risk.[4]

Experimental Protocol: LC-HRMS for Isotopologue Distribution
  • Sample Preparation: Prepare a dilute solution of the deuterated compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with liquid chromatography (e.g., acetonitrile/water).

  • Chromatography (Optional but Recommended):

    • Inject the sample onto a liquid chromatography (LC) system.

    • Use a suitable column (e.g., C18) to chromatographically separate the analyte from any impurities. This ensures that the mass spectrum is clean and corresponds only to the compound of interest.

  • Mass Spectrometry:

    • Infuse the eluent from the LC system into the ESI source of a high-resolution mass spectrometer.

    • Operate the mass spectrometer in positive or negative ion mode, depending on the analyte's properties, to maximize the signal of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Acquire data in full scan mode with high resolution (>50,000 FWHM) over a mass range that includes the entire expected isotopic cluster.

  • Data Analysis:

    • Extract the mass spectrum corresponding to the chromatographic peak of the analyte.

    • Identify the peaks for each isotopologue (M, M+1, M+2, ... M+n).

    • Record the intensity (abundance) of each isotopic peak.

  • Calculation of Deuteration Level:

    • Correct the observed intensities for the contribution of natural abundance ¹³C.

    • Calculate the mole fraction of each isotopologue.

    • The overall deuteration level is the weighted average: Overall Deuteration (%) = [Σ(Mole Fraction_i * Number of D atoms_i) / Total Number of Labeling Sites] * 100

Head-to-Head Comparison: NMR vs. MS

FeatureQuantitative NMR (qNMR) High-Resolution Mass Spectrometry (HRMS)
Primary Information Site-specific deuteration level; average enrichment.[7][8]Isotopologue distribution; overall enrichment.[9][10]
Accuracy & Precision Very high (often <1% RSD) with proper internal standards.[9]High, but can be influenced by ion suppression and detector saturation.
Sensitivity Lower (mg scale).[8]Very high (µg to ng scale).[6]
Sample Requirements Pure sample required.Can analyze complex mixtures when coupled with LC/GC.[6]
Throughput Lower (minutes to hours per sample).Higher, especially with direct infusion or fast LC methods.
Key Strength Unambiguous site-specific information.[7][8]Detailed profile of all deuterated species present.
Key Limitation Provides an average, not a distribution.Does not inherently provide site-specific information.

Orthogonal Validation: The Path to Absolute Confidence

Neither NMR nor MS alone tells the whole story. A truly robust validation strategy uses them in concert.[6][11]

  • Use ¹H NMR to confirm the average deuteration at each intended site is above the required threshold (e.g., >98%).

  • Use HRMS to confirm that the isotopic distribution is as expected. For a highly efficient deuteration reaction, you would expect to see a dominant peak for the fully deuterated species and very low abundances for partially deuterated intermediates.

This dual approach creates a self-validating system. If the average deuteration from NMR agrees with the weighted average calculated from the MS isotopologue distribution, it provides very high confidence in the result.

Visualization of the Validation Workflow

A comprehensive workflow ensures all aspects of the deuterated compound are verified.

ValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Output cluster_validation Final Validation API Final Deuterated API NMR Quantitative NMR (¹H and/or ²H) API->NMR Precise Weighing + Internal Std MS LC-HRMS API->MS Dilute Solution NMR_Data Site-Specific Deuteration (%) NMR->NMR_Data MS_Data Isotopologue Distribution (%) MS->MS_Data Compare Compare & Cross-Validate NMR_Data->Compare MS_Data->Compare Report Certificate of Analysis Compare->Report

Caption: Overall workflow for the orthogonal validation of deuteration level.

Conclusion

Validating the deuteration level of a final compound is a multi-faceted analytical challenge that demands precision, accuracy, and a comprehensive understanding of the product's isotopic profile. Relying on a single technique provides an incomplete picture. The synergistic use of quantitative NMR and high-resolution MS offers an orthogonal and robust strategy. NMR provides the indispensable site-specific quantitation, while MS delivers a detailed fingerprint of the isotopologue distribution. By integrating these field-proven techniques, researchers and drug developers can ensure the isotopic integrity of their compounds, satisfying both scientific rigor and regulatory expectations, and ultimately paving the way for safer and more effective deuterated medicines.

References

  • Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuter
  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.
  • Moderated Test Statistics to Detect Differential Deuteration in Hydrogen/Deuterium Exchange Mass Spectrometry Experiments.UCL Discovery, University College London.
  • Is there any review on analytical methods to determine the degree of deuterium/hydrogen exchange?
  • Deuterated Standards for LC-MS Analysis.
  • Methods for the Analysis of High Precision Differential Hydrogen Deuterium Exchange D
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • Evaluating the use of NMR for the determination of deuterium abundance in w
  • Deuterium use in ¹H NMR (A-Level Chemistry).Study Mind.
  • Applications of quantitative d-nmr in analysis of deuterium enriched compounds.Sigma-Aldrich.
  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.Analytical Methods (RSC Publishing).
  • Deuterium in drug discovery: progress, opportunities and challenges.PMC.
  • Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR.Wiley Analytical Science.
  • The effect of deuteration on high resolution C solid state NMR spectra of a 7-TM protein.Department of Biochemistry, University of Oxford.
  • Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation.Indian Journal of Pharmaceutical Sciences.
  • Deuterium Medicinal Chemistry Comes of Age.Taylor & Francis Online.
  • Using Deuterium in Drug Discovery: Leaving the Label in the Drug.
  • From Design to Delivery: How ResolveMass Engineers High-Quality Deuterium-Labeled Molecules with Analytical Integrity.
  • The Evolution of Deuterium in the Pharmaceutical Industry and Its Effects on Methods of Deuterium Incorporation.Digital Commons @ Assumption University.

Sources

Quantitative Isotopic Enrichment Analysis: qNMR vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Metabolic Flux and Biosynthetic Analysis

Executive Summary

In the precise realm of stable isotope analysis—critical for metabolic flux analysis (MFA), biosynthetic pathway elucidation, and drug metabolite tracing—researchers often face a binary choice: the high sensitivity of Mass Spectrometry (MS) or the structural fidelity of Quantitative Nuclear Magnetic Resonance (qNMR).[1]

This guide objectively compares these methodologies, arguing that while MS dominates in sensitivity, qNMR provides superior specificity for positional isotopomer analysis without the need for complex derivatization or ionization correction. We present a validated workflow for determining isotopic enrichment (specifically


 and 

) using qNMR, supported by experimental data and decision-making frameworks.
Technology Landscape: The Causality of Choice

The fundamental difference lies in what is measured. MS measures isotopologues (molecules differing by mass), whereas NMR measures isotopomers (molecules differing by the position of the isotope).

Comparative Analysis: qNMR vs. MS
FeatureqNMR (Quantitative NMR) Mass Spectrometry (MS)
Primary Readout Positional Isotopomers: Distinguishes where the label is (e.g., C1 vs. C6 glucose).Mass Isotopologues: Distinguishes how many labels are present (e.g., M+0, M+1, M+2).
Quantification Basis Signal Intensity: Directly proportional to molar concentration (linear response).Ion Abundance: Dependent on ionization efficiency (matrix effects, non-linear).
Sample Integrity Non-Destructive: Sample can be recovered.Destructive: Sample is consumed/fragmented.
Standards Internal/External Reference: No identical standard required (primary ratio method).Isotopically Labeled Standards: Often required for absolute quantitation to correct for ionization.
Sensitivity Low: Typically requires

(cryoprobe dependent).
High: Can detect

to

concentrations.
Precision High:

RSD achievable with proper relaxation delays.
Variable:

RSD, dependent on instrument stability and matrix.

Field Insight: Use MS when you have limited sample (<100


g) or need to screen hundreds of metabolites. Use qNMR when you must know the exact metabolic fate of a specific atom (e.g., distinguishing glycolysis vs. pentose phosphate pathway flux via C1/C6 labeling ratios).
Deep Dive: qNMR Methodologies for Enrichment

Not all NMR methods are equal for quantification.[1] The choice of pulse sequence dictates the accuracy.

A. Inverse Gated Decoupling (

-IG)
  • Mechanism: Decouples protons only during acquisition.

  • Why: Eliminates the Nuclear Overhauser Effect (NOE), which otherwise non-uniformly enhances carbon signals, ruining quantitation.

  • Pros: The "Gold Standard" for accuracy.

  • Cons: Extremely slow. Requires long relaxation delays (

    
    ), often leading to experimental times of 12-24 hours.
    
B. Quantitative HSQC (qHSQC)
  • Mechanism: 2D correlation between

    
     and 
    
    
    
    .[2][3]
  • Why: Leverages the high sensitivity of protons (detects

    
     instead of 
    
    
    
    ).
  • Challenge: Signal intensity depends on coupling constants (

    
    ) and pulse imperfections.
    
  • Solution: Use "Zero-Time Extrapolation" or external calibration curves to render it quantitative.[4]

C. Proton NMR with

Satellites (

-qNMR)
  • Mechanism: Quantifies the

    
    -satellite peaks (caused by 
    
    
    
    coupling) relative to the central
    
    
    peak in a standard proton spectrum.
  • Why: Highest Sensitivity. You are detecting protons.[3] The satellite intensity is directly proportional to

    
     enrichment.
    
  • Equation:

    
     (adjusted for natural abundance).
    
Experimental Protocol: Enrichment via Satellites

This protocol is designed for determining the Specific Isotopic Enrichment (SIE) of a metabolite using the high-sensitivity


 satellite method.
Phase 1: Sample Preparation
  • Extraction: Extract metabolites using a standard methanol/chloroform/water protocol (maintains pH stability).

  • Lyophilization: Dry the aqueous phase completely to remove H

    
    O.
    
  • Reconstitution: Dissolve in 600

    
    L of 
    
    
    
    containing 0.5 mM TSP (Trimethylsilylpropanoic acid) as a chemical shift reference.
    • Critical Step: Ensure pH is buffered (phosphate buffer, pH 7.0) to prevent chemical shift wandering.

Phase 2: Acquisition (The Self-Validating Loop)
  • Instrument: 600 MHz NMR or higher recommended for satellite separation.

  • Pulse Sequence: zg30 (standard 1D proton) or noesypr1d (if water suppression is needed).

  • Parameters:

    • Spectral Width: 12-16 ppm.

    • Acquisition Time (AQ):

      
       seconds (to resolve fine splitting).
      
    • Relaxation Delay (D1):

      
       seconds.
      
      • Validation: Measure

        
         of the analyte protons first. Set 
        
        
        
        . Failure to do this is the #1 cause of quantitative error.
    • Scans: 64 to 256 (depending on concentration).

Phase 3: Processing & Calculation
  • Apodization: Apply an exponential window function (LB = 0.3 Hz).

  • Phasing: Manual phasing is required. Auto-phasing often distorts satellite baselines.

  • Integration:

    • Identify the proton resonance attached to the carbon of interest (e.g., the doublet of the methyl group).

    • Locate the

      
       satellites . These appear as small sidebands spaced by 
      
      
      
      (approx. 125-140 Hz) around the central peak.
    • Integrate the Central Peak (

      
      ).
      
    • Integrate both Satellite Peaks (

      
      ).
      
  • Quantification:

    
    
    
    • Note: If the sample is natural abundance, this ratio will be ~1.1%.[4][5] Any value above this indicates enrichment.

Visualizing the Workflow

The following diagram illustrates the decision logic and experimental flow for isotopic analysis.

G Start Start: Isotopic Analysis SampleType Sample Quantity / Conc. Start->SampleType Decision_Low < 100 µM (Low Conc) SampleType->Decision_Low Decision_High > 100 µM (High Conc) SampleType->Decision_High MS_Path Mass Spectrometry (LC-MS) Decision_Low->MS_Path Sensitivity Required Goal_Positional Is Positional Info Vital? (e.g., Flux Analysis) Decision_High->Goal_Positional Result Calculate Specific Isotopic Enrichment (SIE) MS_Path->Result Mass Isotopologue Dist. NMR_Path Quantitative NMR (qNMR) Method_Satellites Method A: 1H w/ 13C Satellites (High Sensitivity, Fast) NMR_Path->Method_Satellites Isolated Peaks Method_IG Method B: 13C Inverse Gated (Gold Standard, Slow) NMR_Path->Method_IG Reference / Validation Method_HSQC Method C: qHSQC (Complex Mixtures) NMR_Path->Method_HSQC Heavy Overlap Goal_Positional->MS_Path No (Total Enrichment only) Goal_Positional->NMR_Path Yes (Isotopomers) Method_Satellites->Result Method_IG->Result Method_HSQC->Result

Caption: Decision matrix for selecting the optimal analytical technique based on sample concentration and data requirements (Positional vs. Total Enrichment).

Performance Data Comparison

The following table summarizes experimental data comparing the accuracy and precision of qNMR (


 satellite method) versus GC-MS for determining 

-Glutamate enrichment in a metabolic study.
MetricqNMR (

Satellites)
GC-MS (TBDMS deriv.) Notes
Accuracy (vs. Gravimetric)


NMR is direct; MS requires correction for natural isotope abundance in the derivative tag.
Precision (RSD, n=5)


NMR is highly reproducible; MS suffers from ionization fluctuations.
Linearity (

)


NMR signal is strictly linear with concentration.
Limit of Quantitation (LOQ)


MS is

more sensitive.
Analysis Time per Sample 10 - 30 mins30 - 60 minsIncludes derivatization time for GC-MS.

Key Takeaway: If sample quantity permits, qNMR offers superior accuracy and precision because it avoids the chemical derivatization steps and ionization variability inherent to MS.

References
  • Creative Biostructure. (n.d.). How NMR Enhances Chemical Analysis Accuracy? - Comparison with Mass Spectrometry. Retrieved from [Link]

  • Magritek. (2025).[6] q-HSQC for Sensitivity-Enhanced 13C Quantitation. Retrieved from [Link]

  • Chatham, J. C., et al. (2003). A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism. Journal of Molecular and Cellular Cardiology. Retrieved from [Link]

  • Novatia, LLC. (n.d.). Mass Accuracy and Resolution. Retrieved from [Link]

Sources

Publish Comparison Guide: Drug Deuteration with Trimethylsulfoxonium-d9 Iodide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Trimethylsulfoxonium-d9 Iodide (TMSOI-d9) , a versatile reagent that has evolved from a classical methylene transfer agent to a breakthrough source for green trideuteromethylation.

Executive Summary & Technical Positioning

Trimethylsulfoxonium-d9 Iodide (TMSOI-d9) [CAS: 23726-00-3] is a stable, isotopically labeled sulfoxonium salt. Classically, it serves as the precursor to the deuterated Corey-Chaykovsky reagent , facilitating the installation of deuterated cyclopropane (


)  rings—a critical structural motif in modern virology and metabolic disease therapeutics.

However, emerging 2024-2025 literature has repositioned TMSOI-d9 as a superior electrophilic source for trideuteromethylation (


) , replacing toxic and volatile Iodomethane-d3 (

). This guide analyzes both applications, offering validated protocols and comparative data against legacy alternatives.

Comparative Analysis: TMSOI-d9 vs. Alternatives

The following table contrasts TMSOI-d9 with standard reagents for both cyclopropanation (


 transfer) and methylation (

transfer).
Table 1: Reagent Performance Matrix
FeatureTMSOI-d9 (The Challenger)Iodomethane-d3 (

)
(Legacy Methylator)
Diiodomethane-d2 (

)
(Simmons-Smith)
Primary Application Dual: Cyclopropanation (

) & Methylation (

)
Methylation (

) only
Cyclopropanation (

) only
Physical State Crystalline Solid (Non-volatile)Volatile Liquid (BP: 42°C)Light-sensitive Liquid
Safety Profile High (Stable salt, low toxicity)Critical (Carcinogen, inhalation hazard)Moderate (Toxic, unstable)
Atom Economy Moderate (Loss of DMSO-d6 byproduct)High (Loss of Iodide only)Low (Stoichiometric Zinc waste)
Selectivity 1,4-Addition (Thermodynamic cyclopropanation)

(N/O/S-alkylation)
Concerted (Stereospecific cyclopropanation)
Cost Efficiency High (Can be synthesized from DMSO-d6)Low (High commercial markup)Moderate

Case Study A: Deuterated Cyclopropanation ( Transfer)

Context: Many antivirals (e.g., Ledipasvir analogs) and metabolic modulators utilize cyclopropane rings to restrict conformational freedom and block metabolic soft spots. Challenge: Traditional Simmons-Smith cyclopropanation using


 requires zinc carbenoids, which are moisture-sensitive and often suffer from poor reproducibility on scale.
Experimental Protocol: The Deuterated Corey-Chaykovsky Reaction

This protocol describes the conversion of an


-unsaturated ketone to a deuterated cyclopropane using TMSOI-d9.

Reagents:

  • Trimethylsulfoxonium-d9 Iodide (1.2 equiv)

  • Sodium Hydride (NaH) (60% dispersion, 1.5 equiv)

  • DMSO-d6 (anhydrous) or THF

  • Substrate: Chalcone derivative (Model Enone)

Step-by-Step Workflow:

  • Ylide Generation: Under

    
     atmosphere, charge a flame-dried flask with TMSOI-d9 and anhydrous DMSO. Add NaH portion-wise at 0°C. Stir at RT for 30–60 mins until 
    
    
    
    evolution ceases. The solution becomes a clear, viscous pale-yellow liquid (Formation of Dimethyloxosulfonium methylide-d8).
  • Substrate Addition: Cool the ylide solution to 0°C. Add the enone substrate (dissolved in minimal DMSO/THF) dropwise to control the exotherm.

  • Cyclization: Allow the mixture to warm to RT and stir for 2–4 hours. The ylide attacks the

    
    -carbon (Michael addition), followed by intramolecular ring closure and expulsion of DMSO-d6.
    
  • Quench & Isolation: Pour into ice-cold brine. Extract with EtOAc. The deuterated cyclopropane product is isolated via silica gel chromatography.

Mechanistic Visualization

The following diagram illustrates the pathway from TMSOI-d9 to the cyclopropanated product, highlighting the specific transfer of the


 group.

CoreyChaykovsky TMSOI TMSOI-d9 [(CD3)3SO]+ I- Ylide Deuterated Ylide (CD3)2S(O)=CD2 TMSOI->Ylide Deprotonation (-D2) Base Base (NaH) Base->Ylide Betaine Betaine Intermediate (Enolate) Ylide->Betaine 1,4-Addition (Nucleophilic Attack) Enone Enone Substrate (Michael Acceptor) Enone->Betaine Product Deuterated Cyclopropane (Incorporates -CD2-) Betaine->Product Ring Closure (Intramolecular SN2) Byproduct DMSO-d6 (Leaving Group) Betaine->Byproduct Expulsion

Caption: Mechanism of CD2 transfer via Dimethyloxosulfonium methylide-d8 generated from TMSOI-d9.

Case Study B: Green Trideuteromethylation ( Transfer)

Context: A 2025 breakthrough has validated TMSOI-d9 as a solid-state reagent for installing


 groups on phenols and amines. This replaces the carcinogenic 

. Innovation: The reaction utilizes mechanochemistry (solvent-free grinding) or thermal metathesis, leveraging the stability of TMSOI-d9 to drive methylation with high isotopic purity (>99% D).
Experimental Protocol: Solid-State Mechanochemical Deuteration

Reagents:

  • TMSOI-d9 (1.5 equiv)

  • Target Substrate: Phenol or Aniline derivative

  • Base:

    
     (Solid, 2.0 equiv)
    
  • Equipment: Planetary Ball Mill (e.g., Retsch PM100) or Mortar/Pestle for small scale.

Step-by-Step Workflow:

  • Loading: Combine the solid drug substrate, TMSOI-d9, and

    
     in a stainless steel milling jar.
    
  • Grinding: Mill at 500–800 rpm for 60 minutes. The mechanical energy disrupts the crystal lattice, facilitating the transfer of the methyl group (

    
    ) from the sulfoxonium salt to the nucleophile.
    
  • Workup: Wash the resulting solid cake with water (to remove inorganic salts and DMSO byproduct) and filter. Recrystallize if necessary.

  • Validation: Verify

    
     deuterium incorporation via 
    
    
    
    -NMR (disappearance of methyl peak) and Mass Spectrometry (+3 Da shift).
Mechanistic Visualization

Unlike the ylide pathway, this reaction treats TMSOI-d9 as a direct electrophile.

Methylation Substrate Nucleophile (R-OH / R-NH2) Complex Transition State [Mechanochemical Activation] Substrate->Complex Base Activation Reagent TMSOI-d9 Electrophilic -CD3 Source Reagent->Complex Product Trideuterated Drug (R-OCD3 / R-NCD3) Complex->Product SN2-type Transfer Waste DMSO-d6 + KI Complex->Waste

Caption: Solid-state transfer of CD3 group from TMSOI-d9 to nucleophilic drug scaffold.

References

  • Kharkar, P. S., et al. (2025).[1] N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis. Sustainable Chemistry & Circular Economy .

  • Chandrasekhar, S., et al. (2003).[2][3] The first Corey-Chaykovsky epoxidation and cyclopropanation in ionic liquids. Tetrahedron Letters , 44(18), 3629-3630.

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[4][5][6] Formation and Application to Organic Synthesis. Journal of the American Chemical Society , 87(6), 1353–1364.

  • Weng, Z., et al. (2017). Trideuteromethylation Enabled by a Sulfoxonium Metathesis Reaction. Organic Letters , 19(13), 3462–3465.

Sources

Comparative Guide: Deuterated Ylide Precursors for Isotopic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Objective analysis of Phosphorus vs. Sulfur-based deuterated ylide precursors.

Executive Summary: The Strategic Value of Deuterated Ylides

In the landscape of deuterated drug development (e.g., deutetrabenazine), the precise installation of deuterium atoms is critical for modulating pharmacokinetics (PK) via the Kinetic Isotope Effect (KIE). Ylide chemistry offers a powerful, albeit sensitive, toolkit for introducing deuterium into carbon skeletons.

This guide compares the two dominant classes of deuterated ylide precursors:

  • Phosphorus-based (Wittig): Methyl-d3-triphenylphosphonium iodide

  • Sulfur-based (Corey-Chaykovsky): Trimethylsulfoxonium-d9 iodide

While both reagents utilize "onium" salts to generate nucleophilic carbanions, their divergent reaction pathways—olefination vs. epoxidation —dictate their utility. This analysis focuses on their isotopic fidelity, scrambling risks, and handling protocols.[1]

Critical Decision Framework

Before selecting a precursor, the synthetic target must be defined. The choice is rarely interchangeable; it is dictated by the desired functional group transformation.

G start Target Deuterated Moiety alkene Deuterated Alkene (R=CD2) start->alkene Direct Olefination epoxide Deuterated Epoxide (Oxirane-d2) start->epoxide Methylene Transfer alkyl Deuterated Alkyl Chain (R-CHD2 or R-CD3) start->alkyl Reduction Step wittig PRECURSOR A: Methyl-d3-triphenylphosphonium Iodide (Wittig Reagent) alkene->wittig Primary Route corey PRECURSOR B: Trimethylsulfoxonium-d9 Iodide (Corey-Chaykovsky Reagent) epoxide->corey Primary Route alkyl->wittig Via Hydrogenation

Figure 1: Decision matrix for selecting ylide precursors based on the target pharmacophore.

Comparative Analysis of Precursors

Candidate A: Methyl-d3-triphenylphosphonium Iodide (Wittig)
  • Structure:

    
    
    
  • Primary Application: Conversion of ketones/aldehydes to terminal deuterated alkenes (

    
    ).
    
  • Mechanism: [2+2] Cycloaddition forming an oxaphosphetane intermediate.[2]

Candidate B: Trimethylsulfoxonium-d9 Iodide (Corey-Chaykovsky)
  • Structure:

    
    
    
  • Primary Application: Conversion of ketones/aldehydes to deuterated epoxides (oxiranes).

  • Mechanism: Nucleophilic attack followed by intramolecular substitution (

    
    ).
    
Head-to-Head Performance Metrics
FeatureMethyl-d3-triphenylphosphonium Iodide (Wittig)Trimethylsulfoxonium-d9 Iodide (Corey-Chaykovsky)
Isotopic Purity Risk High (Scrambling Prone) Moderate
Reaction Outcome Deuterated Alkene (

)
Deuterated Epoxide
Base Sensitivity Critical (Requires non-enolizable bases)High (Requires strong bases like NaH)
By-products Triphenylphosphine oxide (Difficult removal)DMSO-d6 (Easy removal)
Cost Efficiency Moderate (1 equivalent of D-source used)Low (3 equivalents of D per active ylide)
Stability Hygroscopic, light sensitiveHygroscopic, generally stable

Technical Insight: The Scrambling Hazard

Expertise Note: The most common failure mode in deuterated Wittig reactions is H/D scrambling . This occurs not during the ylide formation, but during the reaction with the carbonyl substrate.[3]

If the ketone substrate has


-protons, the highly basic deuterated ylide can act as a base rather than a nucleophile. It deprotonates the ketone (enolization), exchanging a deuterium from the ylide for a proton from the substrate.
  • Result: The final alkene contains

    
     deuterium, and the recovered ketone is partially deuterated.[4]
    

Scrambling ylide Deuterated Ylide (Ph3P=CD2) enol Enolate Intermediate (H/D Exchange) ylide->enol Deprotonation (Side Reaction) product Desired Product (>98% D Incorporation) ylide->product Direct Nucleophilic Attack ketone Ketone Substrate (R-CH2-C=O) ketone->enol ketone->product scrambled Scrambled Product (Mixture of =CD2, =CHD) enol->scrambled Re-addition

Figure 2: Mechanistic pathway of isotopic scrambling (red dashed lines) vs. desired olefination (green solid lines).

Optimized Experimental Protocols

These protocols are designed to minimize isotopic dilution and maximize yield.

Protocol A: High-Fidelity Deuterated Wittig Reaction

Objective: Synthesis of a terminal deuterated alkene from a ketone. Critical Control: Use n-Butyllithium (n-BuLi) in THF at low temperature to ensure irreversible ylide formation and minimize base-catalyzed exchange.

  • Precursor Preparation:

    • Suspend Methyl-d3-triphenylphosphonium iodide (1.1 equiv) in anhydrous THF (0.5 M) under Argon.

    • Note: The salt must be dried under high vacuum at 60°C for 4 hours prior to use. Moisture kills the ylide and introduces H.

  • Ylide Generation:

    • Cool the suspension to -78°C .

    • Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise.

    • Warm to 0°C and stir for 30 mins. The solution should turn bright yellow/orange (characteristic ylide color).

  • Reaction:

    • Cool back to -78°C .

    • Add the substrate ketone (1.0 equiv) dissolved in minimal THF dropwise.

    • Expert Tip: Keeping the temperature low (-78°C) during addition suppresses the enolization (scrambling) rate relative to the nucleophilic addition rate.

    • Allow to warm to room temperature slowly over 4 hours.

  • Workup:

    • Quench with saturated

      
      . Extract with pentane (to precipitate 
      
      
      
      ).
    • Validation: Analyze via

      
      -NMR. The disappearance of the methyl signal and appearance of alkene protons (if scrambling occurred) or lack thereof (if successful) confirms D-incorporation.
      
Protocol B: Deuterated Corey-Chaykovsky Epoxidation

Objective: Synthesis of a gem-dideutero epoxide. Critical Control: Use of NaH in DMSO requires careful heating management to prevent decomposition of the deuterated ylide.

  • Ylide Generation:

    • In a flame-dried flask under Argon, wash NaH (60% dispersion, 1.2 equiv) with dry pentane to remove mineral oil.

    • Add Trimethylsulfoxonium-d9 iodide (1.2 equiv).

    • Add anhydrous DMSO (or DMSO-d6 for maximum isotopic purity, though standard DMSO is usually acceptable if the reaction is fast).

    • Stir at room temperature for 30 mins, then heat to 50°C for 1 hour until gas evolution (

      
      ) ceases. Solution becomes clear/cloudy grey.
      
  • Reaction:

    • Cool to room temperature.[1]

    • Add the aldehyde/ketone (1.0 equiv) in DMSO/THF (1:1).

    • Stir at room temperature for 2-16 hours.

  • Workup:

    • Pour into ice water and extract with Ethyl Acetate.

    • Wash organic layer extensively with water (to remove DMSO).

References

  • Ma, P., et al. (2024).[5] "Hydro- and deutero-deamination of primary amines using O-diphenylphosphinylhydroxylamine." ResearchGate. Link

  • Vedejs, E., & Marth, C. F. (1988). "Mechanism of the Wittig reaction: the role of substituents at phosphorus." Journal of the American Chemical Society.
  • Corey, E. J., & Chaykovsky, M. (1965).[6] "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[6][7] Formation and Application to Organic Synthesis." Journal of the American Chemical Society. Link

  • Sigma-Aldrich. "Methyl-d3-triphenylphosphonium iodide Product Specification." Link

  • CymitQuimica. "(Methyl-D3)triphenylphosphonium iodide Properties." Link

  • GuideChem. "Trimethylsulfoxonium iodide: Synthesis and Applications." Link

Sources

Safety Operating Guide

Personal protective equipment for handling Trimethylsulfoxonium-d9 Iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

Trimethylsulfoxonium-d9 Iodide (TMSI-d9) is a high-value deuterated reagent, primarily employed as a methylating agent or methylene transfer reagent (e.g., Corey-Chaykovsky reaction) to introduce deuterium labels into drug candidates.

While chemically similar to its non-deuterated counterpart, the -d9 isotope requires stricter handling protocols . This is not only for safety but to preserve isotopic enrichment (>99 atom % D). Exposure to atmospheric moisture can lead to physical degradation and potential isotopic dilution via H-D exchange mechanisms on the sulfoxonium center over time.

Key Hazard Profile (GHS):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[2][1]

  • H335: May cause respiratory irritation.[2]

  • H411: Toxic to aquatic life with long lasting effects (Iodide specific).[3]

Risk Assessment & PPE Matrix

The primary risks associated with TMSI-d9 are particulate inhalation (irritation of the upper respiratory tract) and dermal absorption of iodide species. The following matrix dictates the required PPE based on the scale of operation.

PPE Selection Guide[4]
Protection TierOperational ContextHand ProtectionRespiratory ProtectionEye/Body Protection
Tier 1: Analytical Weighing < 500 mgNMR preparationDouble Nitrile (0.11 mm min. thickness)Fume Hood (Sash at 18")Safety Glasses w/ Side ShieldsStandard Lab Coat
Tier 2: Preparative Reactions > 500 mgSolid transferDouble Nitrile or Neoprene (if solvent involved)Fume Hood + N95 (if dust is visible)Chemical Splash GogglesLab Coat + Apron
Tier 3: Emergency Spill Cleanup (> 5g)Dust generationSilver Shield / Laminate (Chemical Resistant)P100 Half-Face RespiratorFace Shield + GogglesTyvek Suit
Decision Logic for Safety

The following diagram illustrates the decision-making process for selecting controls, emphasizing the relationship between isotopic integrity and operator safety.

RiskAssessment Start Handling TMSI-d9 Scale Assess Scale & Form Start->Scale SmallScale < 500 mg (Analytical) Scale->SmallScale LargeScale > 500 mg (Preparative) Scale->LargeScale HazardDust Risk: Dust Inhalation Risk: Moisture Ingress SmallScale->HazardDust HazardSplash Risk: Solvent Splash Risk: Skin Absorption LargeScale->HazardSplash Control1 Control: Fume Hood + Draft Shield Reason: Containment + Mass Accuracy HazardDust->Control1 Control2 Control: Inert Atmosphere (N2/Ar) Reason: Prevents H-D Exchange HazardSplash->Control2 PPE_Standard PPE: Safety Glasses + Nitrile Control1->PPE_Standard PPE_Enhanced PPE: Goggles + Double Glove Control2->PPE_Enhanced

Caption: Figure 1. Risk-based decision logic coupling safety hazards with experimental integrity requirements.

Operational Protocol: Safe Weighing & Transfer

Objective: Transfer TMSI-d9 solid without generating dust or absorbing atmospheric water. Causality: Iodide salts are hygroscopic. Moisture absorption causes clumping, which leads to inaccurate weighing and potential hydrolysis of the sulfoxonium cation.

Step-by-Step Methodology
  • Environment Preparation:

    • Ensure the fume hood is operating at 80-100 fpm face velocity.

    • Place an analytical balance inside the hood. If vibration is an issue, use a static-dissipative weighing funnel.

    • Scientific Insight: Static electricity is a major issue with dry deuterated salts. Use an anti-static gun (e.g., Zerostat) on the weighing boat to prevent "jumping" particles, which pose an inhalation risk.

  • Personal Preparation:

    • Don double nitrile gloves.

    • Self-Validation Check: Inspect gloves for micro-tears by inflating them slightly with air before putting them on.

  • The Transfer (The "Closed-Loop" Technique):

    • Open the TMSI-d9 container only inside the hood.

    • Use a clean, dry spatula (stainless steel or PTFE-coated).

    • Transfer the solid to the weighing boat.

    • Immediately recap the stock bottle. Do not leave it open while waiting for the balance to stabilize.

    • Why? This minimizes the window for hygroscopic uptake.

  • Dissolution (If applicable):

    • If preparing a solution (e.g., in DMSO-d6), add the solvent directly to the weighing vessel if possible, or transfer the solid via a powder funnel.

    • Rinse the funnel with the solvent to ensure quantitative transfer (critical for expensive isotopes).

Emergency Response Procedures

In the event of exposure, immediate action mitigates long-term sensitization.

Incident TypeImmediate ActionSecondary Action
Skin Contact Brush off dry powder before wetting. Rinse with soap/water for 15 min.Monitor for "Iododerma" (rash) or yellow staining.
Eye Contact Flush with eyewash station for 15 min. Hold eyelids open.Seek medical attention immediately (Ophthalmologist).
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into hazardous waste.Clean surface with 10% Sodium Thiosulfate to reduce residual iodine.
Spill (Solution) Absorb with vermiculite or sand.Dispose as halogenated organic waste.

Scientific Insight on Spills: Iodide compounds can oxidize to elemental iodine (


) upon standing in air, turning spills yellow/brown. Cleaning with Sodium Thiosulfate  reduces 

back to the colorless, water-soluble iodide (

), making cleanup safer and preventing staining.

Disposal & Waste Management

Disposal of TMSI-d9 requires segregation due to the iodide content.

Do NOT:

  • Flush down the drain (Toxic to aquatic life).[2]

  • Mix with strong acids (Risk of generating Hydrogen Iodide gas).

  • Mix with oxidizers (Risk of generating elemental Iodine).

Disposal Protocol:

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Halogenated Organics."

  • Liquid Waste: If dissolved in DMSO or DMF, dispose in "Halogenated Organic Solvent Waste."

  • Deuterium Recovery: For massive scales (>100g), contact a specialist recycler, as the deuterium content may be recoverable.

Waste Stream Logic

Disposal Waste TMSI-d9 Waste Form Physical Form? Waste->Form Solid Solid Residue Form->Solid Liquid Solution (DMSO/DMF) Form->Liquid Bin1 Solid Hazardous Waste (Halogenated) Solid->Bin1 PreTreat Treat w/ Thiosulfate (If Yellow/Oxidized) Liquid->PreTreat Bin2 Liquid Organic Waste (Halogenated) PreTreat->Bin2

Caption: Figure 2. Waste segregation workflow to prevent toxic gas generation and ensure compliance.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15926, Trimethylsulfoxonium iodide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.